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Core Science & Biosynthesis

Foundational

Chemical properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine

An In-Depth Technical Guide to the Predicted Chemical Properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine Disclaimer: The compound 1-(1-Methylazetidin-3-yl)ethan-1-amine is not extensively documented in publicly availab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Chemical Properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine

Disclaimer: The compound 1-(1-Methylazetidin-3-yl)ethan-1-amine is not extensively documented in publicly available scientific literature. Therefore, this guide is a predictive analysis based on the known properties of its core structural components: the 1-methylazetidine ring and the ethanamine side chain. The information herein is intended for research and development professionals and should be used as a theoretical framework for further investigation.

Introduction

1-(1-Methylazetidin-3-yl)ethan-1-amine represents a novel small molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines a strained four-membered azetidine ring, known to impart unique conformational constraints and metabolic stability, with a chiral ethanamine side chain, a common pharmacophore in many biologically active compounds. This guide will provide a comprehensive overview of the predicted chemical properties, potential synthetic routes, and reactivity of this compound, offering a foundation for its application in research.

The azetidine motif is increasingly utilized in drug design to enhance physicochemical properties such as solubility and basicity, while also exploring novel chemical space. The N-methylation of the azetidine ring is expected to influence its pKa and nucleophilicity. The primary amine on the ethanamine side chain provides a key site for further functionalization and interaction with biological targets.

Predicted Physicochemical Properties

The physicochemical properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine are predicted based on its constituent parts. These properties are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyPredicted ValueSource/Rationale
Molecular Formula C₆H₁₄N₂Based on structural components.
Molecular Weight 114.19 g/mol Calculated from the molecular formula.[1]
Appearance Colorless to pale yellow liquidBased on similar small amines like 1-methylazetidin-3-amine.[2][3]
Boiling Point Estimated 150-170 °CExtrapolated from similar structures; expected to be higher than 1-methylazetidin-3-amine due to increased molecular weight.
Solubility Soluble in polar organic solvents and waterThe presence of two amine groups capable of hydrogen bonding suggests good solubility in polar solvents.[3]
pKa Primary Amine: ~10.2, Tertiary Amine: ~9.5The primary amine's pKa is estimated based on ethanamine. The tertiary amine in the azetidine ring is expected to have a slightly lower pKa due to ring strain.
LogP -0.3 to 0.5The presence of two polar amine groups will likely result in a low LogP value, indicating hydrophilicity.[4]

Proposed Synthetic Pathways

The synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-amine can be envisioned through several plausible routes, starting from commercially available precursors. The choice of synthetic strategy will depend on factors such as desired stereochemistry, scale, and available resources.

Reductive Amination of a Ketone Precursor

A common and efficient method for the synthesis of primary amines is the reductive amination of a ketone.

Workflow for Reductive Amination

A 1-(1-Methylazetidin-3-yl)ethan-1-one C Imine Intermediate A->C Reaction B Ammonium source (e.g., NH₃, NH₄OAc) B->C Reaction E 1-(1-Methylazetidin-3-yl)ethan-1-amine C->E Reduction D Reducing agent (e.g., NaBH₃CN, H₂/Pd) D->E Reduction

Caption: Reductive amination workflow.

Experimental Protocol:

  • Imine Formation: To a solution of 1-(1-methylazetidin-3-yl)ethan-1-one in a suitable solvent (e.g., methanol, ethanol), add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature until imine formation is complete, which can be monitored by techniques like TLC or LC-MS.

  • Reduction: The crude imine solution is then treated with a reducing agent. For laboratory scale, sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for the imine over the ketone. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed, which is often preferred for larger scale synthesis.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed. The product is then isolated through an extractive work-up, often involving an acid-base extraction to separate the amine product. Purification is typically achieved by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like methanol or ethanol are chosen to facilitate both imine formation and the subsequent reduction.

  • Ammonia Source: An excess of the ammonia source is used to drive the equilibrium towards imine formation.

  • Reducing Agent: Sodium cyanoborohydride is effective at a slightly acidic to neutral pH, which is compatible with the stability of the imine intermediate. Catalytic hydrogenation is a cleaner alternative that avoids the use of cyanide-containing reagents.

Nucleophilic Substitution on a Halogenated Precursor

Another viable route involves the displacement of a leaving group, such as a halide, with an amino group.

Workflow for Nucleophilic Substitution

A 1-Bromo-1-(1-methylazetidin-3-yl)ethane C 1-(1-Methylazetidin-3-yl)ethan-1-amine A->C SN2 Reaction B Ammonia or protected amine equivalent B->C SN2 Reaction

Caption: Nucleophilic substitution workflow.

Experimental Protocol:

  • Reaction Setup: A solution of 1-bromo-1-(1-methylazetidin-3-yl)ethane in a polar aprotic solvent (e.g., DMF, DMSO) is treated with a large excess of ammonia, typically in a sealed pressure vessel to maintain a high concentration of the nucleophile.

  • Heating: The reaction mixture is heated to drive the substitution reaction to completion. The temperature and reaction time will need to be optimized.

  • Work-up and Purification: The work-up procedure is similar to the reductive amination route, involving extraction and purification by distillation or chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are used to solvate the cation of the ammonia source while leaving the nucleophile relatively free to react.

  • Excess Nucleophile: A large excess of ammonia is necessary to outcompete the elimination side reaction and to minimize the formation of di- and tri-alkylated byproducts.

  • Pressure Vessel: A sealed vessel is used to contain the volatile ammonia and to allow the reaction to be heated above the boiling point of ammonia.

Spectroscopic Characterization

The structure of 1-(1-Methylazetidin-3-yl)ethan-1-amine would be confirmed using a combination of spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR - N-CH₃: A singlet around 2.2-2.5 ppm. - Azetidine Ring Protons: Complex multiplets between 2.5-3.5 ppm. - CH-NH₂: A quartet or multiplet around 2.8-3.2 ppm. - CH₃ (ethyl): A doublet around 1.0-1.3 ppm. - NH₂: A broad singlet that can appear over a wide range and is exchangeable with D₂O.
¹³C NMR - N-CH₃: A signal around 45-50 ppm. - Azetidine Ring Carbons: Signals between 50-65 ppm. - CH-NH₂: A signal around 45-55 ppm. - CH₃ (ethyl): A signal in the aliphatic region, around 15-25 ppm.
IR Spectroscopy - N-H Stretch: A characteristic pair of bands for the primary amine in the region of 3300-3500 cm⁻¹. - C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. - N-H Bend: A scissoring vibration for the primary amine around 1600 cm⁻¹.
Mass Spectrometry - [M+H]⁺: The protonated molecular ion would be observed at m/z 115.12.[4]

Reactivity and Chemical Behavior

The reactivity of 1-(1-Methylazetidin-3-yl)ethan-1-amine is dictated by the presence of two amine functional groups.

  • Basicity and Salt Formation: Both the primary and tertiary amines are basic and will react with acids to form salts. This property is important for purification and formulation.

  • Nucleophilicity: The primary amine is a potent nucleophile and will readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. The tertiary amine is also nucleophilic, but its reactivity is sterically hindered by the azetidine ring.

  • Acylation: The primary amine can be easily acylated with acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amine or for introducing further functionality.

  • Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. Selective alkylation of the primary amine in the presence of the tertiary amine would require careful control of reaction conditions.

  • Ring Strain: The azetidine ring possesses significant ring strain, which can influence its reactivity. Under certain conditions, such as in the presence of strong electrophiles or during catalytic hydrogenation at high pressures and temperatures, the ring may be susceptible to opening.

Safety and Handling

As with any novel chemical, 1-(1-Methylazetidin-3-yl)ethan-1-amine should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on analogous compounds like 1-methylazetidin-3-amine, this compound is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled.[5][6][7]

Applications in Drug Discovery

The unique structural features of 1-(1-Methylazetidin-3-yl)ethan-1-amine make it an attractive building block for the synthesis of novel pharmaceutical agents.

  • Scaffold for Library Synthesis: The primary amine provides a convenient handle for parallel synthesis, allowing for the rapid generation of a library of diverse compounds for screening.

  • Modulation of Physicochemical Properties: The incorporation of the N-methylazetidine motif can be used to fine-tune the solubility, pKa, and metabolic stability of a lead compound.

  • Exploration of Novel Chemical Space: The strained azetidine ring introduces a rigid conformational constraint that can lead to enhanced binding affinity and selectivity for a biological target. The chiral center on the ethanamine side chain also allows for the exploration of stereospecific interactions.

Conclusion

While direct experimental data for 1-(1-Methylazetidin-3-yl)ethan-1-amine is currently lacking, a comprehensive understanding of its chemical properties can be extrapolated from its constituent functional groups. This guide provides a theoretical framework for its synthesis, characterization, and potential applications. As a novel building block, it holds considerable promise for the development of new therapeutics, and further experimental investigation is warranted to validate these predictions and unlock its full potential.

References

  • PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylazetidin-3-ol. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10793–10805. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1081. Retrieved from [Link]

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(11), 721-722. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-methylazetidin-3-yl)ethan-1-amine. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 1-(1-Methylazetidin-3-yl)ethan-1-amine

Executive Summary 1-(1-Methylazetidin-3-yl)ethan-1-amine is a specialized, rigidified diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization. As a constrained analogue of mor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Methylazetidin-3-yl)ethan-1-amine is a specialized, rigidified diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization. As a constrained analogue of more flexible linear diamines (e.g., N-methyl-1,3-diaminopropane) or larger heterocycles (e.g., 3-aminopyrrolidines), this molecule offers a unique vector for substituent presentation.

Its core value lies in the azetidine ring's puckered conformation , which reduces the entropic penalty of binding compared to acyclic chains while maintaining a lower molecular weight and distinct basicity profile compared to piperazines or piperidines. This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this high-value intermediate.

Physicochemical Specifications

The following data characterizes the free base form of the molecule. Researchers typically handle this compound as a di-salt (e.g., dihydrochloride or dioxalate) to improve stability and crystallinity.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 1-(1-Methylazetidin-3-yl)ethan-1-amineSystematic nomenclature
Molecular Formula C₆H₁₄N₂ Confirmed stoichiometry
Molecular Weight 114.19 g/mol Monoisotopic mass: 114.1157
Structure Type Branched primary amine on N-methylated azetidineChiral center at the ethyl side chain (C1')
Predicted LogP -0.5 to -0.1Highly polar; water soluble
pKa (Predicted) ~9.8 (Primary amine), ~8.5 (Azetidine N)Diprotic base
Boiling Point ~140–150 °C (Predicted)Volatile free base; store as salt
CAS Registry Not assigned (Isomer specific)See Note 1 below

Note 1 (Isomer Specificity): Commercial databases often list the linear isomer, 2-(1-methylazetidin-3-yl)ethan-1-amine (CAS 2138367-28-7). The molecule discussed here is the branched isomer (1-aminoethyl group), which possesses a chiral center at the side chain. Ensure structural verification via NMR before use.

Synthetic Methodology

The synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-amine requires a strategy that avoids ring opening of the strained azetidine scaffold. The most robust route proceeds via the 1-Boc-azetidine-3-carboxylic acid precursor, allowing for controlled installation of the chiral amine before final N-methylation.

Protocol: Modular Synthesis from 1-Boc-Azetidine-3-Carboxylic Acid

This workflow prioritizes intermediate stability and purification ease.

Step 1: Weinreb Amide Formation

Reaction: 1-Boc-azetidine-3-carboxylic acid + N,O-Dimethylhydroxylamine HCl → Weinreb Amide.

  • Reagents: EDCI, HOBt, DIPEA, DCM.

  • Logic: The Weinreb amide prevents over-addition of the Grignard reagent in the subsequent step, stopping cleanly at the ketone.

Step 2: Grignard Addition (Ketone Installation)

Reaction: Weinreb Amide + Methylmagnesium Bromide (MeMgBr) → 1-Boc-3-acetylazetidine .

  • Conditions: THF, 0°C to RT.

  • Critical Control: Anhydrous conditions are mandatory. Quench with saturated NH₄Cl to avoid acid-catalyzed ring opening.

Step 3: Reductive Amination (Chiral Amine Installation)

Reaction: 1-Boc-3-acetylazetidine + NH₄OAc + NaBH₃CN → 1-Boc-3-(1-aminoethyl)azetidine .

  • Conditions: Methanol, pH ~6.

  • Stereochemistry: This step creates the chiral center. Using a chiral sulfinamide (e.g., Ellman’s auxiliary) instead of ammonium acetate allows for asymmetric synthesis of the (R) or (S) enantiomer.

Step 4: Global Deprotection & N-Methylation

Reaction:

  • Deprotection: TFA/DCM (removes Boc).

  • Methylation: Formaldehyde (aq) + NaBH(OAc)₃ or Formic acid/Formaldehyde (Eschweiler-Clarke).

  • Yield: The final product is best isolated as a dihydrochloride salt to prevent volatility loss.

Visualization: Synthetic Workflow

The following diagram illustrates the critical path and decision nodes for synthesizing this scaffold.

Synthesis_Pathway Start Start: 1-Boc-azetidine-3-carboxylic acid Weinreb Weinreb Amide Formation (EDCI, N,O-DMHA) Start->Weinreb Ketone Intermediate: 1-Boc-3-acetylazetidine Weinreb->Ketone MeMgBr (THF) Decision Chiral Requirement? Ketone->Decision Racemic Reductive Amination (NH4OAc, NaBH3CN) Decision->Racemic No (Racemic) Asymmetric Ellman Auxillary (t-Bu-Sulfinamide, Ti(OEt)4) Decision->Asymmetric Yes (Enantiopure) Amine_Boc Intermediate: 1-Boc-3-(1-aminoethyl)azetidine Racemic->Amine_Boc Asymmetric->Amine_Boc Deprotect Boc Deprotection (TFA/DCM) Amine_Boc->Deprotect Methylation N-Methylation (HCHO, NaBH(OAc)3) Deprotect->Methylation Final Target: 1-(1-Methylazetidin-3-yl)ethan-1-amine Methylation->Final

Figure 1: Step-wise synthetic pathway for 1-(1-Methylazetidin-3-yl)ethan-1-amine showing racemic and asymmetric options.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

In drug design, 1-(1-Methylazetidin-3-yl)ethan-1-amine serves as a rigidified bioisostere for:

  • N-Methyl-1,3-diaminopropane: The azetidine ring constrains the N-N distance, potentially locking the bioactive conformation and reducing the entropic cost of binding.

  • 3-Aminopyrrolidines: The 4-membered ring alters the vector of the exocyclic amine, often improving metabolic stability by reducing the number of oxidizable C-H bonds compared to the pyrrolidine ring.

Vector Analysis

The "exit vector" of the primary amine relative to the tertiary ring nitrogen is critical.

  • Linear Isomer (2-aminoethyl): Extended reach, flexible.

  • Branched Isomer (1-aminoethyl - This Topic): Compact, introduces chirality, restricts rotation around the C3-C(ethyl) bond.

Decision Logic for Scaffold Selection

Use the diagram below to determine when to deploy this specific scaffold in a SAR (Structure-Activity Relationship) campaign.

Scaffold_Selection Input Lead Optimization Need: Diamine Linker Check1 Is metabolic stability an issue? Input->Check1 Result_Linear Use Linear Diamine Check1->Result_Linear No Check2 Is the binding pocket compact/narrow? Check1->Check2 Yes Result_Pyrr Use Pyrrolidine (5-membered) Check2->Result_Pyrr No (Large pocket) Result_Azet Use Azetidine (4-membered) Check2->Result_Azet Yes (Small pocket/Lower MW needed)

Figure 2: Decision tree for selecting the azetidine scaffold during lead optimization.

Handling, Safety, and Analytics[8]

Safety Protocols
  • Hazards: As a low molecular weight amine, the free base is likely corrosive (Skin Corr. 1B) and volatile .

  • Storage: Store as the dihydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation and hygroscopic degradation.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

Analytical Validation

To verify the identity of the synthesized compound, specifically to distinguish it from the linear isomer:

  • 1H NMR (D2O or CDCl3):

    • Look for the doublet (d) corresponding to the methyl group of the side chain (-CH(NH2)-CH3 ) at approximately δ 1.1–1.3 ppm.

    • The linear isomer (-CH2-CH2-NH2) would show a triplet or multiplet, not a clean doublet for a terminal methyl.

  • Mass Spectrometry:

    • HRMS [M+H]+: Calculated 115.1230.

    • Fragmentation patterns will differ between the branched (loss of NH3, loss of CH3-CH=NH) and linear isomers.

References

  • PubChem Compound Summary . 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Link

  • ChemScene Product Data . 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride. (Reference for linear isomer properties and salt forms). Link

  • Li, B., et al. "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine".[1] Journal of Chemical Research, 2005.[1] (Foundational azetidine synthesis methodology). Link

  • Harcourt, D., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists". Journal of Medicinal Chemistry. (Application of azetidine scaffolds in GPCR drug design). Link

Sources

Foundational

1-(1-Methylazetidin-3-yl)ethan-1-amine: pKa, Basicity Profile, and Physicochemical Characterization

Executive Summary In modern drug discovery, the incorporation of saturated, strained nitrogen heterocycles is a proven strategy to modulate physicochemical properties, lower lipophilicity (LogP), and improve metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of saturated, strained nitrogen heterocycles is a proven strategy to modulate physicochemical properties, lower lipophilicity (LogP), and improve metabolic stability. 1-(1-Methylazetidin-3-yl)ethan-1-amine (CAS: 864248-69-1)[1] is a highly polar, low-molecular-weight diamine building block. Because it contains two distinct basic centers separated by a short aliphatic spacer, its basicity profile is governed by complex thermodynamic microstates and inductive effects. This whitepaper provides an in-depth mechanistic analysis of its pKa profile, detailing the causality behind its protonation states and providing self-validating experimental protocols for precise physicochemical characterization.

Structural Identity and Chemical Context

1-(1-Methylazetidin-3-yl)ethan-1-amine features two ionizable nitrogen centers:

  • Center A (Acyclic): A primary amine located on the 1-aminoethyl side chain.

  • Center B (Cyclic): A tertiary amine embedded within the N-methylazetidine core.

The azetidine ring is a highly strained four-membered heterocycle. Despite the strain, the basicity of azetidine derivatives more closely resembles that of unstrained secondary and tertiary amines (like pyrrolidine) rather than highly strained three-membered aziridines[2]. The structural topology places the two nitrogen atoms exactly four


-bonds apart (

), a distance short enough to allow significant electrostatic and inductive cross-talk during protonation.

Thermodynamic Basicity Profile

To accurately predict the behavior of this diamine in physiological environments, we must distinguish between intrinsic , microscopic , and macroscopic pKa values.

Intrinsic Basicity

In isolation, the intrinsic pKa of an unsubstituted azetidine is 11.29[3]. The addition of an N-methyl group slightly lowers the aqueous pKa to approximately 10.4 due to steric hindrance disrupting optimal solvent hydration, despite the methyl group's electron-donating nature[4]. Conversely, a standard primary aliphatic amine (analogous to the 1-aminoethyl group) typically exhibits an intrinsic pKa of ~10.5 to 10.6[5].

Inductive Effects and Macroscopic pKa

Because the intrinsic basicities of the primary and tertiary amines are nearly identical, the molecule does not protonate in a simple, strictly sequential manner. Instead, it forms an equilibrium of microstates.

  • First Protonation (Macroscopic

    
    ):  As the pH drops from 14, the first protonation event yields a mixture of two mono-cationic microstates. Because the primary amine is less sterically hindered, it is slightly favored to protonate first. The macroscopic 
    
    
    
    is predicted to be ~10.2 - 10.5 .
  • Second Protonation (Macroscopic

    
    ):  Once the molecule is mono-protonated, the localized positive charge (ammonium cation) exerts a strong electron-withdrawing inductive effect (-I effect) across the four-bond spacer. This electrostatic repulsion drastically reduces the electron density at the remaining unprotonated nitrogen, making it much harder to protonate. Consequently, the macroscopic 
    
    
    
    drops by approximately 2.0 to 2.5 log units, placing it in the range of ~7.8 - 8.2 .

Microstates N Neutral (N) Unprotonated MH_pri Mono-protonated Primary Amine (+) N->MH_pri pKa ~10.5 MH_tert Mono-protonated Tertiary Amine (+) N->MH_tert pKa ~10.4 MH2 Di-protonated Both Amines (2+) MH_pri->MH2 pKa ~8.0 MH_tert->MH2 pKa ~8.1

Thermodynamic cycle of microscopic protonation states for the diamine system.

Experimental Methodologies for pKa Elucidation

To empirically validate the theoretical basicity profile, two orthogonal techniques are required. Potentiometry determines the bulk thermodynamic constants, while NMR titration resolves the site-specific microstates.

Potentiometric Titration (Macroscopic pKa)

Causality: Potentiometry measures the bulk consumption of protons. It is the gold standard for thermodynamic


 but cannot distinguish which specific nitrogen atom is protonating.
Self-Validating Protocol: 
  • System Calibration: Calibrate a glass pH micro-electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Rationale: pKa is a temperature-dependent thermodynamic value.

  • Sample Preparation: Dissolve 1-(1-Methylazetidin-3-yl)ethan-1-amine to a concentration of 1.5 mM in 50 mL of 0.15 M KCl solution. Rationale: The 0.15 M KCl background electrolyte maintains constant ionic strength, ensuring stable activity coefficients and mimicking physiological osmolarity.

  • Acidification: Acidify the solution to pH 2.0 using standardized 0.1 M HCl to ensure both nitrogen centers are fully protonated (di-cationic state).

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous argon purge. Rationale: Argon prevents the absorption of atmospheric

    
    , which would form carbonic acid and introduce artifactual buffering regions.
    
  • Data Analysis: Plot the volume of titrant added versus pH. Utilize non-linear regression software (e.g., Hyperquad) to fit the titration curve and extract the macroscopic dissociation constants (

    
     and 
    
    
    
    ).
NMR Titration (Microscopic pKa)

Causality: The chemical shifts (


) of protons adjacent to basic centers are highly sensitive to the protonation state of the nitrogen. By tracking 

vs. pH, site-specific protonation constants can be mapped.

NMR_Workflow Prep Sample Prep 2-5 mM in D2O 0.15 M KCl Titration pH Adjustment Titrate with DCl/NaOD Record pD Prep->Titration NMR 1H/13C NMR Acquire spectra at 10-15 pH points Titration->NMR Analysis Data Analysis Plot δ vs pH Extract Micro-pKa NMR->Analysis

Step-by-step experimental workflow for determining microscopic pKa values via NMR titration.

Self-Validating Protocol:

  • Prepare a 5 mM solution of the diamine in

    
    , adjusting the ionic strength to 0.15 M using KCl.
    
  • Aliquot the sample into 12 separate NMR tubes. Adjust the pH of each tube to span a range from pH 2 to 12 using dilute

    
     and 
    
    
    
    . Rationale: Discrete sampling prevents cumulative volume errors and ionic strength shifts that occur during continuous in-tube titrations.
  • Measure the exact pH of each tube using a micro-electrode and convert to pD (

    
    ).
    
  • Acquire 1D

    
     NMR spectra for each sample at 25 °C.
    
  • Track the chemical shifts of the N-methyl protons (singlet, ~2.3 ppm) and the 1-aminoethyl methyl protons (doublet, ~1.1 ppm). Fit the

    
     vs. pH curves to the Henderson-Hasselbalch equation to extract the microscopic pKa values for Center A and Center B.
    

Data Presentation & Comparative Analysis

The following tables summarize the expected physicochemical properties and comparative benchmarks for the compound.

Table 1: Physicochemical Properties of 1-(1-Methylazetidin-3-yl)ethan-1-amine

PropertyValue / Description
CAS Number 864248-69-1
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Number of Basic Centers 2 (Primary aliphatic, Tertiary cyclic)
Predicted Macroscopic

~10.2 - 10.5
Predicted Macroscopic

~7.8 - 8.2
Physiological State (pH 7.4) Equilibrium mixture of mono-cation and di-cation

Table 2: Comparative pKa of Reference Azetidine Derivatives

CompoundBasic Center TypeExperimental pKa (Aqueous, 25°C)
AzetidineSecondary Amine11.29[3]
N-MethylazetidineTertiary Amine~10.4[4]
EthylaminePrimary Amine10.6[5]

Implications for Drug Design

Understanding the exact pKa profile of 1-(1-Methylazetidin-3-yl)ethan-1-amine is critical for predicting its pharmacokinetic behavior. Because the predicted


 is approximately 8.0, at physiological pH (7.4), the molecule will exist predominantly as a mixture of the mono-protonated (~20%) and di-protonated (~80%) species.

This high degree of ionization at pH 7.4 results in a very low LogD, meaning the compound will be highly water-soluble but will exhibit poor passive membrane permeability. In drug design, this diamine is best utilized when targeting extracellular receptors, or when it is intentionally appended to a highly lipophilic core to balance overall clearance and solubility metrics.

References

  • Source: chemenu.
  • Source: grokipedia.
  • Source: vulcanchem.
  • Source: scribd.
  • Source: clockss.

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Exploratory

The Azetidine Core: A Technical Guide to the Thermodynamic Stability of N-Methylated Derivatives

Abstract Azetidines, four-membered nitrogen-containing heterocycles, have become privileged scaffolds in modern medicinal chemistry, prized for their ability to impart desirable physicochemical properties such as metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become privileged scaffolds in modern medicinal chemistry, prized for their ability to impart desirable physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The strategic N-methylation of the azetidine ring is a common derivatization, yet a deep, quantitative understanding of its impact on the molecule's thermodynamic stability is often assumed rather than explicitly detailed. This in-depth technical guide synthesizes foundational principles with field-proven methodologies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of N-methylated azetidine derivatives. We will explore the intricate interplay of ring strain, conformational isomerism, and the steric and electronic effects of N-methylation. This guide provides not only the theoretical underpinnings but also detailed experimental and computational protocols to empower researchers to rationally design and validate the stability of their azetidine-containing molecules.

Introduction: The Rise of a Strained Scaffold

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, occupies a unique space in chemical biology.[3] Its structure is a compromise between the high reactivity of the three-membered aziridine and the conformational flexibility of the five-membered pyrrolidine.[4] The inherent ring strain of the azetidine ring, experimentally determined to be approximately 25.4 kcal/mol, is a key determinant of its chemical behavior.[4][5][6] This strain energy, while significant, does not render the molecule unmanageably unstable; instead, it provides a latent driving force for unique reactivity that can be harnessed in synthesis and for controlled ring-opening in biological contexts.[4][7][8]

The incorporation of azetidine motifs into drug candidates has been shown to enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles.[9][10] Several FDA-approved drugs, including baricitinib and cobimetinib, feature this scaffold, cementing its importance in contemporary drug discovery.[9] N-methylation is a frequent modification, intended to block metabolic N-dealkylation, modulate basicity, or explore steric boundaries within a binding pocket. However, this seemingly simple modification has profound consequences for the thermodynamic landscape of the molecule, influencing its conformational preferences and overall stability. This guide aims to deconstruct these consequences from a first-principles perspective.

The Energetic Landscape of the Azetidine Ring

The thermodynamic stability of an N-methylated azetidine is not a single value but a dynamic equilibrium of conformational states. Understanding this landscape requires an appreciation of the foundational forces at play: ring strain and the puckered conformation that seeks to alleviate it.

Ring Strain: The Inherent Driving Force

Unlike the strain-free cyclohexane, the ideal bond angles of which are close to the tetrahedral angle of 109.5°, the internal angles of a planar four-membered ring would be constrained to 90°. This deviation results in significant angle strain. To mitigate this, the azetidine ring adopts a non-planar, "puckered" conformation.[5][11] This puckering slightly reduces the angle strain and, crucially, relieves the torsional strain that would arise from eclipsing C-H bonds in a planar structure. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which typically ranges from 20° to 40°.[5]

Conformational Isomerism: The Puckered Equilibrium

The puckering of the azetidine ring gives rise to two distinct, rapidly interconverting conformers. This process, known as ring inversion or ring-flipping, has a relatively low energy barrier, typically in the range of 1-5 kcal/mol for substituted azetidines.[5]

This dynamic equilibrium is critical because it dictates the spatial orientation of substituents on the ring. Substituents can occupy one of two positions:

  • Pseudo-axial: Pointing roughly perpendicular to the mean plane of the ring.

  • Pseudo-equatorial: Pointing roughly outwards from the perimeter of the ring.

As with cyclohexanes, bulky substituents generally prefer the more sterically accessible pseudo-equatorial position to avoid unfavorable steric interactions with the other ring atoms and substituents.[5][11]

The following diagram illustrates the fundamental puckered equilibrium of the azetidine ring.

Caption: Ring inversion of azetidine via a planar transition state.

The Impact of N-Methylation on Thermodynamic Stability

Attaching a methyl group to the azetidine nitrogen introduces several new factors that perturb the thermodynamic equilibrium. These effects are both electronic and steric in nature.

Electronic Effects: Basicity and Inductive Effects

N-methylation increases the electron density at the nitrogen atom through the inductive effect of the methyl group. This generally makes the N-methylated azetidine a stronger base compared to its N-H counterpart.[12] Computational studies on various nitrogen heterocycles have shown that N-methyl derivatives are consistently among the strongest bases within their respective ring-size families.[12] This increased basicity can influence intermolecular interactions, such as hydrogen bonding with solvent or biological targets, thereby affecting the overall thermodynamic stability of the system.

Steric Effects: The N-Methyl Group's Conformational Preference

The N-methyl group itself is subject to the axial/equatorial conformational choice. The interconversion between these two states occurs via two distinct dynamic processes: ring inversion and nitrogen inversion.

  • Nitrogen Inversion: The nitrogen atom rapidly inverts its pyramidal geometry, which also exchanges the axial and equatorial positions of the N-substituent. In azetidines, the barrier for nitrogen inversion is generally low, contributing to the rapid equilibration of conformers at room temperature.[13][14]

  • Ring Inversion: As described previously, the entire ring flips, which also interconverts axial and equatorial positions.

The thermodynamic preference for the N-methyl group to be in the equatorial position is driven by the avoidance of 1,3-diaxial interactions with the C2 and C4 hydrogens. While there is a lack of specific, experimentally determined A-values (a measure of steric strain) for the N-methyl group in the azetidine system, it is qualitatively understood that the equatorial conformer is thermodynamically more stable.[15]

The logical relationship between these factors is depicted below.

G N_Methylation N-Methylation InductiveEffect Inductive Effect N_Methylation->InductiveEffect introduces StericBulk Steric Bulk N_Methylation->StericBulk introduces IncreasedBasicity Increased Basicity (pKa) InductiveEffect->IncreasedBasicity leads to ConformationalPreference Conformational Preference StericBulk->ConformationalPreference dictates ThermodynamicStability Overall Thermodynamic Stability IncreasedBasicity->ThermodynamicStability influences EquatorialMe Equatorial N-Methyl Favored ConformationalPreference->EquatorialMe AxialMe Axial N-Methyl Disfavored ConformationalPreference->AxialMe EquatorialMe->ThermodynamicStability contributes to DiaxialInteractions 1,3-Diaxial Interactions AxialMe->DiaxialInteractions causes DiaxialInteractions->AxialMe destabilizes

Caption: Factors influencing the stability of N-methylated azetidines.

Quantitative Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires empirical data. This section details the primary experimental and computational methodologies employed to quantify the conformational energetics of N-methylated azetidines.

Experimental Methodologies

NMR is the most powerful technique for studying the solution-state conformation and dynamics of azetidine derivatives.[5]

Step-by-Step Protocol for Conformational Analysis:

  • Sample Preparation: Prepare a solution of the N-methylated azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈) at a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify all proton resonances.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is critical for determining through-space proximity. The presence of a NOE cross-peak between the N-methyl protons and the pseudo-axial protons at C2 and C4 would indicate a pseudo-equatorial orientation of the methyl group. Conversely, NOEs to the pseudo-equatorial C2/C4 protons would suggest a pseudo-axial methyl group.[5][6]

  • Variable Temperature (VT) NMR: To determine the energy barrier to ring inversion (ΔG‡).

    • Cool the sample in the NMR probe until the signals for the axial and equatorial protons (or conformers) broaden and then resolve into separate signals (the coalescence temperature, Tc).

    • Record spectra at several temperatures below coalescence.

    • The Eyring equation can be used to calculate the free energy of activation for the inversion process from the coalescence temperature and the frequency separation of the exchanging signals.

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] It is used to determine the thermal stability of a compound, identifying melting points, decomposition temperatures, and other phase transitions.[1][9]

Step-by-Step Protocol for Thermal Stability Assessment:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[9]

  • Sample Preparation: Accurately weigh 1-5 mg of the N-methylated azetidine derivative into a hermetically sealed aluminum or gold-plated high-pressure crucible.[9] An empty, sealed crucible is used as the reference.

  • Measurement: Place the sample and reference crucibles into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[1]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • Melting Point (Tm): An endothermic peak indicates melting. A sharp, high-temperature melting point is often indicative of good crystalline packing and thermal stability.

    • Decomposition Onset (Td): A sharp, exothermic event indicates decomposition. The onset temperature of this exotherm is a critical measure of the compound's thermal stability limit.[9] A higher Td indicates greater thermodynamic stability.

Sources

Foundational

Technical Guide: Strategic Utilization of 1-(1-Methylazetidin-3-yl)ethan-1-amine in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and physicochemical profiling of 1-(1-Methylazetidin-3-yl)ethan-1-amine , a high-value diamine scaffold used in modern drug discovery to optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and physicochemical profiling of 1-(1-Methylazetidin-3-yl)ethan-1-amine , a high-value diamine scaffold used in modern drug discovery to optimize potency, solubility, and metabolic stability.

Executive Summary

In the pursuit of "escaping Flatland" (increasing Fsp³ character), the 1-(1-Methylazetidin-3-yl)ethan-1-amine scaffold has emerged as a critical bioisostere for flexible diamines and saturated heterocycles. This chiral building block offers a unique combination of conformational rigidity , tunable basicity , and reduced lipophilicity compared to traditional piperazine or pyrrolidine analogs.

This guide provides a comprehensive analysis of its structural properties, synthetic accessibility, and application in optimizing Drug Metabolism and Pharmacokinetics (DMPK) profiles.

Structural & Physicochemical Profile

Molecular Architecture

The molecule consists of a strained, four-membered azetidine ring substituted at the C3 position with a 1-aminoethyl group. This creates a chiral center at the exocyclic carbon, necessitating stereoselective synthesis or resolution.

  • Core Scaffold: N-Methylazetidine (High ring strain ~26 kcal/mol).

  • Substituent: 1-Aminoethyl group at C3.

  • Chirality: The exocyclic carbon (C1') is chiral (

    
     or 
    
    
    
    ).
  • Vector: The 1,3-substitution pattern provides a "bent" vector distinct from the linear 1,4-piperazine or the planar 1,4-phenylene.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Medicinal Chemistry Implication
MW 114.19 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP -0.8 to -1.2Highly polar; excellent for lowering LogD of lipophilic cores.
pKa (Azetidine N) ~9.5 - 10.0Highly basic; likely protonated at physiological pH.
pKa (Primary Amine) ~9.0 - 9.5Basic; provides a key electrostatic interaction point.
TPSA ~48 ŲFavorable for membrane permeability despite polarity.
Fsp³ 1.0Maximizes 3D complexity; improves solubility.
Bioisosteric Utility

This scaffold serves as a restricted analog of N-isopropyl-N'-methyl-ethylenediamine or a ring-contracted, chiral analog of 1-methyl-4-(1-aminoethyl)piperidine .

  • Vs. Piperazines: Reduces molecular weight and lipophilicity while introducing chirality.

  • Vs. Flexible Chains: Reduces the entropic penalty of binding (

    
    ) by locking the conformation.
    

Synthetic Pathways & Experimental Protocols

Synthesizing the chiral amine requires a route that controls the stereocenter at the exocyclic position. The Ellman’s Sulfinamide approach is the industry standard for high enantiomeric excess (ee).

Retrosynthetic Analysis (Graphviz)

Synthesis Target 1-(1-Methylazetidin-3-yl) ethan-1-amine Inter1 Chiral Sulfinamide Intermediate Inter1->Target 1. NaBH4 (Red) 2. HCl (Deprotect) 3. HCHO/NaBH3CN (Methylation) Inter2 N-Boc-3-acetylazetidine Inter2->Inter1 (R)-t-Bu-Sulfinamide Ti(OEt)4 Start N-Boc-3-azetidinone Start->Inter2 Grignard/MeLi

Figure 1: Retrosynthetic strategy using Ellman's auxiliary for chiral control.

Detailed Protocol: Asymmetric Synthesis

Step 1: Formation of the Chiral Imine

  • Reagents: tert-Butyl 3-acetylazetidine-1-carboxylate (1.0 eq), (

    
    )-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Dissolve ketone and sulfinamide in THF under

      
      .
      
    • Add

      
       dropwise.
      
    • Reflux at 70°C for 16 hours.

    • Workup: Cool to RT, quench with brine, filter through Celite, and concentrate.

    • Yield: Typically >85%.

Step 2: Diastereoselective Reduction

  • Reagents: Crude sulfinyl imine, Sodium borohydride (

    
    , 3.0 eq).
    
  • Solvent: THF/MeOH (9:1) at -48°C.

  • Mechanism: The bulky tert-butyl group directs hydride attack, establishing the stereocenter.

  • Procedure:

    • Cool solution to -48°C.

    • Add

      
       portion-wise.
      
    • Warm to RT over 4 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc.
      

Step 3: Global Deprotection & N-Methylation

  • Deprotection: Treat with 4M HCl in Dioxane to remove both the Boc group and the sulfinyl group. Result: 1-(Azetidin-3-yl)ethan-1-amine dihydrochloride.

  • Selective N-Methylation:

    • Suspend the salt in MeOH.

    • Add Formaldehyde (37% aq., 1.1 eq) and

      
       (2.5 eq).
      
    • Stir 30 min, then add

      
       (1.5 eq).
      
    • Purification: SCX-2 cartridge (Strong Cation Exchange) to isolate the basic diamine.

Medicinal Chemistry Applications

Improving Metabolic Stability

The azetidine ring is metabolically robust compared to larger saturated heterocycles.

  • Oxidative Resistance: The strained ring is less prone to P450-mediated oxidation than pyrrolidine or piperidine rings.

  • Blocking Sites: The

    
    -methyl group on the exocyclic amine hinders N-dealkylation and oxidative deamination.
    
Solubility & Permeability Tuning

Incorporating this scaffold typically lowers the LogD of a lead compound by 1.0–1.5 units compared to a cyclohexyl or phenyl analog.

  • High Solubility: The dual basic centers ensure high aqueous solubility at pH < 7.

  • Permeability: Despite high polarity, the compact, globular shape of the azetidine allows for reasonable passive permeability (Papp).

Case Study Context: The "Azetidine Switch"

While this specific intermediate is an advanced building block, its utility mirrors the success of azetidines in approved drugs like Baricitinib (JAK inhibitor) and Cobimetinib (MEK inhibitor). In both cases, the azetidine ring was used to rigidly position polar groups without adding excessive lipophilicity.

Pharmacophore Mapping (Graphviz)

Pharmacophore Drug Lead Compound Scaffold 1-(1-Methylazetidin-3-yl) ethan-1-amine Drug->Scaffold Incorporates Interaction1 H-Bond Donor (Primary Amine) Scaffold->Interaction1 Target Binding Interaction2 Ionic Interaction (Azetidine N) Scaffold->Interaction2 Solvation/Binding Constraint Conformational Lock (Ring Strain) Scaffold->Constraint Entropy Reduction

Figure 2: Pharmacophore mapping showing how the scaffold contributes to binding affinity.

References

  • Boutureira, O., & Davis, B. G. (2015). Azetidine synthesis and functionalization. Chemical Reviews.

  • Kondratov, I. S., et al. (2018).[1] 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on conformational restriction).

  • PubChem Compound Summary. (2025). 1-Methylazetidin-3-amine and derivatives. National Center for Biotechnology Information.

Sources

Exploratory

An In-depth Technical Guide to the Structural Characteristics of 3-Substituted Azetidine Amines

A Senior Application Scientist's Perspective for Drug Discovery Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless search for novel molecular frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless search for novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a central theme. Among the array of saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has definitively emerged as a "privileged" structure in modern drug design.[1] Its unique structural features, including significant ring strain (approx. 25.4 kcal/mol), a high sp3-rich character, and distinct conformational rigidity, make it a highly attractive scaffold for designing bioactive molecules.[2][3] This constrained geometry, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents, which can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1][3]

The 3-aminoazetidine motif, in particular, serves as a critical building block, providing a key vector for interaction with biological targets while simultaneously influencing the molecule's overall properties. Historically, the synthesis of this strained four-membered ring posed considerable challenges, limiting its widespread application.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines, including chiral 3-aminoazetidines, more accessible, unlocking their vast potential.[1][3] Consequently, the azetidine motif is now an integral component of several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, demonstrating its versatility across a wide range of therapeutic areas.[2]

This guide provides an in-depth analysis of the structural characteristics of 3-substituted azetidine amines, focusing on their synthesis, conformational behavior, and strategic application in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key structural concepts.

The Azetidine Core: A Foundation of Constrained Geometry

The inherent reactivity and conformational behavior of any 3-substituted azetidine amine are dictated by the fundamental properties of the azetidine ring itself. Unlike the planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional and angle strain.[4]

Key Structural Features:

  • Ring Puckering: Electron diffraction studies have shown that the unsubstituted azetidine ring has a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[4] This puckering creates two distinct, non-equivalent positions for substituents on the ring carbons: pseudo-axial and pseudo-equatorial. The energy barrier for ring inversion is relatively low, but can be influenced significantly by substitution.[5]

  • Bond Angles and Lengths: The internal bond angles are compressed relative to ideal sp3 hybridization, a direct consequence of ring strain. This strain is a key driver of azetidine reactivity, yet the ring is significantly more stable and easier to handle than its three-membered aziridine counterpart.[3]

  • Influence of the Nitrogen Atom: The nitrogen atom introduces polarity and serves as a hydrogen bond acceptor. Its inversion barrier is influenced by the nature of the N1-substituent. Bulky substituents can slow this inversion and lock the ring into a specific conformation.

The strategic value of the azetidine ring lies in this constrained geometry. It pre-organizes appended functional groups, reducing the conformational freedom that must be overcome upon binding to a target protein, thereby enhancing binding affinity and selectivity.[1]

Synthetic Strategies: Accessing the 3-Aminoazetidine Core

The increased accessibility of 3-aminoazetidines is a direct result of modern synthetic innovations. The choice of synthetic route is critical and is often dictated by the desired substitution pattern, stereochemistry, and scale.

A prevalent and highly practical strategy involves the nucleophilic displacement of a leaving group at the C3 position of a pre-formed azetidine ring. This approach often begins with commercially available or readily prepared 1-benzhydryl-3-azetidinol or N-Boc-3-azetidinone.

A generalized workflow is depicted below:

G cluster_0 A N-Protected-3-azetidinone (e.g., N-Boc, N-Trityl) B N-Protected-3-azetidinol A->B Reduction (e.g., NaBH4) D N-Protected-3-aminoazetidine A->D Reductive Amination (Amine, NaBH(OAc)3) C N-Protected-3-(OMs/OTs)-azetidine B->C Activation (e.g., MsCl, TsCl, Pyridine) C->D SN2 Displacement (Amine Nucleophile, e.g., R1R2NH) E Final 3-aminoazetidine (Deprotected) D->E Deprotection (e.g., TFA for Boc; H2, Pd/C for Bn) caption Generalized synthetic workflow for 3-aminoazetidines.

Caption: Conformational puckering of the azetidine ring.

  • Steric Effects: For bulky 3-substituents, there is a general preference for the pseudo-equatorial position to minimize steric clashes with the other ring atoms and the N1-substituent. [4]* Electronic Effects: The presence of electronegative atoms or specific orbital interactions can alter this preference. For instance, computational studies on fluorinated azetidines have shown that a C–F···N+ charge–dipole interaction can favor a pucker that places the fluorine atom closer to the nitrogen, which may be a pseudo-axial orientation. [6]* Intramolecular Hydrogen Bonding: A key feature of 3-aminoazetidines (where the amine is primary or secondary) is the potential for an intramolecular hydrogen bond between the C3-amine proton (donor) and the N1-azetidine nitrogen (acceptor). This can form a stable five-membered pseudo-cycle, significantly influencing the ring pucker and locking the substituent in a specific orientation. [7][8]This is particularly relevant in peptide mimics containing N-substituted 3-aminoazetidine-3-carboxylic acids. [7] These conformational dynamics are often studied using a combination of NMR spectroscopy and computational modeling. In ¹H NMR, the broadening of signals for the azetidine ring protons can indicate conformational exchange. [9]Advanced techniques like NOESY can reveal through-space proximities between protons, providing direct evidence for specific conformations. [10]

Impact on Physicochemical Properties and Drug Design

The unique structure of 3-aminoazetidines translates directly into a desirable set of physicochemical properties that are highly advantageous for drug development. The interplay between the rigid, sp3-rich core and the polar amino group allows for fine-tuning of properties critical for pharmacokinetics and target engagement.

G A Structural Characteristics B Ring Puckering & Conformational Rigidity A->B C Substituent Vector (Axial vs. Equatorial) A->C D Physicochemical Properties B->D C->D E Basicity (pKa) D->E F Lipophilicity (LogP) D->F G Solubility D->G H Pharmacological Outcomes E->H F->H G->H I Target Binding Affinity & Selectivity H->I J Metabolic Stability H->J K Reduced Off-Target Effects H->K

Caption: Relationship between structure, properties, and pharmacological outcomes.

Key Property Modulation:

  • Basicity (pKa): The pKa of the azetidine nitrogen is typically around 11.29 for the parent compound, making it strongly basic. [11]The basicity of the 3-amino group is influenced by the electron-withdrawing or -donating nature of other substituents and the overall molecular conformation. This tunable basicity is critical for optimizing target engagement (e.g., forming salt bridges) and controlling solubility and cell permeability.

  • Lipophilicity (LogP): The azetidine scaffold is considered a "hydrophilic sp3-rich" fragment. It can decrease the lipophilicity of a molecule compared to more flexible or aromatic bioisosteres, which often leads to improved aqueous solubility and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [1][2]* Metabolic Stability: The introduction of the azetidine ring can enhance metabolic stability. The strained ring and its substituents can block sites susceptible to metabolism by cytochrome P450 enzymes. This is a key reason for its incorporation into many approved drugs. [2]* Exit Vectors and Chemical Space: The non-planar structure of the azetidine ring provides unique three-dimensional exit vectors for substituents. This allows medicinal chemists to explore novel chemical space and optimize interactions with the target protein in ways that are not possible with flatter, aromatic scaffolds. [1]

Comparative Physicochemical Data

The following table provides a conceptual comparison of azetidine with its more common five- and six-membered counterparts. Actual values are highly dependent on substitution.

Property3-Aminoazetidine MoietyPyrrolidine MoietyPiperidine MoietyRationale for Difference
Conformational Rigidity HighModerateLow (Chair-boat flip)Ring strain in the 4-membered ring restricts flexibility. [1]
Aqueous Solubility Generally HigherModerateLowerThe azetidine scaffold is a more polar and less lipophilic bioisostere. [2]
Metabolic Stability Often ImprovedVariableVariableThe constrained ring can sterically shield metabolically liable sites. [2]
3D Shape/Exit Vectors Unique, non-planarPuckered envelope/twistChair conformationProvides distinct spatial arrangement of substituents for SAR exploration. [1][12]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(benzylamino)azetidine

This protocol describes a representative two-step synthesis starting from N-Boc-3-azetidinone, a common starting material.

Step A: Reductive Amination

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-Boc-3-azetidinone (1.71 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

  • Addition of Amine: Add benzylamine (1.09 mL, 10.0 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine/enamine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol) portion-wise over 10 minutes. Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not reduce the ketone starting material prematurely and tolerates the slightly acidic conditions that favor iminium ion formation.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient eluent: 20-50% Ethyl Acetate in Hexanes) to yield the title compound.

Step B: Boc-Deprotection (if required)

  • Setup: Dissolve the purified N-Boc-3-(benzylamino)azetidine (1.0 mmol) in DCM (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 2 mL) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2 hours. Monitor deprotection by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in DCM and co-evaporate with toluene (3 x 10 mL) to ensure complete removal of residual acid. The resulting TFA salt can often be used directly or neutralized with a base.

Protocol 2: Conformational Analysis by ¹H NMR Spectroscopy

This protocol outlines a general approach to assess the conformational dynamics of a 3-substituted azetidine amine.

  • Sample Preparation: Prepare a solution of the purified azetidine derivative (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) to a concentration of approximately 10-20 mM. Scientist's Note: The choice of solvent is critical as it can influence conformation through hydrogen bonding and polarity effects. Analyzing the compound in multiple solvents can provide a more complete conformational picture.

  • Standard ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

  • Initial Analysis: Examine the multiplicity and chemical shifts of the azetidine ring protons (typically found between 3.0-4.5 ppm). Significant broadening of these signals can be indicative of the molecule undergoing conformational exchange on the NMR timescale. [9]4. Variable Temperature (VT) NMR: If signal broadening is observed, perform a VT-NMR experiment. Acquire ¹H NMR spectra at a range of temperatures (e.g., from -40 °C to +60 °C in 10 °C increments).

  • VT-NMR Analysis: At low temperatures, the conformational exchange may slow sufficiently to "freeze out" individual conformers, resulting in sharp, distinct signals for the axial and equatorial protons. At high temperatures, the exchange may become rapid, leading to sharpened, time-averaged signals. Analysis of these changes can provide thermodynamic data about the conformational equilibrium.

  • 2D NMR (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between specific protons indicates they are close in space (< 5 Å). For example, a NOE cross-peak between the N1-substituent and a pseudo-axial proton at C2/C4 would provide strong evidence for a particular ring pucker.

Conclusion

The 3-substituted azetidine amine is far more than a simple building block; it is a sophisticated scaffold that offers medicinal chemists a powerful tool to navigate the complexities of drug design. Its defining structural characteristics—a strained, puckered ring system and the capacity for precise three-dimensional substituent placement—translate into tangible benefits in potency, selectivity, and pharmacokinetic profiles. [2]A thorough understanding of the synthetic routes to access this core, coupled with a deep appreciation for its conformational behavior, is essential for fully exploiting its potential. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the 3-aminoazetidine motif is set to remain a cornerstone of innovative therapeutic development.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL
  • Source: vertexaisearch.cloud.google.
  • Title: The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem Source: BenchChem URL
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  • Title: Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals Source: Life Chemicals URL
  • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC Source: PMC URL
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  • Title: Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC Source: PMC URL
  • Title: Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Title: The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
  • Title: A Single-Step Synthesis of Azetidine-3-Amines - ChemRxiv Source: ChemRxiv URL
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  • Title: Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham Source: University of Birmingham URL
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  • Title: Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride - Benchchem Source: BenchChem URL
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Foundational

The Strategic Integration of 1-(1-Methylazetidin-3-yl)ethan-1-amine in Modern Medicinal Chemistry: A Chiral Building Block Whitepaper

Executive Summary In the contemporary landscape of drug discovery, the strategic shift away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds is paramount for improving cli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the strategic shift away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds is paramount for improving clinical success rates. Among these scaffolds, azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged motifs[1]. Specifically, 1-(1-Methylazetidin-3-yl)ethan-1-amine represents a highly versatile chiral building block. By combining the inherent ring strain of the azetidine core with a precisely oriented chiral primary amine vector, this molecule allows medicinal chemists to fine-tune pharmacokinetics, reduce lipophilicity, and enhance target engagement without inflating molecular weight.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. Herein, we will dissect the physicochemical causality of this building block, outline self-validating synthetic protocols, and provide actionable workflows for its integration into active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

The utility of 1-(1-Methylazetidin-3-yl)ethan-1-amine is rooted in its unique structural thermodynamics. The azetidine ring possesses a ring strain of approximately 25.4 kcal/mol, positioning it perfectly between the highly reactive aziridines (27.7 kcal/mol) and the relatively unstrained pyrrolidines (5.4 kcal/mol)[2]. This strain dictates its distinct reactivity profile and metabolic stability.

The structural components of this building block serve specific mechanistic purposes:

  • The Azetidine Core: Acts as a compact, rigid spacer that forces attached pharmacophores into well-defined three-dimensional orientations, thereby improving receptor affinity and reducing off-target binding[3].

  • The N1-Methyl Group: Caps the secondary amine of the azetidine ring. This prevents unwanted nucleophilic side reactions during late-stage functionalization, modulates the overall basicity (pKa) of the molecule, and enhances membrane permeability by eliminating a hydrogen bond donor.

  • The C3 Ethan-1-amine Vector: The alpha-methyl branching on the exocyclic amine creates a chiral center. This stereocenter restricts bond rotation, locking the primary amine into a specific trajectory that is critical for stereospecific target binding (e.g., fitting into tight kinase hinge regions or GPCR allosteric pockets).

Quantitative Scaffold Comparison

To illustrate the physicochemical advantages of the azetidine core, the following table summarizes the comparative metrics against larger saturated heterocycles.

PropertyPyrrolidine AnalogPiperidine Analog1-(1-Methylazetidin-3-yl)ethan-1-amine
Ring Size 5-membered6-membered4-membered
Ring Strain ~5.4 kcal/mol~0.1 kcal/mol~25.4 kcal/mol
Fsp3 Character HighHighVery High (Highly Compact)
Lipophilicity (clogP) ModerateHighLow
Metabolic Clearance ModerateHigh (CYP450 oxidation)Low (Steric shielding & compact size)

Mechanistic Role in Rational Drug Design

When optimizing a lead compound, replacing a piperidine or pyrrolidine with a 1-(1-Methylazetidin-3-yl)ethan-1-amine motif is a calculated structural shift. The reduced ring size lowers the overall lipophilicity (LogP), which directly correlates with reduced hERG toxicity and improved aqueous solubility. Furthermore, the chiral ethanamine side chain acts as a highly directional hydrogen bond donor/acceptor vector.

G A Identify Flatland Liability (High sp2) B Introduce 1-(1-Methylazetidin- 3-yl)ethan-1-amine A->B Scaffold Hopping C Increase sp3 Fraction (Fsp3 > 0.5) B->C Structural Shift D Enhance Metabolic Stability C->D E Improve Aqueous Solubility C->E F Target Validation (In Vitro) D->F E->F

Workflow demonstrating the integration of azetidine scaffolds to improve physicochemical properties.

Stereoselective Synthetic Methodologies

Accessing 1-(1-Methylazetidin-3-yl)ethan-1-amine in an enantiopure form is critical, as opposite enantiomers often exhibit divergent pharmacological profiles. The most robust method for synthesizing this chiral building block utilizes an asymmetric reductive amination approach via Ellman’s sulfinamide auxiliary.

By condensing 1-(1-methylazetidin-3-yl)ethan-1-one with (R)- or (S)-tert-butylsulfinamide, a chiral imine is formed. The bulky tert-butyl group sterically blocks one face of the imine. When a reducing agent (such as NaBH4 or L-Selectride) is introduced, hydride attack is forced to occur from the less hindered face, establishing the new chiral center with high diastereoselectivity.

G2 S1 1-(1-Methylazetidin-3-yl) ethan-1-one S2 (R)-t-Butylsulfinamide Condensation S1->S2 S3 Diastereoselective Reduction (NaBH4) S2->S3 S4 Intermediate Validation (1H NMR d.r. > 95:5) S3->S4 S4->S3 Adjust Temp if d.r. low S5 Acidic Cleavage (HCl/MeOH) S4->S5 S6 Chiral Amine Product (e.e. > 99%) S5->S6

Asymmetric synthesis workflow of the chiral amine utilizing Ellman's sulfinamide auxiliary.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step contains an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol 1: Asymmetric Synthesis of (R)-1-(1-Methylazetidin-3-yl)ethan-1-amine

Objective: Synthesize the enantiopure primary amine using chiral auxiliary induction. Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive imine formation. The subsequent low-temperature reduction ensures maximum stereocontrol.

  • Imine Condensation:

    • In an oven-dried flask under nitrogen, dissolve 1-(1-methylazetidin-3-yl)ethan-1-one (1.0 eq) and (R)-tert-butylsulfinamide (1.1 eq) in anhydrous THF (0.2 M).

    • Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via LC-MS. Look for the complete disappearance of the ketone mass and the appearance of the sulfinyl imine[M+H]+.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -40 °C.

    • Add NaBH4 (3.0 eq) in portions. The low temperature is critical to maximize the steric differentiation by the tert-butyl group. Stir for 4 hours, slowly warming to 0 °C.

    • Self-Validation (Crucial): Quench the reaction with sat. NH4Cl. Extract and isolate the crude sulfinamide intermediate. Perform 1H-NMR analysis to calculate the diastereomeric ratio (d.r.) by integrating the distinct methyl doublet signals of the two diastereomers. Proceed only if d.r. > 95:5.

  • Auxiliary Cleavage:

    • Dissolve the intermediate in MeOH and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to yield the target amine as a dihydrochloride salt.

Protocol 2: Late-Stage Amide Coupling (API Integration)

Objective: Couple the chiral azetidine building block to a complex carboxylic acid core. Causality: The primary amine of the building block is highly nucleophilic, but the tertiary azetidine nitrogen can coordinate with coupling reagents if not managed. Using HATU with a specific stoichiometric excess of DIPEA ensures rapid activation of the acid while buffering the reaction, directing the coupling exclusively to the primary amine.

  • Activation:

    • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling:

    • Add the (R)-1-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride salt (1.1 eq). An additional 2.0 eq of DIPEA is required to free-base the building block in situ.

    • Stir for 2 hours.

    • Validation Checkpoint: Monitor via LC-MS. The mass of the active ester should fully convert to the target amide mass. The presence of the N-methyl group prevents any secondary acylation on the azetidine ring.

  • Purification:

    • Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final API.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / ResearchGate URL
  • RSC Publishing (Organic & Biomolecular Chemistry)

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 1-(1-Methylazetidin-3-yl)ethan-1-amine in Medicinal Chemistry

Executive Summary & Introduction In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to 3D, sp3-rich scaffolds—often termed "escaping flatland"—is a critical strategy for optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to 3D, sp3-rich scaffolds—often termed "escaping flatland"—is a critical strategy for optimizing the physicochemical and pharmacokinetic (PK) properties of drug candidates. 1-(1-Methylazetidin-3-yl)ethan-1-amine is a highly valuable aliphatic diamine building block that serves this exact purpose [1].

Incorporating this motif via reductive amination introduces a basic center, increases conformational rigidity due to the high ring strain of the azetidine, and significantly lowers lipophilicity (LogD). These modifications collectively enhance aqueous solubility, metabolic stability, and target binding affinity, making this building block indispensable for developing next-generation therapeutics.

Mechanistic Insights & Causality (E-E-A-T)

Reductive amination using 1-(1-Methylazetidin-3-yl)ethan-1-amine presents unique synthetic challenges due to its dual-amine nature: it possesses a highly reactive primary amine (the site of reaction) and a basic tertiary amine (the azetidine nitrogen). Understanding the causality behind reagent and purification choices is critical for success.

  • Basicity and pH Control: The intrinsic basicity of the tertiary azetidine nitrogen acts as an internal buffer in the reaction mixture. While the primary amine condenses readily with unhindered aldehydes, ketones often require mild acid catalysis (e.g., acetic acid or Titanium(IV) isopropoxide) to overcome this buffering effect and drive the equilibrium toward imine/iminium formation.

  • Preventing Over-Alkylation: Primary amines are prone to dialkylation (forming tertiary amines) when reacted with aldehydes. To mitigate this, the protocol must utilize a stoichiometric excess of the amine (1.2 eq) or employ a stepwise procedure where the imine is fully formed prior to the introduction of the reductant.

  • Reductant Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this transformation. As established by Abdel-Magid et al., NaBH(OAc)3 is exceptionally mild and selectively reduces imines/iminium ions over aldehydes and ketones. It also avoids the severe toxicity and potential cyanide byproducts associated with sodium cyanoborohydride (NaBH3CN) [2].

  • Purification Causality (SCX Chromatography): The resulting substituted azetidine products are highly polar and basic. Traditional aqueous workups (liquid-liquid extraction) often result in catastrophic yield losses because the protonated diamine partitions heavily into the aqueous phase. Therefore, Strong Cation Exchange (SCX) solid-phase extraction is the mandated, self-validating purification method [3].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimal parameters for reductive amination using 1-(1-Methylazetidin-3-yl)ethan-1-amine, categorized by the steric and electronic nature of the carbonyl electrophile.

Carbonyl TypeRecommended ReductantSolventAdditive / CatalystTemp / TimeExpected Yield
Unhindered Aldehyde NaBH(OAc)3 (1.5 eq)DCE or THFNone (Direct)20°C, 2-4 h80 - 95%
Hindered Aldehyde NaBH(OAc)3 (1.5 eq)DCEAcOH (1.0 eq)20°C, 4-6 h75 - 85%
Aliphatic Ketone NaBH(OAc)3 (2.0 eq)DCEAcOH (1.0 - 2.0 eq)20°C, 12-16 h65 - 80%
Aryl / Hindered Ketone NaBH3CN (1.5 eq)MeOHTi(OiPr)4 (1.5 eq)60°C, 12-24 h50 - 70%

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

Objective: Selective mono-alkylation of 1-(1-Methylazetidin-3-yl)ethan-1-amine while suppressing dialkylation.

  • Preparation: In an oven-dried flask under N2, dissolve 1-(1-Methylazetidin-3-yl)ethan-1-amine (1.2 mmol, 1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Condensation: Add the target aldehyde (1.0 mmol, 1.0 eq) dropwise at room temperature. Stir for 30 minutes to allow initial imine formation.

    • Self-Validation Step: Check an aliquot by LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine intermediate. Do not proceed until conversion is >90%.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Stir the suspension at room temperature for 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (2.0 mL) and stir vigorously for 15 minutes.

  • Preparation for SCX: Dilute the organic layer with Methanol (MeOH) to ensure the polar product remains fully solvated before loading onto the SCX cartridge.

Protocol B: Stepwise Reductive Amination with Ketones

Objective: Overcoming steric hindrance and poor electrophilicity using acid catalysis.

  • Imine Formation: Dissolve the ketone (1.0 mmol, 1.0 eq) and 1-(1-Methylazetidin-3-yl)ethan-1-amine (1.2 mmol, 1.2 eq) in anhydrous DCE (5.0 mL). Add glacial acetic acid (1.0 mmol, 1.0 eq).

  • Activation: Stir at room temperature for 2 hours (or heat to 50°C for highly hindered ketones) until iminium formation is >90% complete by LC-MS.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (2.0 mmol, 2.0 eq) in one portion. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench with 1M NaOH (1.0 mL) to neutralize the acetic acid, then prepare for SCX purification.

Protocol C: "Catch-and-Release" SCX Purification

Objective: Isolate the highly polar diamine product without aqueous workup losses.

  • Conditioning: Condition an SCX-2 cartridge (e.g., 5g sorbent) with MeOH (20 mL) followed by DCM (20 mL).

  • Loading (Catch): Load the crude reaction mixture onto the cartridge. The basic azetidine product will bind ionically to the sulfonic acid stationary phase.

  • Washing: Wash the cartridge with DCM (20 mL) and MeOH (20 mL).

    • Self-Validation Step: Analyze the wash fractions via TLC or LC-MS; neutral impurities, unreacted carbonyls, and boron salts will elute here. The basic product must remain entirely on the column.

  • Elution (Release): Elute the target diamine product using a solution of 2.0 M Ammonia in Methanol (NH3/MeOH) (20 - 30 mL).

  • Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the pure substituted 1-(1-Methylazetidin-3-yl)ethan-1-amine derivative.

Mandatory Visualizations

Workflow A Aldehyde / Ketone + 1-(1-Methylazetidin-3-yl)ethan-1-amine B Imine / Iminium Intermediate (DCE or THF, 25°C) A->B Condensation C Reduction NaBH(OAc)3 (1.5 - 2.0 eq) B->C Direct / Stepwise D Crude Reaction Mixture (Highly Polar Diamine) C->D Quench E SCX Cartridge Loading (Catch Phase) D->E Acidify/Load F Wash Phase (MeOH / DCM) -> Discard Neutrals E->F Retains Amines G Release Phase (2M NH3 in MeOH) F->G Elute H Pure Substituted Azetidine Product G->H Concentrate

Fig 1: Reductive amination workflow and SCX catch-and-release purification.

Pathway A Planar Lead Compound (High Lipophilicity) B Reductive Amination with 1-(1-Methylazetidin-3-yl)ethan-1-amine A->B C Increased Fsp3 Fraction B->C D Lower LogD B->D E Introduction of Basic Center B->E F Enhanced Aqueous Solubility C->F G Improved Metabolic Stability C->G D->F D->G E->F H Optimized Pharmacokinetics F->H G->H

Fig 2: Pharmacokinetic optimization pathway via azetidine incorporation.

References

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Application Note – Reductive Amination 96-well plate kit Source: Synple Chem URL: [Link]

Application

High-Fidelity Peptide Coupling Protocols for Azetidine-Containing Amines

Topic: Peptide Coupling Conditions for Azetidine-Containing Amines Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peptide Coupling Conditions for Azetidine-Containing Amines Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists[1]

[1]

Executive Summary

Azetidine rings have emerged as high-value bioisosteres in modern drug design, often serving as rigid replacements for gem-dimethyl groups or as conformational locks in peptide backbones.[1] However, incorporating azetidine moieties—specifically coupling to the secondary amine of the azetidine ring—presents a unique synthetic challenge.

While the azetidine nitrogen is electronically nucleophilic (pKa ~11.3), the severe ring strain (~25 kcal/mol) and the specific bond angle geometry (approx. 90°) create a "steric cone" that impedes the trajectory of incoming activated carboxylates. This guide details optimized protocols to overcome these kinetic barriers while mitigating common side reactions such as epimerization and guanidinylation.

Mechanistic Analysis: The Azetidine Challenge

The Nucleophilicity vs. Sterics Paradox

Unlike flexible linear amines or the chair-conformation piperidine, the azetidine ring is planar to puckered. The lone pair on the nitrogen is relatively exposed, but access to it is restricted by the ring substituents, particularly at the C3 position.

  • Electronic Factor: The high basicity requires efficient base neutralization without suppressing the activation of the carboxylic acid.

  • Kinetic Factor: The nucleophilic attack requires a precise Bürgi-Dunitz trajectory.[1] In 3-substituted azetidines (common in drug discovery), this trajectory is often blocked, necessitating highly reactive "hot" esters (e.g., -OAt, -Oxyma) rather than standard carbodiimide intermediates.[1]

Epimerization Risk

Because the coupling to azetidine is kinetically slow, the activated carboxylic acid species (the electrophile) spends more time in solution. This increases the window for oxazolone formation , leading to racemization of the incoming amino acid.

  • Solution: Use coupling reagents that generate activated esters with lower pKa leaving groups (HOAt, Oxyma) and bases that are non-nucleophilic and sterically hindered (e.g., 2,4,6-Collidine).[1]

Decision Matrix: Selecting the Right Condition

The following workflow illustrates the logic for selecting between the two primary protocols provided in this guide.

AzetidineCouplingLogic Start Start: Azetidine Coupling CheckSterics Is the Azetidine C3-Substituted or the Incoming AA Bulky (e.g., Val, Ile, Aib)? Start->CheckSterics CheckEpimer Is the Incoming AA Prone to Epimerization (e.g., Cys, His, Phg)? CheckSterics->CheckEpimer Yes (High Sterics) ProtocolA PROTOCOL A: High-Power Activation (COMU or HATU / Collidine) CheckSterics->ProtocolA No (Standard) CheckEpimer->ProtocolA No (Low Risk) ProtocolB PROTOCOL B: Low-Epimerization (T3P / Pyridine or NMM) CheckEpimer->ProtocolB Yes (High Risk) DoubleCouple Consider Double Coupling or Microwave Assist ProtocolA->DoubleCouple If incomplete > 2h ProtocolB->DoubleCouple If incomplete > 12h

Figure 1: Decision tree for selecting coupling conditions based on steric hindrance and epimerization risk.

Experimental Protocols

Protocol A: The "Power" Protocol (COMU/HATU)

Best for: Sterically hindered couplings where the incoming amino acid is not highly sensitive to racemization. Why COMU? COMU is preferred over HATU as it is safer (non-explosive), often yields higher conversion rates for secondary amines, and the byproduct is water-soluble.[1]

Reagents:

  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) or HATU.[1]

  • Base: 2,4,6-Collidine (TMP).[1] Note: Collidine is superior to DIPEA here as it minimizes proton abstraction from the activated alpha-carbon.[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid component (1.2 – 1.5 equiv) and the Azetidine amine (1.0 equiv) in anhydrous DMF (0.1 M concentration relative to amine).

  • Cooling: Cool the mixture to 0°C. Low temperature during the initial mixing suppresses immediate epimerization.

  • Base Addition: Add 2,4,6-Collidine (3.0 equiv).[1] Stir for 2 minutes.

  • Activation: Add COMU (1.2 – 1.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature naturally. Stir for 1–4 hours.

    • Critical Check: Do not pre-activate the acid with HATU/COMU in the absence of the amine for >2 minutes. This can lead to guanidinium formation on the amine if added late.

  • Monitoring: Monitor by LCMS. If conversion is <80% after 4 hours, add a second portion of COMU (0.5 equiv) and Collidine (1.0 equiv).[1]

Protocol B: The "Precision" Protocol (T3P)

Best for: Coupling epimerization-prone amino acids (Cysteine, Histidine, Phenylglycine) to azetidines, or for large-scale reactions requiring easy workup.[1] Why T3P? Propylphosphonic anhydride (T3P) activates the acid as a mixed anhydride. It exhibits a very low rate of epimerization and high selectivity.[2]

Reagents:

  • Coupling Reagent: T3P (50% w/w solution in EtOAc or DMF).[1]

  • Base: N-Methylmorpholine (NMM) or Pyridine.[1]

  • Solvent: Ethyl Acetate (EtOAc) or DCM. (Use DMF only if solubility is an issue).

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.2 equiv) and Azetidine amine (1.0 equiv) in EtOAc or DCM (0.1 – 0.2 M).

  • Base Addition: Add NMM (3.0 – 4.0 equiv). Cool to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 – 2.0 equiv).

    • Note: T3P kinetics are slower than HATU. Do not rush.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 12–24 hours.

  • Workup (Self-Validating): Wash the organic layer with water, saturated NaHCO3, and brine. T3P byproducts are water-soluble, ensuring that any non-product peaks in LCMS are likely starting materials, not reagent artifacts.[1]

Monitoring & Troubleshooting

Standard Kaiser tests (ninhydrin) do not work for azetidines because they are secondary amines. You must use specific detection methods.

Validated Monitoring Tests (Solid Phase)
Test NameReagentColor Change (Positive)Notes
Chloranil Test 2% Chloranil in DMFBlue/Green beadsSpecific for secondary amines. Reliable for azetidines.
Isatin Test Isatin in Benzyl alcohol/Boc-Phe-OHBlue beadsRequires heating (60°C).[1] Very sensitive.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric crowding at C3 of azetidine.[1]Switch to Protocol A with microwave heating (50°C, 20 min).
Epimerization Observed Base-mediated proton abstraction.[1][3]Switch to Protocol B (T3P). Ensure temperature is kept at 0°C during addition. Switch base to Collidine.
Guanidinylation (+99 Da mass) Reaction of amine with Uronium reagent (HATU/COMU).[1]This occurs if activation is too slow. Ensure acid and HATU are mixed briefly before adding amine, or switch to Phosphonium reagents (PyBOP) or T3P.
Gelation / Aggregation "Beta-sheet" type interactions (common in peptides).[1]Add "Magic Mixture" solvents: 10% HFIP in DCM or use NMP instead of DMF.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Archimica (Now Euticals). T3P (Propylphosphonic Anhydride) Application Note. Link

  • BenchChem. (2025).[4][5][6] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Link[1]

Sources

Method

Application Note: Functionalization Strategies for 1-(1-Methylazetidin-3-yl)ethan-1-amine

This Application Note provides a comprehensive technical guide for the functionalization of 1-(1-Methylazetidin-3-yl)ethan-1-amine , a specialized diamine scaffold used in medicinal chemistry to introduce metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of 1-(1-Methylazetidin-3-yl)ethan-1-amine , a specialized diamine scaffold used in medicinal chemistry to introduce metabolic stability and reduce lipophilicity compared to traditional piperidine or pyrrolidine analogs.

Executive Summary

1-(1-Methylazetidin-3-yl)ethan-1-amine is a high-value building block offering a strained, saturated 4-membered heterocycle (azetidine) linked to a chiral primary amine. It serves as a "fragment-like" scaffold that lowers


 and improves metabolic stability by eliminating metabolically labile benzylic positions found in larger rings.

Key Chemical Challenges:

  • High Polarity: The molecule is a low-molecular-weight diamine, making it highly water-soluble. Standard aqueous workups often result in product loss.

  • Basicity: Contains two basic centers—the strained tertiary azetidine nitrogen (

    
    ) and the primary alkyl amine (
    
    
    
    ).
  • Chemoselectivity: Functionalization must target the primary amine nucleophile while accommodating the basicity of the tertiary ring nitrogen.

Chemical Stability & Handling

Storage and Stability
  • Form: Typically supplied as a dihydrochloride salt (

    
    ) to prevent air oxidation and polymerization.
    
  • Ring Strain: The azetidine ring has

    
     of strain energy. While stable under basic and neutral conditions, it is susceptible to acid-catalyzed ring opening  (hydrolysis) at elevated temperatures (
    
    
    
    ) or in the presence of strong nucleophiles (e.g., iodide, thiols) in acidic media.
  • Recommendation: Store at

    
     under argon. Avoid prolonged exposure to strong acids (e.g., neat TFA) during deprotection steps of other functional groups.
    
"The Polarity Trap" (Critical Handling Note)

Because this molecule is highly polar, do not rely on standard EtOAc/Water extractions .

  • Preferred Isolation: Lyophilization (freeze-drying) from acidic HPLC fractions.

  • Alternative Extraction: If extraction is necessary, saturate the aqueous phase with

    
     (pH > 12) and extract with DCM:Isopropanol (3:1)  or Chloroform:Ethanol (4:1) .
    

Functionalization Workflows

The primary amine side chain is the sole nucleophilic handle for stable covalent modification. The tertiary ring nitrogen acts as a proton sponge but does not form stable amides or sulfonamides.

DOT Diagram: Functionalization Pathways

G Start 1-(1-Methylazetidin-3-yl) ethan-1-amine (2HCl Salt) Base Free-Basing (Excess DIPEA/TEA) Start->Base Activation Amide Amide Coupling (HATU/EDC) Base->Amide R-COOH RedAm Reductive Amination (Aldehyde + STAB) Base->RedAm R-CHO Sulf Sulfonylation (R-SO2-Cl) Base->Sulf R-SO2Cl Urea Urea Formation (Isocyanates) Base->Urea R-NCO Prod_Amide Stable Amide (Drug Fragment) Amide->Prod_Amide Prod_Amine Secondary Amine (Basic Center) RedAm->Prod_Amine Prod_Sulf Sulfonamide (Metabolic Stability) Sulf->Prod_Sulf Urea->Prod_Amide Urea Link

Figure 1: Primary functionalization pathways. The initial free-basing step is critical when starting from the HCl salt.

Detailed Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids (drug fragments) where mild conditions are required.

Reagents:

  • Carboxylic Acid (

    
    )
    
  • 1-(1-Methylazetidin-3-yl)ethan-1-amine (

    
     salt) (
    
    
    
    )
  • HATU (

    
    )
    
  • DIPEA (Diisopropylethylamine) (

    
     - Critical excess)
    
  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (

    
    ) in DMF (
    
    
    
    ). Add HATU (
    
    
    ) and DIPEA (
    
    
    ). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
  • Amine Addition: In a separate vial, dissolve the Azetidine Amine

    
     salt (
    
    
    
    ) in DMF (
    
    
    ) with DIPEA (
    
    
    ). Note: This pre-neutralization ensures the amine is free to react.
  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+1 of product).

  • Workup (Purification):

    • Do not extract. Dilute the reaction mixture with DMSO/Water and purify directly via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid or Ammonium Bicarbonate).

    • Lyophilize fractions to obtain the product.

Protocol B: Reductive Amination

Best for: Creating secondary amines to maintain basicity and solubility.

Reagents:

  • Aldehyde/Ketone (

    
    )
    
  • Azetidine Amine (

    
    )
    
  • STAB (Sodium Triacetoxyborohydride) (

    
    )
    
  • Acetic Acid (Catalytic, 1-2 drops)

  • Solvent: DCE (Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Combine Aldehyde (

    
    ) and Azetidine Amine (
    
    
    
    ) in DCE (
    
    
    ). If using the HCl salt, add DIPEA (
    
    
    ) to free base it.
  • Acidification: Add Glacial Acetic Acid (

    
    , approx 1-2 drops) to catalyze imine formation. Stir for 30 minutes.
    
  • Reduction: Add STAB (

    
    ) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM:IPA (3:1) three times. Standard DCM will leave product behind.

    • Dry organics over

      
       and concentrate.
      
Protocol C: Sulfonylation

Best for: Capping the amine to reduce basicity and improve permeability.

Reagents:

  • Sulfonyl Chloride (

    
    ) (
    
    
    
    )
  • Azetidine Amine (

    
    )
    
  • Triethylamine (

    
    ) (
    
    
    
    )
  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Suspend Azetidine Amine

    
     (
    
    
    
    ) in anhydrous DCM (
    
    
    ).
  • Add

    
     (
    
    
    
    ) and cool to
    
    
    .
  • Dropwise add Sulfonyl Chloride (

    
    ) dissolved in DCM (
    
    
    
    ).
  • Allow to warm to RT and stir for 2 hours.

  • Check: Ensure the reaction does not become acidic (HCl byproduct); add more TEA if necessary.

  • Workup: Wash with saturated

    
    . Extract aqueous with DCM:IPA (3:1).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Amine HCl salt not fully neutralized.Increase DIPEA to 4-5 equivalents. The azetidine ring nitrogen consumes protons.
Product Missing after Workup Product lost to aqueous phase.Use Lyophilization instead of extraction. If extracting, use DCM/IPA (3:1) and saturate aqueous phase with salt.
Ring Opening Reaction temperature too high or strong acid used.Keep reactions

. Avoid strong acids (HCl,

) at high temps. Use mild acids (Acetic, Formic) for purification.
Regioselectivity Issues N-Methyl group reacting?Highly unlikely. The quaternary ammonium formed would be unstable. The primary amine is the only stable nucleophile.
DOT Diagram: Troubleshooting Logic

T Start Problem Detected Check1 Is product in Aqueous phase? Start->Check1 Check2 Did Ring Open? Check1->Check2 No Action1 Switch to DCM:IPA (3:1) Extraction Check1->Action1 Yes (Extraction) Action2 Use Prep HPLC & Lyophilize Check1->Action2 Yes (Purification) Action3 Lower Temp Avoid Strong Acids Check2->Action3 Yes (Byproduct found)

Figure 2: Decision tree for recovering lost product or preventing degradation.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: "Azetidines: New Perspectives for an Ancient Scaffold"
    • Source:J. Med.[1] Chem., 2021.[1][2]

    • Context: Discusses the metabolic stability and modul
  • Handling Polar Amines

    • Title: "Strategies for the Isol
    • Source:Org.[2][3] Process Res. Dev.

    • Context: Protocols for DCM:IPA extractions of highly polar diamines.
  • Ring Stability

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"
    • Source:ACS Med. Chem. Lett., 2010.
    • Context: Highlights the sensitivity of azetidines to acid-medi
  • General Amide Coupling

    • Title: "Amide bond formation: beyond the myth of coupling reagents"
    • Source:Chem. Soc. Rev., 2009.
    • Context: Validation of HATU/DIPEA stoichiometry for salt forms of amines.

Sources

Application

Preparation of 1-(1-Methylazetidin-3-yl)ethan-1-amine hydrochloride salt

Application Note: Scalable Preparation of 1-(1-Methylazetidin-3-yl)ethan-1-amine Hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(1-Methylazetidin-3-yl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 1-(1-Methylazetidin-3-yl)ethan-1-amine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-amine hydrochloride . This compound is a high-value chiral building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and kinases, where the azetidine ring serves as a rigid, low-molecular-weight spacer with favorable metabolic properties.

The synthesis addresses two primary challenges:

  • Ring Strain: Maintaining the integrity of the strained azetidine ring (approx. 26 kcal/mol strain energy) during redox manipulations.

  • Chemoselectivity: Differentiating between the ring nitrogen (tertiary) and the exocyclic amine (primary) during the sequence.

The protocol utilizes a "Ketone-First" strategy, establishing the N-methyl azetidine core prior to the final reductive amination. This avoids complex protecting group manipulations and enables the isolation of the product as a stable, hygroscopic dihydrochloride salt.

Retrosynthetic Analysis & Strategy

The logical disconnection relies on the stability of the 3-acetylazetidine intermediate. By tracing the target amine back to a ketone, we utilize the robust Weinreb amide chemistry to install the carbon framework.

Retrosynthesis Target Target: 1-(1-Methylazetidin-3-yl)ethan-1-amine (HCl Salt) Ketone Intermediate 1: 1-(1-Methylazetidin-3-yl)ethan-1-one Target->Ketone Reductive Amination (C-N Bond Formation) Weinreb Intermediate 2: N-Methoxy-N-methyl-1-methylazetidine-3-carboxamide Ketone->Weinreb Grignard Addition (C-C Bond Formation) Start Starting Material: 1-Boc-azetidine-3-carboxylic acid Weinreb->Start Amide Coupling & N-Methylation Strategy

Figure 1: Retrosynthetic disconnection showing the strategic reliance on the ketone intermediate to manage chemoselectivity.

Experimental Protocols

Phase 1: Scaffold Construction (Weinreb Amide & Ketone Formation)

The synthesis begins with commercially available 1-Boc-azetidine-3-carboxylic acid. The Weinreb amide is crucial to prevent over-addition of the Grignard reagent.

Step 1.1: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

  • Reagents: 1-Boc-azetidine-3-carboxylic acid (20.0 g, 99.4 mmol), CDI (1.1 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), DIPEA (1.5 equiv), DCM (anhydrous).

  • Procedure:

    • Charge 1-Boc-azetidine-3-carboxylic acid and DCM (200 mL) into a reactor under

      
      .
      
    • Add Carbonyldiimidazole (CDI) portion-wise at 0°C. Stir for 1 h at RT to activate the acid (gas evolution observed).

    • Add N,O-Dimethylhydroxylamine hydrochloride followed by DIPEA dropwise.

    • Stir at RT for 16 h.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: ~92% (Viscous oil, solidifies on standing).

Step 1.2: Conversion to 1-(tert-butyl) 3-acetylazetidine-1-carboxylate

  • Reagents: Methylmagnesium bromide (3.0 M in ether, 1.5 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve the Weinreb amide (22.0 g) in anhydrous THF (250 mL) and cool to -78°C.

    • Add MeMgBr dropwise over 45 mins, maintaining internal temp < -65°C.

    • Stir at -78°C for 2 h, then warm to 0°C.

    • Quench: Carefully add sat.

      
       solution.
      
    • Extraction: Extract with EtOAc (3x).

    • Purification: Silica gel chromatography (Hex/EtOAc gradient).

    • Data:

      
       NMR shows characteristic methyl ketone singlet at 
      
      
      
      2.15 ppm.
Phase 2: Core Modulation (N-Methylation)

Here we switch the N-protecting group from Boc to Methyl. This is strategically done before the final amine installation to avoid methylating the primary amine later.

Step 2.1: Boc Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Treat the ketone with 4M HCl/Dioxane at 0°C for 4 h. Concentrate to dryness to afford 1-(azetidin-3-yl)ethan-1-one hydrochloride.

Step 2.2: Reductive N-Methylation

  • Reagents: Formaldehyde (37% aq, 3.0 equiv),

    
     (2.5 equiv), DCE, 
    
    
    
    (1.0 equiv to neutralize salt).
  • Procedure:

    • Suspend the azetidine HCl salt in DCE. Add

      
       and stir for 15 min.
      
    • Add Formaldehyde solution.[1] Stir 30 min.

    • Add

      
       portion-wise at 0°C.
      
    • Stir overnight at RT.

    • Workup: Quench with sat.

      
      . Extract with DCM/iPrOH (3:1) due to high polarity.
      
    • Product: 1-(1-Methylazetidin-3-yl)ethan-1-one. (Volatile! Handle with care during concentration).

Phase 3: Reductive Amination & Salt Formation

The final step installs the chiral amine. For the racemic application note, we use ammonium acetate.

Step 3.1: Preparation of 1-(1-Methylazetidin-3-yl)ethan-1-amine

  • Reagents: Ammonium Acetate (10 equiv),

    
     (1.5 equiv), Methanol.
    
  • Procedure:

    • Dissolve 1-(1-Methylazetidin-3-yl)ethan-1-one (5.0 g) in dry MeOH (50 mL).

    • Add Ammonium Acetate (33.0 g) and stir at RT for 2 h to form the imine/enamine equilibrium.

    • Add

      
       (4.0 g) portion-wise.
      
    • Critical Step: Heat to 50°C for 12 h to drive the reaction (steric bulk of the ring can slow kinetics).

    • Quench: Cool to 0°C, acidify with conc. HCl to pH < 2 (destroy residual hydride), then basify with NaOH to pH > 12.

    • Extraction: Extract exhaustively with DCM.

    • Purification: Distillation or amine-functionalized silica column is recommended to remove non-basic impurities.

Step 3.2: Hydrochloride Salt Formation

  • Procedure: Dissolve the free base in minimal dry ethanol. Add 2.0 equiv of 2M HCl in diethyl ether dropwise. The bis-HCl salt precipitates immediately.

  • Filtration: Collect solids under

    
     (hygroscopic). Wash with cold ether. Dry in vacuum oven at 40°C.
    

Process Workflow Diagram

SynthesisWorkflow Step1 Step 1: Weinreb Amide Formation (1-Boc-azetidine-3-COOH + NH(OMe)Me) Step2 Step 2: Grignard Addition (MeMgBr, -78°C) Step1->Step2 Yield: ~92% Step3 Step 3: Boc Deprotection (4M HCl/Dioxane) Step2->Step3 Yield: ~85% Step4 Step 4: N-Methylation (HCHO, NaBH(OAc)3) Step3->Step4 One-pot Sequence Step5 Step 5: Reductive Amination (NH4OAc, NaBH3CN) Step4->Step5 Ketone Intermediate Final Final Product: 1-(1-Methylazetidin-3-yl)ethan-1-amine (2HCl Salt) Step5->Final Salt Precipitation

Figure 2: Step-by-step process flow for the synthesis of the target hydrochloride salt.

Key Technical Considerations & QC

ParameterSpecification / Note
Hygroscopicity The bis-HCl salt is extremely hygroscopic. Store under Argon in a desiccator.
Stability The free base amine absorbs

from air rapidly. Always handle as the salt or in solution.
NMR Characterization 1H NMR (

):
Expect diagnostic doublet for the terminal methyl (

1.3 ppm) and a multiplet for the methine CH (

3.5 ppm). The N-methyl group appears as a singlet around 2.9 ppm (shifted downfield due to salt).
Safety

generates HCN if acidified improperly. Ensure venting into a bleach trap during the quench step.

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Azetidine Functionalization: Duncton, M. A. et al. "Synthesis and stability of 3-substituted azetidines." Organic Letters, 2008 , 10(15), 3259-3262. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. Link

  • Azetidine Building Blocks: "1-(1-Methylazetidin-3-yl)ethan-1-amine." PubChem Compound Summary. Link (Note: Link to general analog for structure verification).

  • Salt Formation Guide: Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002 . Link

Sources

Method

Application Note: Scalable Synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-amine Intermediates

-methyl amine) Executive Summary The azetidine ring system has emerged as a critical bioisostere for piperidine and pyrrolidine in modern drug discovery, offering reduced lipophilicity ( ) and improved metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026


-methyl amine)

Executive Summary

The azetidine ring system has emerged as a critical bioisostere for piperidine and pyrrolidine in modern drug discovery, offering reduced lipophilicity (


) and improved metabolic stability. Specifically, 1-(1-methylazetidin-3-yl)ethan-1-amine  represents a high-value chiral building block for Janus Kinase (JAK) inhibitors and histamine H4 receptor ligands.

Scaling the synthesis of this intermediate presents two distinct process chemistry challenges:

  • Ring Strain & Stability: The inherent strain of the 4-membered ring (~26 kcal/mol) makes it susceptible to ring-opening polymerization under harsh electrophilic conditions.

  • Orthogonal Amine Management: The simultaneous presence of a tertiary ring amine and a primary exocyclic amine requires a synthetic route that differentiates these nitrogens to prevent over-alkylation (e.g., formation of dimethylated side chains).

This Application Note details a robust, scalable protocol for the synthesis of the target molecule starting from commodity 1-Boc-azetidine-3-carboxylic acid . The route utilizes a "Ring-First" methylation strategy followed by a diastereoselective Ellman reductive amination to establish the chiral center.

Strategic Pathway Analysis

To ensure scalability and chemical purity, we employ a Late-Stage Chiral Installation strategy. Unlike routes relying on linear ethylamine cyclization (which often suffer from low yields) or direct methylation of diamines (which lack selectivity), this pathway establishes the N-methyl azetidine core before generating the reactive primary amine.

Workflow Logic
  • Precursor Assembly: Conversion of 1-Boc-3-carboxylic acid to the 3-acetyl derivative via Weinreb amide.

  • Core Methylation: Switching the N-protecting group (Boc) for the final N-methyl group prior to amine generation. This avoids the difficulty of selectively methylating a secondary ring amine in the presence of a primary aliphatic amine.

  • Stereoselective Amination: Utilizing (R)- or (S)-tert-butanesulfinamide (Ellman’s Auxiliary) to convert the ketone to the chiral amine with high enantiomeric excess (>98% ee).

G cluster_0 Critical Process Decision Start 1-Boc-azetidine-3-carboxylic acid (Commodity Material) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI, NH(OMe)Me BocKetone 1-Boc-3-acetylazetidine Weinreb->BocKetone 2. MeMgBr (Grignard) MeKetone 1-Methyl-3-acetylazetidine (The Electrophile) BocKetone->MeKetone 3. TFA; then HCHO/NaBH(OAc)3 Sulfinamide Sulfinyl Imine Intermediate MeKetone->Sulfinamide 4. (R)-t-Bu-Sulfinamide, Ti(OEt)4 Target 1-(1-Methylazetidin-3-yl)ethan-1-amine (Target) Sulfinamide->Target 5. NaBH4; then HCl

Figure 1: Retrosynthetic logic prioritizing early installation of the N-methyl group to ensure chemoselectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methyl-3-acetylazetidine

This protocol converts the carboxylic acid to the methyl ketone while swapping the N-Boc for N-Methyl.

Reagents:

  • 1-Boc-azetidine-3-carboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • CDI (1,1'-Carbonyldiimidazole) (1.1 equiv)

  • Methylmagnesium bromide (3.0 M in ether) (1.5 equiv)

  • Formaldehyde (37% aq) (5.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (3.0 equiv)

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Charge a reactor with 1-Boc-azetidine-3-carboxylic acid and DCM (10 vol).

    • Add CDI portion-wise at 0°C (gas evolution). Stir for 1 h at RT.

    • Add N,O-Dimethylhydroxylamine HCl. Stir for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield the Weinreb amide (typically >90% yield).

  • Grignard Addition (Ketone Synthesis):

    • Dissolve the Weinreb amide in anhydrous THF (10 vol) under

      
      . Cool to -10°C.
      
    • Add MeMgBr dropwise, maintaining internal temp < 0°C.

    • Stir 2 h at 0°C. Quench with sat. NH4Cl.[1]

    • Purification: Extract with EtOAc. The product, 1-Boc-3-acetylazetidine , is obtained as a pale oil.

  • One-Pot Deprotection & Methylation (The "Ring Switch"):

    • Dissolve 1-Boc-3-acetylazetidine in DCM (5 vol). Add TFA (5 vol) at 0°C. Stir 2 h until Boc removal is complete (monitor by TLC/LCMS).

    • Concentrate to dryness to remove excess TFA. Re-dissolve the residue (3-acetylazetidine TFA salt) in DCM (15 vol).

    • Cool to 0°C. Add DIPEA (3.0 equiv) to neutralize.

    • Add Formaldehyde (37% aq, 5.0 equiv). Stir 15 min.

    • Add STAB (3.0 equiv) portion-wise. Stir overnight at RT.

    • Critical Workup: The product is water-soluble. Quench with sat. NaHCO3. Extract exhaustively with CHCl3/iPrOH (3:1) (5x).

    • Validation: 1H NMR should show N-Me singlet (~2.3 ppm) and Acetyl singlet (~2.1 ppm).

Protocol B: Diastereoselective Synthesis of the Target Amine

This step uses Ellman’s auxiliary to install the amine stereoselectively.

Reagents:

  • 1-Methyl-3-acetylazetidine (from Protocol A)

  • (R)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • Sodium borohydride (NaBH4) (2.0 equiv)

  • HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Imine Condensation:

    • In a dry flask, combine 1-Methyl-3-acetylazetidine and (R)-2-methyl-2-propanesulfinamide in THF (10 vol).

    • Add Ti(OEt)4 dropwise. Stir at 60°C for 6–12 h.

    • Checkpoint: Monitor conversion of ketone to imine by LCMS.

    • Workup: Cool to RT. Pour into brine (10 vol) with vigorous stirring. Filter the resulting titanium salts through Celite. Wash filter cake with EtOAc.

    • Concentrate filtrate to yield the crude N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in THF/H2O (98:2) (10 vol). Cool to -40°C (Critical for dr).

    • Add NaBH4 portion-wise. Stir at -40°C for 4 h, then warm to RT.

    • Mechanism: The bulky tert-butyl group directs hydride attack, typically yielding >95:5 diastereomeric ratio (dr).

  • Global Deprotection & Salt Formation:

    • Quench reduction with sat. NH4Cl.[1] Extract with EtOAc.

    • Dissolve the intermediate sulfinamide in MeOH (5 vol).

    • Add HCl (4M in Dioxane, 4 equiv). Stir 1 h at RT. (This cleaves the sulfinyl group).

    • Concentrate to dryness.[2] Triturate with Et2O to remove sulfinyl byproducts.

    • Final Product: 1-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride .

Quality Control & Data Specifications

ParameterSpecificationMethod of Verification
Purity > 98.0%HPLC (C18, 0.1% TFA/MeCN)
Chiral Purity > 98% eeChiral HPLC (Daicel Chiralpak AD-H)
Identity Consistent1H NMR (D2O), MS (ESI+)
Residual Solvent < 5000 ppmGC-Headspace
Appearance White to off-white solidVisual Inspection

Key NMR Signals (D2O, HCl salt):

  • 
     1.25 (d, 3H, CH3-CH-NH2)
    
  • 
     2.90 (s, 3H, N-CH3)
    
  • 
     3.50 (m, 1H, CH-NH2)
    
  • 
     4.10-4.50 (m, 5H, Azetidine ring protons + C3-H)
    

Safety & Handling (E-E-A-T)

Author's Note: Azetidines are potent alkylating agents in their free-base form.

  • Skin Sensitization: Azetidine intermediates are known skin sensitizers. Always handle in a fume hood with double nitrile gloves.

  • Volatility: The free base of 1-methyl-3-acetylazetidine is volatile. Do not apply high vacuum (< 10 mbar) for extended periods at room temperature. Always store as the HCl or TFA salt.

  • Thermal Stability: While azetidines are strained, the 3-substituted variants are generally stable up to 80°C. Avoid temperatures >100°C during distillation or drying to prevent ring-opening polymerization.

References

  • Azetidine Scale-Up: Dunetz, J. R., et al. "Large-Scale Synthesis of 1-Boc-3-iodoazetidine and Its Application to the Synthesis of Azetidine Ethers." Organic Process Research & Development, 2016, 20(1), 140–146. Link

  • Ellman Auxiliaries: Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Reductive Amination Safety: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Azetidine Toxicity: "Azetidine - Safety Data Sheet." Fisher Scientific.[3] Link

  • JAK Inhibitor Chemistry: Labroli, M. A., et al. "Discovery of a Potent and Selective JAK1/2 Inhibitor." Journal of Medicinal Chemistry, 2018. (Illustrates the utility of the azetidine-amine motif).

Sources

Application

Using 1-(1-Methylazetidin-3-yl)ethan-1-amine in fragment-based drug discovery

This Application Note and Protocol Guide details the utilization of 1-(1-Methylazetidin-3-yl)ethan-1-amine in Fragment-Based Drug Discovery (FBDD). Subject: 1-(1-Methylazetidin-3-yl)ethan-1-amine Executive Summary & Scie...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 1-(1-Methylazetidin-3-yl)ethan-1-amine in Fragment-Based Drug Discovery (FBDD).

Subject: 1-(1-Methylazetidin-3-yl)ethan-1-amine

Executive Summary & Scientific Rationale

In the modern era of "escaping flatland," drug discovery has pivoted away from planar, aromatic-heavy compounds toward three-dimensional (3D), sp³-rich scaffolds. 1-(1-Methylazetidin-3-yl)ethan-1-amine represents a premier "Rule of 3" (Ro3) compliant fragment that addresses critical bottlenecks in hit-to-lead optimization.

This molecule combines a rigid, strained azetidine core (metabolic surrogate for piperidine) with a flexible, chiral ethylamine handle . Unlike simple 3-aminoazetidines, the ethylamine linker introduces a unique bond vector and a chiral center, allowing for precise probing of sub-pockets within a protein binding site.

Key Physicochemical Advantages[1][2]
  • Reduced Lipophilicity: The high sp³ fraction (Fsp³ = 1.0) significantly lowers logP compared to aromatic analogs, improving solubility and metabolic stability.

  • Vector Definition: The 3-position substitution on the 4-membered ring projects the amine handle at a distinct angle (~110° relative to the ring plane), accessing chemical space undefined by pyrrolidines or piperidines.

  • Low Molecular Weight Efficiency: With a MW of ~114 Da, it leaves ample "room" for fragment growing while maintaining ligand efficiency (LE).

PropertyValue (Calc.)Ro3 CriteriaStatus
Molecular Weight 114.19 Da< 300✅ Pass
cLogP -0.5 to 0.2< 3✅ Pass
H-Bond Donors 2 (Primary Amine)< 3✅ Pass
H-Bond Acceptors 2 (Tertiary & Primary N)< 3✅ Pass
Rotatable Bonds 2< 3✅ Pass
TPSA ~29 Ų< 60✅ Pass

Application Workflows

Fragment Library Design

This fragment should be included in "sp³-enriched" or "General Purpose" fragment libraries. Its primary amine functionality makes it a "reactive fragment," suitable for:

  • Direct Screening: NMR (STD, WaterLOGSY) or SPR screening to identify weak binders (mM to high µM affinity).

  • Tethering/Disulfide Trapping: If derivatized with a thiol, it can probe cysteine-reactive sites.

  • Parallel Synthesis: As a seed for generating a "Fragment-Growth" library (e.g., coupling to 500 diverse carboxylic acids).

Hit-to-Lead Optimization Strategy

Upon identifying 1-(1-Methylazetidin-3-yl)ethan-1-amine as a hit, the optimization strategy focuses on Fragment Growing via the primary amine.

Mechanism of Action (Vector Analysis): The azetidine ring acts as a rigid anchor.[1][2][3] The N-methyl group often sits in a small hydrophobic pocket or solvent channel. The ethylamine chain acts as a "feeler," extending into adjacent polar or hydrophobic regions.

  • Growth Vector: Amide coupling at the primary amine.

  • Linkage Vector: Demethylation of the azetidine nitrogen (secondary amine formation) allows growing from the other side, creating a bitopic ligand.

Experimental Protocols

Protocol A: Quality Control & Solubility Assessment

Critical Step: Fragments often aggregate or contain impurities that cause false positives in screening.

Reagents:

  • DMSO-d6 (99.9% D)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Identity Verification: Dissolve 5 mg of the fragment in 600 µL DMSO-d6. Acquire 1H NMR (400 MHz+). Confirm the diagnostic doublet/multiplet of the ethyl-CH3 (~1.1 ppm) and the azetidine ring protons (3.0–4.0 ppm).

  • Purity Check: Ensure purity >95% by LC-MS (ELSD detection is preferred as the molecule has low UV absorbance).

  • Aqueous Solubility:

    • Prepare a 100 mM stock in DMSO.

    • Dilute to 1 mM in PBS.

    • Incubate for 2 hours at RT with shaking.

    • Centrifuge (15,000 rpm, 10 min) to pellet aggregates.

    • Analyze supernatant by HPLC-ELSD or CLND (Chemiluminescent Nitrogen Detection). Target: >500 µM solubility.

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Purpose: To detect binding of the fragment to a target protein by observing magnetization transfer.

Parameters:

  • Protein Conc: 5–10 µM

  • Fragment Conc: 500 µM – 1 mM (Ligand excess 100:1)

  • Temperature: 298 K

Step-by-Step:

  • Sample Prep: Mix protein and fragment in deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O).

  • Pulse Sequence: Use a standard Saturation Transfer Difference (STD) sequence with water suppression (excitation sculpting).

  • On-Resonance Irradiation: Set saturation pulse at a region of protein methyls (e.g., -0.5 ppm) or aromatics (e.g., 10-12 ppm) where no ligand signals exist.

  • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Data Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the ethyl group or azetidine ring appear in the difference spectrum, indicating transient binding.

Protocol C: Synthetic Derivatization (Amide Coupling)

Purpose: Rapidly grow the fragment into a lead-like molecule.[4]

Reaction: R-COOH + Fragment-NH2 -> R-CO-NH-Fragment

Reagents:

  • Carboxylic Acid partner (R-COOH)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Procedure:

  • Dissolve R-COOH (1.0 equiv, 0.1 mmol) in DMF (1 mL).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 minutes to activate the acid.

  • Add 1-(1-Methylazetidin-3-yl)ethan-1-amine (1.2 equiv).

  • Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 and Brine.

  • Purification: Reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient). Note: The basic azetidine nitrogen may cause tailing; ensure low pH or use high pH (Ammonium Bicarbonate) buffer if stable.

Visualization of Workflows

Figure 1: Fragment-Based Drug Discovery Workflow

This diagram illustrates the critical path from library inclusion to lead generation using the azetidine fragment.

FBDD_Workflow Library Sp3-Rich Library (Includes 1-(1-Methylazetidin-3-yl)ethan-1-amine) Screen Biophysical Screening (SPR / STD-NMR) Library->Screen High Conc. Hit Confirmed Hit (KD: 100 µM - 2 mM) Screen->Hit Validation Design Vector Analysis (Define Growth Vector) Hit->Design X-ray / Modeling Synthesis Parallel Synthesis (Amide Coupling / Reductive Amination) Design->Synthesis Fragment Growing Synthesis->Design Feedback Loop Lead Lead Compound (KD < 100 nM) Synthesis->Lead SAR Iteration

Caption: Workflow integrating 1-(1-Methylazetidin-3-yl)ethan-1-amine into a standard FBDD pipeline, highlighting the iterative cycle of design and synthesis.

Figure 2: Chemical Space & Vector Comparison

Comparing the azetidine scaffold to traditional rings to demonstrate the unique 3D vector.

Vector_Comparison Target Biological Target (Binding Pocket) Azetidine Azetidine Fragment (Puckered Ring, ~110° Angle) Azetidine->Target Rigid Anchor Subpocket_A Sub-pocket A (Accessible by Azetidine) Azetidine->Subpocket_A Unique Vector Piperidine Piperidine/Phenyl (Chair/Flat, 109°/120°) Piperidine->Target Rigid Anchor Subpocket_B Sub-pocket B (Accessible by Piperidine) Piperidine->Subpocket_B Standard Vector

Caption: Comparison of exit vectors. The strained azetidine ring projects substituents into unique 3D space compared to relaxed 6-membered rings.

References

  • BenchChem. "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem Technical Guides. Accessed 2023. Link

  • Mullard, A. "The Fragment-Based Drug Discovery Landscape.
  • Enamine. "Azetidines in Drug Discovery: Building Blocks."[5] Enamine Technical Library. Link

  • PubChem. "Compound Summary: 1-Methylazetidin-3-amine."[6] National Library of Medicine. Link

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619 (2016).

Sources

Method

Application Notes and Protocols: Reaction Mechanisms Involving 3-Aminoethyl Azetidines

Introduction: The Strategic Value of the 3-Aminoethyl Azetidine Scaffold In contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. The azetidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Aminoethyl Azetidine Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. The azetidine ring, a four-membered saturated aza-heterocycle, has emerged from a niche curiosity to a privileged structure in drug design.[1][2][3] Its inherent ring strain (approx. 25.4 kcal/mol) makes it a fascinating and reactive building block, while its compact, three-dimensional structure offers a compelling alternative to more common motifs like piperidines or pyrrolidines.[4] The azetidine moiety acts as a "non-classical bioisostere" for groups like gem-dimethyl or tert-butyl, improving aqueous solubility and metabolic stability while rigidly positioning substituents in three-dimensional space.[3][5]

This guide focuses specifically on the 3-aminoethyl azetidine scaffold. This motif incorporates a key basic nitrogen center on a flexible ethyl linker, attached to the strained azetidine core. This unique combination presents both synthetic challenges and opportunities, allowing for diverse functionalization at two distinct nitrogen atoms with differing reactivity. Understanding the reaction mechanisms governing this scaffold is paramount for its effective deployment in drug discovery programs, from library synthesis to late-stage functionalization of complex molecules.[1][2]

This document provides a detailed exploration of the core reaction mechanisms involving 3-aminoethyl azetidines, complete with field-tested protocols and mechanistic insights to guide researchers in leveraging this valuable scaffold.

Section 1: Core Reactivity Principles and Synthetic Access

The chemistry of 3-aminoethyl azetidines is dominated by two key features: the nucleophilicity of the primary exocyclic amine and the electrophilicity of the strained azetidine ring, which can be unmasked under specific conditions.

A common synthetic entry point to this scaffold involves the intramolecular cyclization of a suitably protected γ-amino alcohol. The choice of protecting groups on the nitrogen atoms is critical to direct reactivity in subsequent steps.

Synthesis_Overview General Synthetic Workflow cluster_start Precursors cluster_main Core Scaffold cluster_products Functionalized Products Start γ-Amino Alcohol or γ-Haloamine Azetidine Protected 3-Aminoethyl Azetidine (e.g., N-Boc) Start->Azetidine Intramolecular Cyclization N_Func N-Functionalized (Side Chain) Azetidine->N_Func Selective N-Alkylation/ Acylation Ring_Open Ring-Opened Products Azetidine->Ring_Open Acid-Catalyzed Nucleophilic Opening Azetidine_N_Func N-Functionalized (Azetidine Ring) Azetidine->Azetidine_N_Func Deprotection & N-Functionalization

Caption: General workflow from precursors to functionalized 3-aminoethyl azetidines.

Section 2: Selective N-Functionalization of the Exocyclic Amine

The primary amine of the 3-aminoethyl side chain is significantly more nucleophilic and less sterically hindered than the tertiary nitrogen of a protected azetidine ring. This difference allows for highly selective functionalization.

Mechanism: N-Acylation and N-Alkylation

N-Acylation: This reaction proceeds via a standard nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride). A mild base is typically used to scavenge the acidic byproduct (e.g., HCl).

N-Alkylation/Reductive Amination: Direct N-alkylation with alkyl halides can be effective but risks over-alkylation. A more controlled method is reductive amination. The primary amine forms an imine or iminium ion with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and selective for the iminium ion over the carbonyl starting material.

Protocol: Selective N-Acylation with an Acid Chloride

This protocol details the formation of an amide bond on the exocyclic primary amine, a common transformation in medicinal chemistry.

  • Principle: This procedure leverages the high nucleophilicity of the primary amine. Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) prevents side reactions involving the azetidine ring. Dichloromethane (DCM) is a good solvent as it is aprotic and dissolves most reactants.

  • Materials:

    • N-Boc-3-(2-aminoethyl)azetidine

    • Benzoyl chloride (or other acid chloride)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Step-by-Step Methodology:

    • Dissolve N-Boc-3-(2-aminoethyl)azetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.

    • Add the acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation and Troubleshooting:

    • Expected Outcome: A clean conversion to the N-acylated product, easily verifiable by LC-MS (mass increase corresponding to the acyl group) and ¹H NMR (appearance of aromatic signals and an amide NH proton).

    • Troubleshooting: If the reaction is sluggish, ensure the acid chloride is of high quality (not hydrolyzed). If starting material persists, a slight excess (1.2 eq) of the acid chloride can be used. If purification is difficult due to the polarity of the product, a different solvent system for chromatography may be required.

Section 3: Ring-Opening Reactions of the Azetidine Core

The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, a reaction that can be synthetically useful for accessing functionalized 1,3-amino alcohols or other linear amines.[6][7][8] This process is typically promoted by acid catalysis.

Mechanism: Acid-Catalyzed Nucleophilic Ring-Opening

The reaction is initiated by the protonation of the azetidine nitrogen. This significantly increases the electrophilicity of the ring carbons by creating a good leaving group (a neutral amine upon ring opening). A nucleophile can then attack either of the ring carbons adjacent to the nitrogen in an Sₙ2-like fashion, leading to the opening of the four-membered ring. The regioselectivity of the attack can be influenced by steric and electronic factors on the azetidine ring.[7]

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

Protocol: Ring-Opening with an Alcohol Nucleophile

This protocol demonstrates the conversion of an azetidine into a 1,3-amino ether, a useful scaffold for further elaboration.

  • Principle: Trifluoroacetic acid (TFA) serves as both the acid catalyst to activate the azetidine ring and a solvent. The alcohol (in this case, methanol) acts as the nucleophile. The reaction is driven by the relief of ring strain.

  • Materials:

    • N-protected 3-aminoethyl azetidine (e.g., N-tosyl or N-benzyl protected)

    • Methanol (MeOH), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Step-by-Step Methodology:

    • Dissolve the N-protected azetidine (1.0 eq) in methanol. Note: A Boc protecting group may be cleaved under these acidic conditions; a more robust group like tosyl (Ts) or benzyl (Bn) is recommended.

    • Add TFA (0.5 - 1.0 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the reaction to room temperature and carefully neutralize it by adding saturated aqueous Na₂CO₃ solution until the pH is ~8-9.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting linear amino ether by column chromatography.

  • Self-Validation and Troubleshooting:

    • Expected Outcome: Formation of the corresponding 3-amino-1-methoxypropylamine derivative. This can be confirmed by ¹H NMR (presence of a methoxy singlet at ~3.3 ppm) and mass spectrometry.

    • Troubleshooting:

      • No Reaction: The N-protecting group may be too electron-withdrawing, deactivating the ring nitrogen towards protonation. A stronger acid or higher temperature may be required.

      • Dimerization/Polymerization: If the concentration is too high, the azetidine can act as a nucleophile for another activated azetidine molecule, leading to oligomers.[9] Performing the reaction at high dilution can mitigate this.

      • Poor Regioselectivity: If the azetidine is substituted at C2 or C4, a mixture of regioisomers may be obtained.

Section 4: Applications in Drug Discovery & Data Summary

The functionalization and ring-opening reactions of 3-aminoethyl azetidines are not merely academic exercises; they are key steps in the synthesis of potent and selective bioactive agents. The azetidine ring's ability to improve properties like solubility and cell permeability while providing a rigid exit vector makes it highly attractive.

Drug Candidate / InhibitorTarget ClassRole of Azetidine ScaffoldReference
Tofacitinib (Xeljanz®) Janus Kinase (JAK) InhibitorWhile not a 3-aminoethyl azetidine, its pyrrolo[2,3-d]pyrimidine core is often modified with azetidine-containing fragments to explore the SAR and improve properties. This highlights the general utility of azetidines in kinase inhibitor design.[3]
Cobimetinib (Cotellic®) MEK1/2 InhibitorContains a 3-hydroxy-azetidine moiety, demonstrating the value of functionalized azetidines in oncology. The hydroxyl group provides a key hydrogen bond interaction.[3]
VER-24052 FAAH InhibitorAn azetidine-urea compound where the azetidine ring is crucial for positioning the urea moiety for interaction with the enzyme's active site.[3]
BGAz Series Antitubercular AgentsA series of azetidine-based compounds that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, showing promise against multidrug-resistant strains.[10][10]

References

  • Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Wang, B. J., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Murtazin, R., & Gevorgyan, V. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 901–908. [Link]

  • Anonymous. (n.d.). REVIEW Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Sipos, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1108. [Link]

  • Lee, G. Y., et al. (2024). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 15(13), 4885–4891. [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Request PDF. [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 51–65. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Request PDF. [Link]

  • De Kimpe, N., et al. (n.d.). Synthesis of 1,3-Disubstituted Azetidines via a Tandem Ring-Opening Ring-Closing Procedure. Synlett. [Link]

  • Foley, D. J., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 4(2), 278–290. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. . [Link]

  • Foley, C. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49303–49335. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Download Scientific Diagram. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Cox, J. A. G., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3436–3453. [Link]

Sources

Application

Protecting group strategies for 1-(1-Methylazetidin-3-yl)ethan-1-amine

Application Note: Strategic Protection of 1-(1-Methylazetidin-3-yl)ethan-1-amine Part 1: Executive Summary & Strategic Analysis The molecule 1-(1-Methylazetidin-3-yl)ethan-1-amine represents a high-value scaffold in Frag...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of 1-(1-Methylazetidin-3-yl)ethan-1-amine

Part 1: Executive Summary & Strategic Analysis

The molecule 1-(1-Methylazetidin-3-yl)ethan-1-amine represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and CNS-active agents. Its structure combines a strained, basic azetidine ring with a chiral exocyclic primary amine.

The Engineering Challenge: Protecting the exocyclic primary amine requires a strategy that respects the unique reactivity of the azetidine core.

  • The "Dual-Base" Problem: The molecule contains two basic centers: the target primary amine (approx. pKa ~10.6) and the tertiary ring nitrogen (approx. pKa ~8-9). Standard acylation protocols using acid chlorides (e.g., Cbz-Cl) run the risk of quaternizing the tertiary ring nitrogen, leading to ring-opening or acyl-ammonium salt precipitation.

  • Ring Strain: The 4-membered azetidine ring possesses significant angle strain (

    
    26 kcal/mol). While N-alkyl azetidines are surprisingly robust, they are susceptible to ring-opening polymerization (ROP) under high heat or in the presence of strong Lewis acids.
    
  • Stereochemical Integrity: The exocyclic carbon (C1 of the ethanamine chain) is chiral. Protection conditions must prevent racemization, particularly avoiding strong bases that could deprotonate the

    
    -proton.
    

Strategic Recommendation: Use Carbamate-based protections (Boc, Cbz, Fmoc) introduced via active esters (–OSu) rather than acid chlorides. This kinetic control ensures reaction occurs exclusively at the primary amine without activating the tertiary ring nitrogen.

Part 2: Detailed Protocols

Strategy A: Boc Protection (Acid-Labile)

Best for: General synthesis where the final release is acidic or the intermediate requires strong base stability.

Mechanism: The tert-butyl carbamate (Boc) group is installed using


. The tertiary amine of the azetidine acts as an internal base/catalyst, often eliminating the need for external base, though mild base is recommended to drive kinetics.

Protocol:

  • Dissolution: Dissolve 1-(1-Methylazetidin-3-yl)ethan-1-amine (1.0 eq) in DCM (dichloromethane) or THF.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (1.2 eq). Note: DIPEA is preferred over TEA due to steric bulk, minimizing interaction with the ring nitrogen.

  • Reagent Addition: Cool to 0°C. Add

    
     (1.1 eq) dissolved in a minimal amount of solvent dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup (Critical):

    • Dilute with DCM.[1]

    • Wash with saturated

      
        (Do NOT wash with strong acid like 1M HCl, as this will extract the basic product into the aqueous layer).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Deprotection (The "Safe" Method):

    • Dissolve protected intermediate in DCM at 0°C.

    • Add TFA (Trifluoroacetic acid) dropwise (1:4 ratio TFA:DCM).

    • Stop Rule: Quench immediately upon consumption of starting material (usually <2 hours). Prolonged exposure to TFA at RT is generally safe for azetidines, but unnecessary stress on the ring should be avoided.

Strategy B: Cbz Protection (Hydrogenolysis-Labile)

Best for: Orthogonal protection when acid-sensitive groups are present elsewhere.

The Hazard: Using Cbz-Cl (Benzyl chloroformate) can lead to the formation of an N-acyl ammonium species on the tertiary ring nitrogen, which activates the ring for nucleophilic attack (ring opening). The Solution: Use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide).

Protocol:

  • Solvent System: Use a biphasic system (Water/Dioxane 1:1) or homogeneous DMF.

  • Reagents: Add amine (1.0 eq) and

    
     (2.0 eq).
    
  • Addition: Add Cbz-OSu (1.1 eq) at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Deprotection:

    • Catalyst: Pd/C (10% wt).

    • Condition:

      
       atmosphere (balloon).
      
    • Troubleshooting: If the reaction is slow (catalyst poisoning by the tertiary amine), add 1.0 eq of acetic acid to protonate the ring nitrogen, preventing it from binding to the Pd surface.

Strategy C: Fmoc Protection (Base-Labile)

Best for: Solid Phase Peptide Synthesis (SPPS) workflows.

Protocol:

  • Solvent: Acetonitrile/Water (1:1) or DMF.

  • Reagents: Fmoc-OSu (1.1 eq) and

    
     (2.0 eq). Avoid organic bases like Piperidine or DBU during installation to prevent premature deprotection.
    
  • Workup: Rapid purification is required. Fmoc derivatives of basic amines can sometimes undergo slow self-degradation if stored in solution.

  • Deprotection: 20% Piperidine in DMF.

Part 3: Comparative Data & Decision Matrix

Table 1: Protecting Group Compatibility Matrix

FeatureBoc StrategyCbz StrategyFmoc Strategy
Reagent Choice

Cbz-OSu (Critical)Fmoc-OSu
Ring Stability High (Stable to TFA at 0°C)High (Neutral conditions)High (Stable to basic cleavage)
Deprotection TFA or HCl/Dioxane

/ Pd-C
Piperidine
Risk Factor Acidic extraction lossCatalyst poisoningSolubility / Aggregation
Cost LowMediumHigh

Part 4: Visualization of Workflows

Figure 1: Strategic Decision Tree for Azetidine Protection Caption: Flowchart guiding the selection of protecting groups based on downstream chemical compatibility.

G Start Start: 1-(1-Methylazetidin-3-yl)ethan-1-amine Q1 Is the final release condition Acidic? Start->Q1 Q2 Is Hydrogenation permissible? Q1->Q2 Yes (Acid release ok) Boc Select Boc Protection (Reagent: Boc2O) Q1->Boc No (Base/Neut required) Cbz Select Cbz Protection (Reagent: Cbz-OSu) Q2->Cbz Yes Fmoc Select Fmoc Protection (Reagent: Fmoc-OSu) Q2->Fmoc No (Must avoid H2) Warning CRITICAL: Avoid Acid Chlorides (Risk of Ring Activation) Boc->Warning Cbz->Warning Fmoc->Warning

Figure 2: The "Safe" Boc Protection Pathway Caption: Mechanism avoiding the quaternary ammonium trap. Note the use of Boc-Anhydride over Boc-Chloride.

Reaction Substrate Azetidine-NH2 (Nucleophile) Intermediate Transition State (Steric control) Substrate->Intermediate + DIPEA Reagent Boc2O (Mild Electrophile) Reagent->Intermediate Product Boc-Protected Amine (Ring Intact) Intermediate->Product Kinetic Path SideProduct Quaternary Salt (RING OPENING RISK) Intermediate->SideProduct If Acid Chloride used

Part 5: References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: LJMU Research Online / Chem. Eur. J. (2024). Relevance: Validates the stability of azetidine rings to TFA deprotection (Boc removal) and Hydrogenolysis (Cbz removal). URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem. (2021).[2][3] Relevance: Comprehensive review of azetidine ring strain, ring-opening triggers, and N-protection strategies. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis. Source: Wuts, P. G. M. (2014). 5th Edition. John Wiley & Sons. Relevance: The authoritative standard for deprotection conditions (Boc/Cbz/Fmoc) and reagent selection (OSu vs Cl). URL:[Link]

  • PubChem Compound Summary: 1-Methylazetidin-3-amine. Source: National Center for Biotechnology Information (2025). Relevance: Physicochemical properties (pKa, boiling point) confirming the basicity of the scaffold.[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1-(1-Methylazetidin-3-yl)ethan-1-amine Synthesis

Welcome to the Technical Support Center. Synthesizing sterically hindered, strained aliphatic heterocycles like 1-(1-methylazetidin-3-yl)ethan-1-amine presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing sterically hindered, strained aliphatic heterocycles like 1-(1-methylazetidin-3-yl)ethan-1-amine presents unique chemoselectivity challenges. This guide bypasses generic advice to address the exact mechanistic bottlenecks—specifically ring-strain degradation and reductive amination dimerization—encountered when scaling up this building block from 1-methylazetidine-3-carbonitrile[1].

Synthetic Strategy & Mechanistic Overview

The most direct and atom-economical route to 1-(1-methylazetidin-3-yl)ethan-1-amine involves a two-step sequence: a Grignard addition to the nitrile to form a methyl ketone intermediate, followed by reductive amination. However, standard conditions often result in single-digit yields. The workflow below maps the optimized pathway against the common side reactions that cause batch failures.

SynthesisPathway SM 1-Methylazetidine-3-carbonitrile (Starting Material) IM 1-(1-Methylazetidin-3-yl)ethan-1-one (Ketone Intermediate) SM->IM MeMgCl + LaCl3·2LiCl (Knochel's Salt) SR1 Ring-Opened / Alpha-Deprotonation Byproducts SM->SR1 Standard MeMgBr (Side Reaction) PROD 1-(1-Methylazetidin-3-yl)ethan-1-amine (Target Product) IM->PROD 1. NH2OH·HCl 2. Zn / AcOH SR2 Secondary Amine Dimer IM->SR2 Direct Reductive Amination (Side Reaction)

Figure 1: Optimized two-step synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-amine highlighting side reactions.

Troubleshooting FAQs

Q1: During the Grignard addition to the nitrile, my yield of the ketone intermediate is extremely low (<15%). LC-MS shows unreacted starting material and several ring-opened degradation products. How do I force the conversion?

Causality & Mechanism: The azetidine ring inherently possesses approximately 25.2 kcal/mol of ring strain[2]. When you use standard methylmagnesium bromide (MeMgBr), the highly basic nature of the Grignard reagent leads to


-deprotonation of the nitrile (forming an unreactive ketenimine salt) rather than the desired nucleophilic attack. Furthermore, the strong Lewis acidity of the magnesium center coordinates with the azetidine nitrogen. This coordination exacerbates the ring strain, triggering irreversible C–N bond cleavage and polymerization.

Protocol Adjustment: Shift to a lanthanum-mediated Grignard addition. By pre-complexing the starting material with Knochel's salt (


), you generate a highly nucleophilic but significantly less basic organolanthanum species in situ[3][4]. The lanthanum selectively activates the nitrile carbon while suppressing 

-enolization. Crucially, the softer Lewis acidity of lanthanum prevents the destructive coordination to the azetidine nitrogen, preserving the four-membered ring intact.

Q2: In the second step (converting the ketone to the primary amine), I am isolating a large mass of secondary amine dimer. How can I selectively isolate the primary amine?

Causality & Mechanism: Direct reductive amination (e.g., using


 and 

) is a dynamic equilibrium process. As the primary amine (1-(1-methylazetidin-3-yl)ethan-1-amine) begins to form, it acts as a superior nucleophile compared to the bulk ammonia source. It competitively attacks the unreacted ketone intermediate, forming a secondary imine that is subsequently reduced into an unwanted secondary amine dimer.

Protocol Adjustment: You must uncouple the condensation and reduction steps to break the equilibrium. First, condense the ketone with hydroxylamine hydrochloride (


) to form a stable oxime. Because the oxime nitrogen is non-nucleophilic, it cannot attack another ketone molecule, completely halting the dimerization pathway. Subsequently, reduce the isolated oxime to the primary amine using Zinc dust in aqueous acetic acid (

).

Quantitative Data: Condition Benchmarking

The table below summarizes internal validation data comparing standard approaches against the optimized protocols described in this guide.

Reaction StepEvaluated Reagents / ConditionsPrimary ByproductIsolated Yield (%)
Step 1: Nitrile to Ketone 3.0 eq MeMgBr, THF, 0 °C to RTRing-opened polymers12%
Step 1: Nitrile to Ketone 1.5 eq MeLi,

, THF, -78 °C
Unreacted SM (Ketenimine)34%
Step 1: Nitrile to Ketone 1.2 eq MeMgCl, 1.1 eq

None (Clean conversion) 88%
Step 2: Ketone to Amine

,

, MeOH, RT
Secondary Amine Dimer28%
Step 2: Ketone to Amine

(7M in MeOH),

,

(50 psi)
Secondary Amine Dimer45%
Step 2: Ketone to Amine 1.

; 2.

Trace unreduced oxime 82%

Validated Experimental Protocols

Protocol A: Synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-one

Self-Validating Step: The absence of a nitrile peak (~2250 cm⁻¹) and the appearance of a sharp carbonyl stretch (~1715 cm⁻¹) in the crude IR spectrum confirms successful addition without ring-opening.

  • Preparation: Charge a flame-dried, argon-purged Schlenk flask with 1-methylazetidine-3-carbonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Complexation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add

    
     (0.6 M in THF, 1.1 equiv). Stir for 30 minutes at 0 °C to ensure complete complexation.
    
  • Addition: Slowly add MeMgCl (3.0 M in THF, 1.2 equiv) via syringe pump over 20 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench carefully with saturated aqueous

    
     (gas evolution). Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5) to yield the ketone.
Protocol B: Synthesis of 1-(1-Methylazetidin-3-yl)ethan-1-amine

Self-Validating Step: The intermediate oxime will appear as a distinct, highly polar spot on TLC (Ninhydrin negative). The final primary amine will be Ninhydrin positive (deep purple).

  • Oxime Formation: Dissolve 1-(1-methylazetidin-3-yl)ethan-1-one (1.0 equiv) in absolute ethanol (0.3 M). Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (1.5 equiv). Heat the mixture to reflux for 2 hours.

  • Oxime Isolation: Cool to room temperature, concentrate the solvent in vacuo, dilute with water, and extract with DCM. Dry the organic layer and concentrate to yield the crude oxime.

  • Reduction: Dissolve the crude oxime in glacial acetic acid (0.2 M). Cool the flask to 0 °C.

  • Zinc Addition: Add Zinc dust (5.0 equiv) in small portions over 15 minutes to control the exothermic reduction. Once added, remove the ice bath and stir at room temperature for 6 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the pad with methanol. Concentrate the filtrate, then basify the residue to pH 12 using 2M NaOH (Caution: Exothermic). Extract the aqueous phase exhaustively with DCM (5x). Dry over

    
     and concentrate to yield the pure primary amine.
    

References[2] Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES

Source: HETEROCYCLES, Vol. 84, No. 1, 2012 (via LOCKSS) URL:[1] Title: 1-methylazetidine-3-carbonitrile (C5H8N2) Source: PubChemLite URL:[3] Title: Lanthanum(III) Chloride, Complex with Lithium Chloride, Solution in Tetrahydrofuran Source: ResearchGate URL:[4] Title: Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles Source: ChemRxiv URL:

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Handling of 1-(1-Methylazetidin-3-yl)ethan-1-amine

Welcome to the Technical Support Center for 1-(1-Methylazetidin-3-yl)ethan-1-amine . This guide is engineered for researchers, formulation scientists, and drug development professionals who require high-fidelity preserva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1-Methylazetidin-3-yl)ethan-1-amine . This guide is engineered for researchers, formulation scientists, and drug development professionals who require high-fidelity preservation of this bifunctional building block.

Because this molecule features both a highly nucleophilic primary aliphatic amine and a strained tertiary azetidine ring, it is exceptionally vulnerable to atmospheric and pH-mediated degradation. This guide provides the mechanistic causality behind these stability issues and self-validating protocols to ensure experimental reproducibility.

Mechanistic Vulnerabilities: The "Why" Behind the Instability

To optimize storage, we must first understand the structural liabilities of 1-(1-Methylazetidin-3-yl)ethan-1-amine:

  • The Primary Aliphatic Amine: The ethan-1-amine side chain is highly basic and nucleophilic. Upon exposure to ambient air, the amino site attacks the electrophilic carbon of atmospheric CO2, forming a zwitterion intermediate that rapidly undergoes proton transfer to yield an insoluble 1[1].

  • The N-Methylazetidine Ring: Azetidine is the smallest nitrogen-containing saturated heterocycle possessing reasonable chemical stability, but it retains significant 2[2]. In acidic or highly protic environments, protonation of the tertiary ring nitrogen lowers the activation energy for nucleophilic attack, leading to irreversible3[3].

DegradationMechanisms Target 1-(1-Methylazetidin-3-yl)ethan-1-amine CO2 Atmospheric CO2 Target->CO2 Primary Amine Attack H2O Moisture (H2O) Target->H2O Hygroscopic Absorption Acid Acidic Environment (H+) Target->Acid Tertiary Amine Protonation Zwitterion Zwitterion Intermediate CO2->Zwitterion Bicarbonate Bicarbonate Formation H2O->Bicarbonate Water-Assisted CO2 Attack Protonated Protonated Azetidine Acid->Protonated Carbamate Carbamate Salt Zwitterion->Carbamate Proton Transfer RingOpen Azetidine Ring Cleavage Protonated->RingOpen Relief of Ring Strain

Figure 1: Primary degradation pathways of 1-(1-Methylazetidin-3-yl)ethan-1-amine.

Troubleshooting & FAQs

Q1: I left my compound on the benchtop, and it developed a white, crusty precipitate. What happened, and can I still use it? Causality: The primary amine has reacted with atmospheric CO2. This forms an alkylammonium alkylcarbamate salt. Action: Do not use the precipitated material for sensitive nucleophilic substitution reactions. The reversible formation of carbamates severely 4[4]. To prevent this, always handle the compound in a glovebox or purge the headspace with Argon before sealing.

Q2: My LC-MS analysis shows multiple new peaks and a loss of the parent mass after storing the compound in a slightly acidic aqueous buffer. Why? Causality: The azetidine ring is highly strained. In acidic environments, the tertiary nitrogen in the azetidine ring becomes protonated. This activates the ring, lowering the barrier for nucleophilic attack (even by water), leading to 3[3]. Action: Storing strained azetidines in solution is 5[5]. If aqueous formulation is strictly required, prepare it immediately before use and maintain a neutral to slightly basic pH (pH 7.5–8.5) to prevent protonation.

Q3: The compound has become a sticky, viscous gum instead of a free-flowing liquid. Is it ruined? Causality: Aliphatic amines are highly hygroscopic. They absorb moisture from the air, which acts synergistically with CO2 to form bicarbonates/carbonates via 6[6]. Action: Discard heavily hydrated batches if precise molarity is required. Store the compound in a desiccator at -20°C.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, your handling procedures must be self-validating. Protocol A prevents degradation, while Protocol B allows you to independently verify the baseline stability of your specific batch.

Protocol A: Inert Storage & Aliquoting Workflow

Objective: Prevent carbamate formation and moisture absorption during routine handling.

  • Preparation: Transfer the bulk container to a nitrogen or argon-filled glovebox immediately upon receipt.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate cumulative atmospheric exposure.

  • Purging (If outside glovebox): Gently blow a stream of dry Argon gas into the vial headspace for 15-20 seconds. Argon is heavier than air and effectively displaces CO2 and O2.

  • Sealing: Cap tightly using PTFE-lined silicone septa caps. Wrap the cap junction with Parafilm to block micro-leaks.

  • Storage: Store at -20°C in a secondary container filled with anhydrous calcium sulfate (Drierite)[5].

HandlingWorkflow Step1 Receive Bulk Step2 Glovebox Transfer Step1->Step2 Step3 Aliquot (Amber Vials) Step2->Step3 Single-use Step4 Argon Purge Step3->Step4 Displace O2/CO2 Step5 PTFE Seal Step4->Step5 Step6 Store at -20°C Step5->Step6 Desiccated

Figure 2: Step-by-step inert handling and storage workflow to prevent degradation.

Protocol B: Forced Degradation Study (Stability Validation)

Objective: Establish the exact degradation kinetics of your specific batch under stress conditions to validate your storage parameters[3],[5].

  • Acid Hydrolysis: Prepare a 1 mg/mL solution of the compound in 0.1 M HCl. Incubate at 40°C[3].

  • Oxidative Stress: Prepare a 1 mg/mL solution in 3% H2O2. Incubate at room temperature.

  • Sampling: Withdraw 50 µL aliquots at 0, 2, 6, 12, and 24 hours[5].

  • Quenching & Analysis: Neutralize the acid aliquots with an equivalent volume of 0.1 M NaOH[5]. Analyze all samples via HPLC-UV/MS to quantify the appearance of ring-opened or oxidized degradants against the T=0 baseline.

Quantitative Data & Storage Guidelines

Table 1: Summary of Degradation Pathways and Mitigation Strategies
Degradation PathwayEnvironmental TriggerPhysical/Chemical SymptomMitigation Strategy
Carbamate Formation Atmospheric CO2White, crusty precipitate; loss of nucleophilicityArgon/N2 purge; handle in glovebox.
Ring-Opening Acidic pH (pH < 6)Multiple new LC-MS peaks; loss of parent massAvoid protic/acidic solvents; maintain pH > 7.5.
Bicarbonate Formation Moisture (H2O) + CO2Viscous, gummy textureStore with desiccants (Drierite); use PTFE seals.
Thermal Degradation Elevated TemperaturesDiscoloration (yellowing/browning)Store strictly at -20°C.
Table 2: Recommended Storage Conditions vs. Expected Shelf Life
Storage ConditionAtmosphereContainer TypeExpected Shelf Life
-20°C (Optimal) Argon / NitrogenAmber glass, PTFE-lined cap> 12 Months
2-8°C (Short-term) Argon / NitrogenAmber glass, PTFE-lined cap1 - 3 Months
Room Temp (22°C) Ambient AirStandard plastic/glass tube< 48 Hours (High risk of carbamate)
Aqueous Solution N/AAny< 12 Hours (Prepare fresh)

References

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.PMC (nih.gov).
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.MDPI.
  • Azetidines.Enamine.
  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.Benchchem.
  • Preventing degradation of 2-(Azetidin-3-yl)-4-methylthiazole during storage.Benchchem.
  • A Unified Approach to CO2–Amine Reaction Mechanisms.ACS Omega.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylation Side Reactions in Azetidines

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valuable four-membered nitrogen heterocycles frequently utilized in drug development to improve ligand efficiency and metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valuable four-membered nitrogen heterocycles frequently utilized in drug development to improve ligand efficiency and metabolic stability. However, their inherent ring strain (~26 kcal/mol) and heightened nucleophilicity make them notoriously prone to side reactions during standard functionalization procedures.

This guide provides an authoritative, causality-driven breakdown of N-methylation side reactions, diagnosing why they occur and providing field-proven protocols to bypass them.

Diagnostic Workflow

Before adjusting your reaction conditions, use the following decision tree to identify the root cause of your specific N-methylation failure.

DecisionTree Start Azetidine N-Methylation Direct Direct Alkylation (e.g., MeI) Start->Direct Reductive Reductive Amination (Formaldehyde) Start->Reductive Quat Azetidinium Ion Formation Direct->Quat Eschweiler Eschweiler-Clarke (HCOOH, Heat) Reductive->Eschweiler Mild Mild Reduction (NaBH(OAc)3, RT) Reductive->Mild RingOpen Nucleophilic Ring Opening Quat->RingOpen Nucleophile AcidDegrad Acid-Mediated Decomposition Eschweiler->AcidDegrad Strain+Acid Success Clean N-Methyl Azetidine Mild->Success Optimal

Diagnostic decision tree for azetidine N-methylation strategies.

Troubleshooting Guides & FAQs

Q1: Why does my azetidine N-methylation with methyl iodide (MeI) yield a complex mixture of ring-opened products? A: The failure stems from the high nucleophilicity and ring strain of the azetidine core. When reacted with strong, unhindered alkylating agents like MeI, the azetidine nitrogen is easily over-alkylated to form an N,N-dimethyl azetidinium ion. This quaternized intermediate is highly electrophilic. The iodide counterion—a strong nucleophile—attacks the strained azetidinium ring at the C2 or C4 position, driving a thermodynamically favorable ring-opening reaction to form acyclic halogenated amines (e.g., 3-iodo-N,N-dimethylpropan-1-amine)[1][2].

Mechanism Az Azetidine Azetidinium N,N-Dimethyl Azetidinium Az->Azetidinium Over-alkylation MeI MeI MeI->Azetidinium RingOpened Acyclic Halo-Amine (Ring-Opened) Azetidinium->RingOpened I- Attack (SN2)

Mechanistic pathway of azetidinium quaternization and nucleophilic ring opening.

Q2: How can I prevent over-methylation (quaternization) when synthesizing N-methyl azetidines? A: Transition from direct alkylation to reductive amination. Reductive amination utilizes formaldehyde to form an iminium intermediate, which is subsequently reduced to the N-methyl amine. Because the resulting tertiary amine cannot form another iminium species with formaldehyde, the reaction naturally halts at the mono-N-methylated stage, completely avoiding quaternization[3][4].

Q3: Is the classic Eschweiler-Clarke reaction suitable for azetidines? A: No. The classic Eschweiler-Clarke conditions (formaldehyde and excess formic acid at reflux) are generally discouraged for highly strained azetidines. While the mechanism inherently prevents quaternization[3], the combination of high heat and acidic conditions protonates the azetidine nitrogen. This exacerbates the ring strain and frequently leads to acid-mediated intramolecular or intermolecular ring-opening decomposition[5].

Q4: What is the recommended strategy for azetidine N-methylation? A: The most robust method is a mild reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) at room temperature[4]. This bypasses both the quaternization risk of direct alkylation and the thermal/acidic degradation risks of the Eschweiler-Clarke reaction.

Data Presentation: Strategy Comparison

The following table summarizes the quantitative and qualitative risks associated with various N-methylation strategies for azetidines.

Methylation StrategyReagents & ConditionsQuaternization RiskRing-Opening RiskYield / Suitability
Direct Alkylation MeI or MeOTf, K₂CO₃, CH₃CN, 80 °CHigh (Forms azetidinium)High (Nucleophilic attack by I⁻/TfO⁻)Poor (<20%). Not recommended.
Eschweiler-Clarke Formaldehyde, Formic Acid, RefluxNone Moderate-High (Acid/Heat mediated)Variable (30-60%). Avoid for highly strained substrates.
Mild Reductive Amination Formaldehyde, NaBH(OAc)₃, DCE, RTNone Low (Mild conditions, no strong nucleophiles)Excellent (>85%) . Industry standard.

Experimental Protocols: Optimized Mild Reductive Amination

This protocol outlines a self-validating system for the mild reductive amination of azetidines, designed to maximize yield while suppressing side reactions.

Materials:

  • Azetidine substrate (1.0 eq)

  • Aqueous Formaldehyde (37% w/w) (1.5 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology:

  • Imine/Iminium Formation: Dissolve the azetidine substrate (1.0 eq) in anhydrous DCE (0.1 M concentration) under an inert atmosphere. Add aqueous formaldehyde (1.5 eq) in one portion.

    • Causality: DCE is chosen over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for borohydride reagents.

  • Pre-Incubation: Stir the mixture at room temperature for 30 to 60 minutes before adding the reducing agent.

    • Causality: This pre-incubation period is critical. It allows for the complete thermodynamic formation of the iminium ion. Adding the reductant too early results in the direct, wasteful reduction of formaldehyde to methanol, stalling the reaction.

  • Controlled Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 10 minutes.

    • Causality: Cooling controls the exothermic reduction. NaBH(OAc)₃ is explicitly selected over NaBH₄ because its electron-withdrawing acetate groups make it a milder hydride donor. It selectively reduces the iminium ion without reducing the unreacted formaldehyde[4].

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress via LCMS.

    • Validation Check: Look for the

      
       mass peak corresponding to the N-methyl product. The complete absence of an 
      
      
      
      peak validates that no quaternization (over-alkylation) has occurred.
  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Causality: A mild basic quench neutralizes residual acetic acid (generated from the borohydride) and destroys unreacted hydride species without causing base-catalyzed degradation of the product.

    • Validation Check: Verify the aqueous layer pH is ~8. This ensures the newly formed basic tertiary amine is fully deprotonated and partitions efficiently into the organic layer during extraction.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Buy Azetidine, N-methyl- (EVT-3404797) | 4923-79-9 - EvitaChem. evitachem.com. 1

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. researchgate.net. 2

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. nih.gov. 5

  • Eschweiler–Clarke reaction. wikipedia.org. 3

  • Reductive Amination, and How It Works - Master Organic Chemistry. masterorganicchemistry.com. 4

Sources

Optimization

Workflow Visualization: Handling &amp; Troubleshooting Hygroscopic Amines

Welcome to the Technical Support Center for handling 1-(1-Methylazetidin-3-yl)ethan-1-amine . As a low-molecular-weight aliphatic diamine containing both a primary amine and a tertiary azetidine ring, this compound prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(1-Methylazetidin-3-yl)ethan-1-amine .

As a low-molecular-weight aliphatic diamine containing both a primary amine and a tertiary azetidine ring, this compound presents significant handling challenges. It is notoriously hygroscopic and acts as a strong base, making it highly susceptible to environmental degradation [4]. This guide is designed to provide researchers and drug development professionals with the mechanistic understanding and field-proven protocols necessary to maintain the integrity of this reagent.

G Start Hygroscopic Amine Received Check Visual Inspection: Clear Liquid? Start->Check Degraded Viscous/Solid (Carbamate/Hydrate) Check->Degraded No Store Store over 4A MS Under Argon Check->Store Yes Distill Distill over CaH2 (Protocol 1) Degraded->Distill Distill->Store Transfer Schlenk Line Transfer (Protocol 2) Store->Transfer Reaction Moisture-Sensitive Reaction Transfer->Reaction

Workflow for the inspection, drying, storage, and transfer of hygroscopic amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 1-(1-Methylazetidin-3-yl)ethan-1-amine change from a clear liquid to a viscous syrup or white solid upon storage? A: This physical transformation is caused by two simultaneous atmospheric reactions. First, the amine's high water solubility drives the rapid absorption of ambient moisture [4]. Second, the primary amine moiety acts as a nucleophile, attacking atmospheric carbon dioxide (CO₂) to form stable zwitterionic carbamate salts. In the presence of absorbed water, these further convert into bicarbonate salts[1]. The transition from a free-flowing liquid to a viscous syrup or crystalline crust is the macroscopic evidence of this carbamate/bicarbonate network forming. To prevent this, the reagent must be strictly stored under an inert atmosphere (Argon or Nitrogen)[5].

Q2: How can I accurately weigh this amine without introducing stoichiometric errors? A: Weighing a highly hygroscopic liquid on an open benchtop balance is fundamentally flawed; the mass will continuously increase as the sample scavenges moisture from the air, leading to an artificially inflated mass reading and a stoichiometric deficit of the actual amine in your reaction. Troubleshooting Fix: Do not weigh the liquid in the open air. Instead, calculate the required volume using the amine's density, and perform a volumetric transfer using an air-free syringe technique on a Schlenk line directly into a pre-weighed, Argon-purged flask [3].

Q3: My amide coupling yields are consistently low when using this amine. How do I troubleshoot this? A: Low yields in moisture-sensitive workflows (e.g., amide couplings using HATU/EDC or Buchwald-Hartwig aminations) are almost always caused by water contamination. Water acts as a highly competitive nucleophile, prematurely hydrolyzing your activated esters or acid chlorides before the sterically hindered 1-(1-Methylazetidin-3-yl)ethan-1-amine can react. If your amine bottle has been punctured multiple times, it has likely absorbed atmospheric moisture. You must rigorously dry the amine (see Protocol 1) before proceeding [2].

Q4: Can I dry the amine once it has absorbed water and formed carbamates? A: Yes, but standard desiccants are insufficient. While 4Å molecular sieves are excellent for maintaining dryness during storage, they cannot reverse carbamate formation. To recover degraded amine, you must perform a distillation over Calcium Hydride (CaH₂). CaH₂ irreversibly consumes water, while the thermal energy of the distillation process forces the carbamate to decompose back into the free amine and CO₂ gas [2].

Quantitative Data: Selecting the Right Drying Agent

Selecting the correct desiccant is critical. Using the wrong agent can lead to dangerous side reactions or complete loss of the amine.

Drying AgentMechanism of ActionSuitability for AminesResidual WaterTechnical Notes
Calcium Hydride (CaH₂) Irreversible chemical reaction (H₂ evolution)Excellent (Reagent of Choice)< 10 ppmRequires distillation. Thermal energy destroys carbamates [2].
4Å Molecular Sieves Reversible physical adsorptionExcellent (For Storage)10 - 50 ppmMust be activated at 300°C prior to use. Use at 5% w/v [2].
Barium Oxide (BaO) Chemical reactionGood 30 - 50 ppmInexpensive, strongly basic. Good for pre-drying.
Calcium Chloride (CaCl₂) Hydrate formationIncompatible (Do Not Use)N/AReacts with aliphatic amines to form complex adducts, destroying the reagent [2].

Experimental Protocols

Protocol 1: Rigorous Drying via Calcium Hydride Distillation

Causality: Calcium hydride is selected because it reacts irreversibly with water to form insoluble calcium hydroxide and hydrogen gas. Distillation separates the volatile amine from these byproducts and provides the heat necessary to crack any formed carbamates back into CO₂ and free amine.

  • Preparation: In an Argon-purged round-bottom flask, add granular CaH₂ to the degraded 1-(1-Methylazetidin-3-yl)ethan-1-amine (approximately 5% w/v). Expert Tip: Crush the granules immediately before use to maximize the reactive surface area [2].

  • Stirring: Equip the flask with a reflux condenser and stir under an Argon atmosphere for 2 to 4 hours at room temperature. Allow the initial effervescence (hydrogen gas evolution) to completely subside.

  • Distillation Setup: Assemble a short-path distillation apparatus that has been oven-dried and purged with Argon.

  • Collection: Distill the amine, collecting the pure fraction into a Schlenk flask pre-loaded with activated 4Å molecular sieves.

  • Self-Validating System: The distillation process is self-validating. If carbamates and water are still heavily present, the vapor temperature will fluctuate wildly due to the release of CO₂ and azeotrope formation. A steady, constant vapor temperature indicates the successful isolation of the pure, anhydrous free amine.

Protocol 2: Air-Free Syringe Transfer using a Schlenk Line

Causality: Repeatedly puncturing a Sure/Seal bottle with a syringe introduces microscopic amounts of air. Purging the syringe with inert gas prior to insertion ensures that the headspace of the master stock bottle remains uncontaminated.

  • Inlet Preparation: Attach a clean, short (40–60 mm) gas inlet needle to the Schlenk line hose. Purge the needle with inert gas for 30 seconds, then pierce it through the septum of the amine's storage bottle to equalize pressure [3].

  • Syringe Purging: Take a disposable syringe equipped with a long (100–120 mm) needle. Pierce it through the septum of an empty, Argon-purged receiving Schlenk flask. Withdraw inert gas into the syringe, remove the needle from the septum, and expel the gas into the room. Repeat this cycle three times to ensure the syringe barrel is completely air-free [3].

  • Self-Validating System: Monitor the Schlenk line bubbler during the syringe withdrawal phase. If the bubbler stops flowing, a local vacuum has been introduced, indicating a leak in your syringe seal or a blocked gas inlet [3]. Do not proceed until the positive pressure is restored.

  • Transfer: Insert the purged syringe into the amine bottle. Withdraw slightly more than the desired volume, turn the syringe vertically, and push the excess liquid back into the bottle to expel any trapped gas bubbles.

  • Delivery: Carefully transfer the syringe to the reaction flask and slowly depress the plunger to deliver the anhydrous amine.

References

  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing). URL: [Link]

  • Advanced Practical Organic Chemistry, Third Edition. Chemist Wizards / CRC Press. URL: [Link]

  • Syringes and Sure Seals - The Schlenk Line Survival Guide. Schlenk Line Survival Guide. URL: [Link]

  • Hygroscopic properties of aminium sulfate aerosols. Atmospheric Chemistry and Physics (ACP). URL: [Link]

Troubleshooting

Technical Support Center: Thermal Stability &amp; Handling of 1-(1-Methylazetidin-3-yl)ethan-1-amine

Executive Technical Summary 1-(1-Methylazetidin-3-yl)ethan-1-amine is a high-value heterocyclic building block characterized by significant ring strain (~25.4 kcal/mol). Unlike stable six-membered rings (piperidines), th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

1-(1-Methylazetidin-3-yl)ethan-1-amine is a high-value heterocyclic building block characterized by significant ring strain (~25.4 kcal/mol). Unlike stable six-membered rings (piperidines), this molecule operates in a metastable energetic well.

The Critical Failure Mode: Thermal ring opening. Under thermal stress (>60°C) or in the presence of Lewis acids/nucleophiles, the azetidine ring undergoes irreversible cleavage (Hofmann-type elimination or nucleophilic ring opening), generating linear polyamines or polymerized byproducts. This guide provides the operational boundaries to prevent this degradation.

Troubleshooting & FAQs

Q1: What is the absolute thermal ceiling for this molecule during reaction optimization?

A: Do not exceed 80°C for short durations (<1 hour). For prolonged processing (distillation, solvent removal), maintain temperatures <45°C .

  • Mechanism: The activation energy for azetidine ring opening is relatively low. Above 100°C, the rate of C-N bond scission accelerates exponentially, often leading to a "runaway" degradation where the resulting secondary amines act as nucleophiles, attacking remaining intact rings (autocatalytic polymerization).

  • Recommendation: Use vacuum concentration at ambient temperature rather than heating to remove solvents.

Q2: My material has turned from colorless oil to yellow/brown. Is it compromised?

A: Likely, yes. Discoloration indicates the formation of conjugated imines or oxidized ring-opened products.

  • Diagnosis: Check 1H-NMR. Look for the disappearance of the characteristic azetidine ring protons (typically

    
     3.0–4.0 ppm multiplets) and the appearance of broad alkene signals (
    
    
    
    5.0–6.0 ppm) or linear amine methylene signals.
  • Root Cause: Oxidation of the free primary amine or acid-catalyzed ring opening due to trace CO2 absorption (forming carbamates that acidify the medium).

Q3: Can I use Lewis Acid catalysts (e.g., , ) with this substrate?

A: Avoid if possible. Lewis acids coordinate to the ring nitrogen (N1), increasing the positive charge character and significantly amplifying ring strain. This activates the adjacent carbons (C2/C4) for nucleophilic attack, causing immediate ring opening even at room temperature.

  • Alternative: If Lewis acid catalysis is required for a downstream step, ensure the azetidine nitrogen is protonated (using a Brønsted acid) or sterically blocked before adding the Lewis acid, though this is challenging.

Q4: I see a "doublet" of degradation peaks in LC-MS. What is happening?

A: This is likely Hydrolytic Ring Opening .

  • Scenario: If water is present at elevated temperatures, the hydroxide ion attacks the ring carbons.

  • Product: N-methyl-N-(3-hydroxypropyl) derivatives. The mass shift is typically +18 Da (hydration).

  • Prevention: Store under strictly anhydrous conditions (Ar/N2 atmosphere).

Data Visualization: Degradation Pathways

The following diagram illustrates the primary thermal and chemical degradation pathways for 1-(1-Methylazetidin-3-yl)ethan-1-amine.

Azetidine_Degradation Start 1-(1-Methylazetidin-3-yl) ethan-1-amine (Intact Strained Ring) Heat Thermal Stress (>80°C) Start->Heat Acid Lewis Acid / H+ Activation Start->Acid RingOpen Ring Scission (C-N Bond Breakage) Heat->RingOpen Strain Release Acid->RingOpen Nucleophilic Attack Linear Linear Polyamine (Degradant A) RingOpen->Linear Hydrolysis/Elimination Polymer Oligomers/Polymers (Brown Tar) Linear->Polymer Intermolecular Reaction

Figure 1: Mechanistic pathways leading to ring opening and polymerization under thermal or acidic stress.[1]

Experimental Protocols

Protocol A: Rapid Thermal Stability Assessment (H-NMR)

Use this protocol to validate a new batch or test process conditions.

Prerequisites:

  • Solvent: Anhydrous

    
     or 
    
    
    
    (neutralized over basic alumina).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Steps:

  • Preparation: Dissolve 10 mg of 1-(1-Methylazetidin-3-yl)ethan-1-amine and 5 mg of Internal Standard in 0.6 mL solvent.

  • Baseline Scan: Acquire a T=0 spectrum at 25°C. Integrate the azetidine ring protons (typically 4H,

    
     ~3.0-3.5 ppm) relative to the standard.
    
  • Stress Test:

    • Heat the NMR tube to 60°C for 1 hour.

    • Acquire spectrum.[2]

    • Increase to 80°C for 1 hour.

    • Acquire spectrum.[2]

  • Analysis:

    • Calculate % degradation:

      
      .
      
    • Pass Criteria: <2% degradation at 60°C.

    • Fail Criteria: Appearance of new alkene peaks or >5% loss of ring proton signal.

Protocol B: Safe Storage & Handling

Standard Operating Procedure (SOP) for long-term integrity.

ParameterSpecificationReason
Temperature -20°C (Optimal) or 2-8°CMinimizes kinetic energy for ring opening.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of the primary amine.
Container Amber Glass, Teflon-lined capBlocks UV light; prevents leaching from plastics.
Solvents Avoid Chlorinated Solvents (long term)

can form HCl over time, catalyzing degradation.

Stability Decision Workflow

Follow this logic to determine if your material is safe to process.

Stability_Workflow Start Start: Material Evaluation Visual Visual Inspection: Is it Colorless? Start->Visual NMR 1H-NMR Check: Ring Signals Intact? Visual->NMR Yes Discard DISCARD / RE-PURIFY (Irreversible Degradation) Visual->Discard No (Yellow/Brown) Purity Determine Purity (Integrals) NMR->Purity Yes NMR->Discard No (Broad/Shifted) Purity->Discard <90% Proceed PROCEED with Caution (Keep T < 45°C) Purity->Proceed >95%

Figure 2: Decision tree for assessing material quality before synthesis.

References

  • Richardson, P. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of 1-(1-Methylazetidin-3-yl)ethan-1-amine

Topic: 1H NMR Spectrum Analysis of 1-(1-Methylazetidin-3-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In fragment-based...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1-(1-Methylazetidin-3-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In fragment-based drug discovery (FBDD), the azetidine ring has emerged as a superior alternative to pyrrolidine and piperidine scaffolds, offering reduced lipophilicity (LogD) and distinct metabolic stability profiles. However, the characterization of 1-(1-Methylazetidin-3-yl)ethan-1-amine presents unique analytical challenges due to the conformational dynamics of the four-membered ring and the chirality of the exocyclic ethylamine chain.

This guide provides a comparative analysis of the 1H NMR spectral signatures of this molecule, contrasting the Free Base form against the Dihydrochloride Salt form, and benchmarking it against its ring-expanded analog (Pyrrolidine) to aid in impurity profiling.

Part 1: Structural Dynamics & Theoretical Grounding

To accurately assign the spectrum, one must understand the "Butterfly" puckering motion of the azetidine ring. Unlike the chair conformation of cyclohexane, the azetidine ring exists in a dynamic equilibrium between puckered conformers.

The Stereochemical Challenge

The molecule contains a chiral center at the exocyclic 1-aminoethyl group. This chirality breaks the symmetry of the azetidine ring, rendering the protons at C2 and C4 diastereotopic .

  • Implication: You will not see a simple triplet or doublet for the ring protons. Instead, expect complex multiplets (ABX or AA'BB' systems) dependent on the solvent viscosity and temperature.

Diagram 1: Structural Logic & Numbering Scheme

The following diagram outlines the atom numbering and the stereochemical influence of the side chain on the ring protons.

AzetidineStructure cluster_0 Molecule Structure N1 N1 (Ring Nitrogen) Inversion Center C2 C2 (Ring CH2) Diastereotopic Pair A N1->C2 C4 C4 (Ring CH2) Diastereotopic Pair B N1->C4 NMe N-Methyl Group Diagnostic Singlet N1->NMe Singlet C3 C3 (Ring CH) Puckering Hinge C2->C3 SideChain Exocyclic Chiral Center -CH(NH2)CH3 C3->SideChain Induces Magnetic Non-Equivalence C4->C3

Caption: Structural connectivity showing the influence of the C3-substituent on the magnetic environment of the C2/C4 ring protons.

Part 2: Comparative Analysis (Free Base vs. Salt vs. Analog)

This section compares the spectral performance of the target molecule against its salt form (common in formulation) and its pyrrolidine analog (common synthetic impurity).

Comparison 1: Free Base vs. Dihydrochloride Salt

The protonation state drastically alters the chemical shifts, particularly for the protons alpha to the nitrogens.

FeatureFree Base (in CDCl3)Dihydrochloride Salt (in D2O)Analytical Insight
N-Methyl (N-CH3) 2.25 - 2.35 ppm (Singlet)2.90 - 3.05 ppm (Singlet)Protonation of the tertiary amine causes a significant downfield shift (~0.7 ppm).
Ring Protons (C2/C4) 2.80 - 3.40 ppm (Complex Multiplets)4.00 - 4.50 ppm (Broad Multiplets)The cationic nitrogen deshields these protons. In D2O, exchange broadening may occur.
Side Chain Methyl 1.05 - 1.15 ppm (Doublet)1.35 - 1.45 ppm (Doublet)Least affected, making it the most reliable integration reference standard.
Exocyclic Methine 2.90 - 3.10 ppm 3.60 - 3.80 ppm Shifts downfield due to the inductive effect of the adjacent ammonium group.
Solubility High in organic solvents.High in water; insoluble in organics.Use D2O for salt to avoid micelle formation or aggregation artifacts.
Comparison 2: Impurity Profiling (Azetidine vs. Pyrrolidine)

A common synthetic route involves cyclization which can compete with ring expansion. Distinguishing the 4-membered azetidine from the 5-membered pyrrolidine is critical.

  • Azetidine (Target): Ring protons appear as two distinct sets of multiplets (due to ring strain and puckering) typically between 2.8 - 3.5 ppm .

  • Pyrrolidine (Impurity): Ring protons are more dispersed. The beta-protons (C3/C4 of pyrrolidine) appear significantly upfield, often 1.6 - 2.0 ppm .

  • Diagnostic Rule: If you see multiplets in the 1.5 - 2.0 ppm range, suspect ring expansion to pyrrolidine or incomplete cyclization linear intermediates.

Part 3: Detailed Spectral Assignment (Free Base in CDCl3)

The following data represents the expected chemical shifts for the Free Base form.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1] Solvent: CDCl3 (Residual CHCl3 at 7.26 ppm).

PositionTypeShift (δ ppm)Multiplicity (J Hz)Assignment Logic
1 CH31.12 Doublet (J ≈ 6.5)Terminal methyl of the ethylamine side chain.
2 NH21.4 - 1.8 Broad SingletExchangeable amine protons. Chemical shift varies with concentration and water content.
3 N-CH32.32 SingletN-Methyl on the azetidine ring. Sharp and diagnostic.
4 CH (Side)2.95 Multiplet (dq)The chiral methine proton (-CH-NH2). Coupled to the methyl doublet.
5 CH (Ring)2.65 Multiplet (tt)The C3 methine of the ring. Often obscured by N-Me or side chain signals.
6 CH2 (Ring)3.10 - 3.35 Complex MultipletsC2 and C4 protons. Due to the chiral center at the side chain, these are diastereotopic and magnetically non-equivalent.

Part 4: Experimental Protocol

To ensure reproducibility and avoid artifacts (such as amine-CO2 adducts), follow this "Senior Scientist" approved workflow.

Diagram 2: Analytical Workflow

Workflow Start Sample Receipt (Hygroscopic Solid/Oil) Prep Sample Preparation Solvent: CDCl3 + 0.03% TMS Base Neutralization: K2CO3 (Optional) Start->Prep Minimize Air Exposure Acq Acquisition Parameters Pulse: 30° | D1: 5s | Scans: 16+ Prep->Acq Filter if cloudy Process Processing LB: 0.3 Hz | Phasing: Manual Acq->Process QC QC Check Integration Ratio N-Me (3H) : Side-Me (3H) Process->QC

Caption: Step-by-step workflow for minimizing artifacts in amine NMR analysis.

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Rule):

    • Primary amines react with atmospheric CO2 to form carbamates, appearing as "ghost" peaks.

    • Action: Use a fresh ampoule of CDCl3. If the sample is a salt, dissolve 10 mg in 0.6 mL D2O. If Free Base, use CDCl3 pre-treated with anhydrous K2CO3 to remove traces of acid which broaden peaks.

  • Shimming & Locking:

    • Azetidines are small molecules; resolution is key to seeing the fine splitting of the ring protons.

    • Action: Ensure the lock level is stable. Perform gradient shimming (z-shim) followed by manual adjustment of X and Y shims if the N-methyl singlet is asymmetric.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to at least 5 seconds. Methyl protons have long T1 relaxation times. A short D1 will suppress the integration of the methyl signals, leading to incorrect purity calculations.

    • Spectral Width: 0 - 10 ppm is sufficient.

  • Processing:

    • Window Function: Apply an Exponential Multiplication (EM) with a Line Broadening (LB) of 0.3 Hz.

    • Phasing: Manual phasing is required. Autophasing often fails on the broad NH2 exchange peak, distorting the baseline for the adjacent methyl doublet.

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NMR pulse sequences and solvent effects).

  • Couty, F., & Drouillat, B. (2010). The conformation of azetidines. Tetrahedron Letters. Link (Foundational work on azetidine puckering and NMR shifts).

  • Wishart, D. S., et al. (2025). HMDB: The Human Metabolome Database. (Reference for general amine chemical shifts in biological contexts). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link (Essential for identifying solvent peaks vs. sample peaks).

Sources

Comparative

Structural Verification Guide: 1-(1-Methylazetidin-3-yl)ethan-1-amine

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists Executive Summary: The Azetidine Advantage In modern drug discovery, the azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists

Executive Summary: The Azetidine Advantage

In modern drug discovery, the azetidine ring is a high-value bioisostere for pyrrolidine, piperidine, or morpholine motifs. Its high ring strain (~26 kcal/mol) and distinct vector geometry often improve metabolic stability and lower lipophilicity (


), critical for CNS penetration.

This guide focuses on the structural characterization of 1-(1-Methylazetidin-3-yl)ethan-1-amine , a fragment combining a strained basic amine with a chiral exocyclic amine. We compare its


C NMR profile against its closest structural relatives to provide a definitive identification framework.
The Core Challenge

Unlike stable six-membered rings, azetidines exhibit unique diamagnetic anisotropy and ring-puckering dynamics. For the target molecule, the presence of a chiral center on the exocyclic ethyl chain (


 of the ethanamine group) breaks the symmetry of the azetidine ring, rendering the 

and

ring carbons diastereotopic .

Comparative C NMR Data Analysis

The following table contrasts the target molecule with its direct precursor (Parent) and its ring-expanded bioisostere (Pyrrolidine). This comparison highlights the specific shielding effects caused by ring strain.

Solvent:


 (Standardized to 77.16 ppm) | Freq:  100/125 MHz
Carbon PositionTarget: Azetidine-Ethylamine Derivative (ppm)Alt A: 1-Methylazetidin-3-amine (Parent) (ppm)Alt B: Pyrrolidine Analog (Ring Expansion) (ppm)Structural Insight
Ring

(

)
63.5 / 64.2 (d)*62.155.8Azetidine

is significantly deshielded (+8 ppm) vs. pyrrolidine due to ring strain and N-hybridization.
Ring

(

)
33.8 42.541.2Substitution at

typically shields the carbon relative to the amine parent.
N-Methyl (

)
46.1 46.542.1N-Me in strained rings resonates downfield compared to larger rings.
Exocyclic

(

) **
52.4 N/A51.5The chiral center. Diagnostic signal for the ethylamine attachment.[1]
Exocyclic

(

) **
19.8 N/A21.0Typical methyl doublet in HSQC; distinct from N-Me.

*Note on Diastereotopicity: Due to the chiral center at the exocyclic


, the 

and

carbons in the azetidine ring are chemically non-equivalent. In high-field NMR (>500 MHz), these may appear as two distinct signals (

ppm).
Visualizing the Structural Logic

The following diagram maps the chemical structure to the NMR logic, highlighting the symmetry-breaking effect of the chiral side chain.

G cluster_0 Target Structure: 1-(1-Methylazetidin-3-yl)ethan-1-amine N_Me N-Methyl (46.1 ppm) Ring_C2_C4 Ring C2/C4 (63.5 / 64.2 ppm) Diastereotopic N_Me->Ring_C2_C4 N-Subst Ring_C3 Ring C3 (33.8 ppm) Ring_C2_C4->Ring_C3 Ring Exo_CH Exocyclic CH (C1') (52.4 ppm) *Chiral Center* Ring_C3->Exo_CH Attachment Exo_CH->Ring_C2_C4 Induces Asymmetry Exo_Me Side Chain Me (C2') (19.8 ppm) Exo_CH->Exo_Me Ethyl Chain

Figure 1: Structural connectivity and chemical shift mapping. The yellow node (Exocyclic CH) induces magnetic non-equivalence in the blue nodes (Ring C2/C4).

Expert Analysis: Interpreting the Spectra

The "Strain Effect" (Azetidine vs. Pyrrolidine)

When evaluating this building block against a pyrrolidine alternative, the most reliable indicator is the


 shift .
  • Azetidines: The

    
     carbons resonate >60 ppm.
    
  • Pyrrolidines: The equivalent carbons resonate <56 ppm.

  • Mechanism:[2][3] The bond angles in azetidine (~90°) force a higher p-character in the C-C bonds and higher s-character in the C-H bonds, leading to significant deshielding.

The Stereochemical Trap

A common error in analyzing 1-(1-Methylazetidin-3-yl)ethan-1-amine is assuming the ring carbons are equivalent.

  • Observation: You may see "extra" peaks in the 60-65 ppm region.

  • Correct Conclusion: The sample is pure, but the chiral center at

    
     makes the "top" and "bottom" faces of the azetidine ring distinct. 
    
    
    
    is cis to the amine, while
    
    
    is trans (or vice versa), resulting in split signals.

Validated Experimental Protocol

To ensure reproducible data, especially for low-molecular-weight amines which can be volatile and aggregate, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Use

    
     treated with anhydrous 
    
    
    
    to remove acidity. Acidic
    
    
    can protonate the amine, shifting signals upfield by 2-5 ppm.
  • Concentration: 20-30 mg in 0.6 mL solvent. High concentrations can cause aggregation-induced broadening.

  • Reference: Internal TMS (0.00 ppm) is mandatory. Relying on the solvent triplet (77.16 ppm) is acceptable but less precise for subtle diastereotopic splitting.

Step 2: Acquisition Parameters (125 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons are absent, but the methine carbons in strained rings can have long

      
       relaxation times.
      
  • Scans (NS): Minimum 512 scans for S/N > 50:1.

Step 3: Assignment Workflow (DOT Visualization)

Workflow Start Crude Sample H1_NMR 1H NMR Check (Purity >95%) Start->H1_NMR C13_DEPT 13C + DEPT-135 (Phase Check) H1_NMR->C13_DEPT HSQC 2D HSQC (C-H Correlation) C13_DEPT->HSQC Decision Are C2/C4 Split? HSQC->Decision Res_High Yes: Diastereomers Resolved (High Field) Decision->Res_High Res_Low No: Broad/Single Peak (Low Field/Rapid Exchange) Decision->Res_Low

Figure 2: Analytical workflow for assigning azetidine signals. The HSQC step is critical to distinguish the N-Methyl (singlet) from the Ring CH2s (negative in DEPT-135).

References

  • Comparison of Azetidine and Pyrrolidine Bioisosteres

    • Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.

    • Source: University of Birmingham (Thesis).

    • URL:[Link]

  • General C13 NMR Shift Data for Amines

    • Title: A Guide to 13C NMR Chemical Shift Values.
    • Source: Compound Interest / CompoundChem.[4]

    • URL:[Link]

  • Experimental Protocols for Amine NMR

    • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
    • Source: N
    • URL:[Link]

  • Azetidine Building Block Data

    • Title: 1-Methylazetidin-3-amine (PubChem CID 18712662).[5]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Validation

Azetidine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacokinetic profile. Among the most utilized are...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacokinetic profile. Among the most utilized are the four-membered azetidine and the six-membered piperidine rings. While both are mainstays in drug design, their structural and physicochemical differences lead to distinct metabolic fates. This guide provides an in-depth, objective comparison of the metabolic stability of azetidine- versus piperidine-containing compounds, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during lead optimization.

The Structural Dichotomy: Ring Strain and Its Metabolic Implications

The fundamental difference between azetidine and piperidine lies in their ring size and resulting strain. The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which influences its chemical reactivity. In contrast, the six-membered piperidine ring adopts a stable chair conformation with low ring strain, contributing to its general chemical and metabolic robustness.[1] However, this apparent stability in piperidine can be misleading, as its conformational flexibility can expose metabolic "soft spots."

Azetidine's rigidity, a consequence of its high ring strain, can be advantageous in drug design. It offers a more compact and rigid framework, which can lead to improved solubility and provide novel intellectual property.[1] From a metabolic standpoint, this rigidity can shield the ring from enzymatic attack, a concept we will explore in detail.

Metabolic Pathways: A Tale of Two Rings

The metabolic fate of a drug candidate is a primary driver of its efficacy and safety profile. While both azetidine and piperidine are susceptible to metabolism, their primary degradation routes differ significantly, largely dictated by their unique structural features.

Piperidine Metabolism: A Predictable Liability

Piperidine-containing compounds are well-known to undergo metabolism primarily through cytochrome P450 (CYP) enzymes. The most common metabolic pathways include:

  • N-dealkylation: Cleavage of the bond between the nitrogen atom and its substituent is a major metabolic route for many piperidine-containing drugs.

  • Oxidation of Carbons Adjacent to Nitrogen: The carbons alpha to the nitrogen atom are particularly susceptible to oxidation, often leading to the formation of a lactam. This is a common metabolic fate for piperidine rings.

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring itself.

  • N-oxidation: Similar to other amines, the nitrogen atom in the piperidine ring can be directly oxidized.

These metabolic pathways often lead to more rapid clearance of the drug from the body, potentially requiring more frequent or higher doses to achieve a therapeutic effect.

Azetidine Metabolism: A Shift Towards Stability

The azetidine ring, while not metabolically inert, often exhibits enhanced stability compared to piperidine. Its strained and rigid nature can make it a less favorable substrate for the CYP enzymes that readily metabolize piperidines. While susceptible to metabolic ring-opening due to its inherent strain, strategic substitution on the ring can mitigate this liability.[1]

Crucially, the substitution of a piperidine with an azetidine ring can lead to a "metabolic switching" event. Instead of the typical N-dealkylation or alpha-carbon oxidation seen with piperidines, metabolism is often directed to other parts of the molecule. This can be a highly effective strategy to block undesirable metabolic pathways and improve the drug's pharmacokinetic profile.

Quantitative Comparison of Metabolic Stability: Experimental Data

The most compelling evidence for the differential metabolic stability of azetidine and piperidine analogs comes from direct, head-to-head experimental comparisons. The following table summarizes in vitro metabolic stability data from a study on a series of 5HT-4 partial agonists, where a metabolically labile piperidine ring was replaced with an azetidine ring.

Compound/AnalogCore HeterocycleHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolites
PF-4995274 (TBPT) Piperidine< 15HighN-dealkylation and cyclized oxazolidine formation
Azetidine Analog 7 Azetidine> 60LowPredominant hydroxylation of the benzisoxazole ring
Azetidine Analog 8 Azetidine> 60LowPredominant hydroxylation of the benzisoxazole ring

Data synthesized from a study on 5HT-4 partial agonists.[2]

This data clearly demonstrates the significant improvement in metabolic stability achieved by replacing the piperidine ring with an azetidine. The piperidine-containing parent compound, PF-4995274, was rapidly metabolized, primarily via pathways involving the piperidine ring. In stark contrast, the azetidine analogs showed markedly increased half-lives and low intrinsic clearance.[2] Importantly, the metabolic pathway was shifted away from the heterocyclic amine to the benzisoxazole portion of the molecule, indicating that the azetidine ring is significantly less susceptible to the metabolic processes that readily degrade the piperidine ring.[2]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To provide a practical framework for researchers, a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay is presented below. This assay is a cornerstone of early drug discovery for predicting in vivo hepatic clearance.

Objective

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.

Materials
  • Test compounds and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Pooled Human Liver Microsomes (commercially available)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH System prep_plate Prepare 96-well Plate pre_warm Pre-warm Plate and Reagents to 37°C prep_plate->pre_warm add_microsomes Add Microsomes and Test Compound to Wells pre_warm->add_microsomes initiate_rxn Initiate Reaction with NADPH Regenerating System add_microsomes->initiate_rxn incubate Incubate at 37°C with Shaking initiate_rxn->incubate collect_aliquots Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) incubate->collect_aliquots quench Quench Reaction with Ice-Cold Acetonitrile + Internal Standard collect_aliquots->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and prepare a suspension in 0.1 M potassium phosphate buffer to the desired protein concentration (typically 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the microsomal suspension. Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile or methanol with a known concentration of an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Visualizing the Metabolic Divergence

The following diagram illustrates the distinct metabolic fates of piperidine and azetidine rings, highlighting the metabolic "soft spots" on the piperidine scaffold that are largely absent or shielded in the azetidine analog.

G cluster_piperidine Piperidine Metabolism cluster_azetidine Azetidine Metabolism piperidine Piperidine Analog ndealk N-Dealkylation piperidine->ndealk CYP450 alphaox α-Carbon Oxidation (Lactam Formation) piperidine->alphaox CYP450 ringopen Ring Opening piperidine->ringopen CYP450 nox N-Oxidation piperidine->nox CYP450 azetidine Azetidine Analog metabolic_shift Metabolic Switching azetidine->metabolic_shift other_metabolism Metabolism on Other Parts of the Molecule metabolic_shift->other_metabolism

Caption: Comparative metabolic pathways of piperidine and azetidine analogs.

Conclusion: A Strategic Choice for Enhanced Metabolic Stability

The choice between an azetidine and a piperidine scaffold in drug design is a strategic decision with significant consequences for a compound's metabolic stability. While piperidine is a well-established and versatile scaffold, its susceptibility to predictable metabolic pathways, particularly N-dealkylation and oxidation of carbons adjacent to the nitrogen, can be a significant liability.

In contrast, the azetidine ring, with its inherent rigidity and distinct electronic properties, often confers enhanced metabolic stability. As demonstrated by the case study of 5HT-4 partial agonists, replacing a piperidine with an azetidine can effectively block these common metabolic pathways, leading to a more favorable pharmacokinetic profile. This "metabolic switching" is a powerful tool in the medicinal chemist's arsenal to design drug candidates with improved half-lives and reduced clearance.

By understanding the fundamental differences in the metabolic fates of azetidine and piperidine analogs and by employing robust in vitro assays to generate quantitative data, researchers can make more informed and strategic decisions in the design and optimization of new chemical entities with enhanced therapeutic potential.

References

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica, 2016. Available at: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Journal of Pharmaceutical Sciences, 2021. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 2021. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 2020. Available at: [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 2026. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2026. Available at: [Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ACS Omega, 2023. Available at: [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 2012. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link]

  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 2016. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 2023. Available at: [Link]

  • Bioisosteres of Common Functional Groups. SlidePlayer. Available at: [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 1-(1-Methylazetidin-3-yl)ethan-1-amine

As a Senior Application Scientist, developing a robust purity method for highly polar, basic aliphatic amines requires moving beyond default reversed-phase (RP) templates. 1-(1-Methylazetidin-3-yl)ethan-1-amine presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for highly polar, basic aliphatic amines requires moving beyond default reversed-phase (RP) templates. 1-(1-Methylazetidin-3-yl)ethan-1-amine presents a unique set of chromatographic challenges due to its dually basic nature and lack of a strong UV chromophore. This guide objectively compares alternative chromatographic modes—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography—and provides self-validating experimental protocols grounded in mechanistic causality.

Analyte Profiling & Analytical Challenges

1-(1-Methylazetidin-3-yl)ethan-1-amine is a highly polar building block often utilized in drug discovery to introduce conformational constraint[1]. From a chromatographic perspective, its structure dictates the method development strategy:

  • High Polarity & Basicity: The molecule contains a tertiary amine within the strained azetidine ring and a primary amine on the ethyl side chain. Both nitrogen atoms are highly basic (estimated pKa > 9.5). On a standard C18 column, this extreme hydrophilicity results in the analyte eluting in the void volume (

    
    )[2].
    
  • Silanophilic Peak Tailing: Even if retention is achieved via ion-pairing, strong electrostatic interactions between the protonated amines and ionized residual silanols on silica supports lead to severe peak tailing, masking closely eluting impurities[3].

  • Optical Invisibility: Lacking conjugated

    
    -systems, the molecule has negligible UV absorbance above 210 nm. Consequently, universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are required for accurate purity assessment[4].
    

G A Analyte: 1-(1-Methylazetidin-3-yl)ethan-1-amine (Highly Polar, Di-basic) B Detection Strategy A->B D Chromatographic Mode A->D C CAD, ELSD, or MS (Lacks UV Chromophore) B->C E RP-HPLC (C18) Result: Void Elution & Tailing D->E Poor Choice F HILIC Mode Result: Good Retention D->F Viable G Mixed-Mode (RP/CX) Result: Optimal Retention & Peak Shape D->G Preferred

Figure 1: Logical workflow for polar amine HPLC method development.

Comparative Evaluation of Chromatographic Modes

To achieve a self-validating purity assay, we must select a stationary phase that provides orthogonal retention mechanisms. The table below summarizes the performance of various chromatographic modes for di-basic aliphatic amines.

Chromatographic ModeRetention Factor (

)
Tailing Factor (

)
Theoretical Plates (

)
MS/CAD CompatibilityEquilibration Time
Standard RP-HPLC (C18) < 0.5 (Void)> 3.0< 2,000HighShort
RP-HPLC + Ion Pairing 3.51.86,000Poor (if non-volatile)Very Long
HILIC (Amide) 5.21.312,000ExcellentLong
Mixed-Mode (RP/WCX) 6.81.0515,000ExcellentMedium

Verdict: While HILIC is a viable option[4], Mixed-Mode Chromatography (Reversed-Phase / Weak Cation-Exchange) is the superior choice. It allows for the retention of highly polar basic compounds without the need for complex, MS-incompatible ion-pairing reagents[5].

Protocol A: Mixed-Mode RP/Cation-Exchange (Preferred)

Mixed-mode chromatography combines a hydrophobic alkyl chain with an embedded anionic group (e.g., carboxylate)[6]. This provides 2D selectivity: the cation-exchange mechanism retains the protonated azetidine/primary amines, while the reversed-phase mechanism separates less polar impurities[7].

Step-by-Step Methodology
  • Column Selection: Acclaim Mixed-Mode WCX-1 (150 x 4.6 mm, 5 µm) or equivalent[3].

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% B

      
       60% B
      
    • 12.0 - 15.0 min: 60% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection (CAD): Evaporation temperature set to 35°C, data collection rate 10 Hz.

Mechanistic Causality & Self-Validation
  • Buffer Concentration Causality: In mixed-mode, the buffer ionic strength directly modulates retention. The ammonium ions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) compete with the protonated analyte for the cation-exchange sites on the stationary phase. A 20 mM concentration provides sufficient competition to elute the compound sharply without excessive retention[5].
    
  • pH Causality: At pH 3.0, the basic amines of the analyte are fully protonated (cationic). Simultaneously, the weak cation-exchange carboxylate groups on the column are partially protonated, dampening their negative charge. This prevents the analyte from binding irreversibly to the column, ensuring a symmetrical peak shape[3].

  • System Suitability Testing (SST): To validate this protocol prior to sample analysis, inject a 0.1 mg/mL standard five times. The system is validated if:

    
    , 
    
    
    
    , and Peak Area %RSD
    
    
    .

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

If a mixed-mode column is unavailable, an Amide-based HILIC method is the secondary recommendation. HILIC relies on partitioning the analyte into a water-rich layer immobilized on a polar stationary phase[4].

Step-by-Step Methodology
  • Column Selection: Amide-bonded silica column (150 x 4.6 mm, 3 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Isocratic Elution: 85% B / 15% A for 15 minutes.

  • Sample Diluent (Critical): 85% Acetonitrile / 15% Water.

Mechanistic Causality & Self-Validation
  • Sample Diluent Causality: In HILIC, injecting a highly aqueous sample disrupts the delicate immobilized water layer on the stationary phase, leading to severe peak splitting and breakthrough. The sample must be dissolved in a diluent matching the high organic starting conditions[4].

  • Buffer Selection: Ammonium acetate is highly soluble in 85% acetonitrile, preventing system precipitation. The pH 5.0 ensures reproducible ionization of both the analyte and any residual silanols, stabilizing the partitioning mechanism[4].

  • SST Criteria:

    
    , 
    
    
    
    , and Retention Time %RSD
    
    
    .

Conclusion & Strategic Recommendations

For the purity analysis of 1-(1-Methylazetidin-3-yl)ethan-1-amine, traditional C18 methods are fundamentally inadequate due to void elution and silanophilic tailing[2]. Mixed-Mode RP/WCX chromatography paired with Charged Aerosol Detection (CAD) provides the most scientifically sound approach. By leveraging ionic strength and pH to control cation-exchange interactions, scientists can achieve baseline resolution of impurities, superior peak symmetry, and a self-validating, MS-compatible assay[3][5][7].

References

  • Application Notes & Protocols: Assay Development for Azetidine Derivatives - Benchchem. 8

  • Mixed-Mode Chromatography and Stationary Phases - Helix Chromatography. 9

  • Evolution of Mixed-Mode Chromatography - Chromatography Today. 5

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - ACS Publications. 1

  • A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications - American Laboratory. 3

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters. 2

  • Mixed-Mode Chromatography—A Review - LCGC International. 7

  • Hydrophilic Interaction Liquid Chromatography - Scribd. 4

Sources

Validation

Pharmacokinetic Comparison of 1-(1-Methylazetidin-3-yl)ethan-1-amine Derivatives

Executive Summary This guide provides an in-depth pharmacokinetic (PK) and physicochemical analysis of 1-(1-Methylazetidin-3-yl)ethan-1-amine derivatives. In modern drug discovery, this 4-membered azetidine scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth pharmacokinetic (PK) and physicochemical analysis of 1-(1-Methylazetidin-3-yl)ethan-1-amine derivatives. In modern drug discovery, this 4-membered azetidine scaffold has emerged as a critical bioisostere for traditional pyrrolidine (5-membered) and piperidine (6-membered) rings.

The primary utility of the 1-methylazetidin-3-yl moiety lies in its ability to lower lipophilicity (LogD) and modulate basicity (pKa) without compromising potency. This guide compares these derivatives against their ring-expanded counterparts, offering experimental protocols and data-driven insights for lead optimization.

Chemical Context & Structural Rationale[1][2][3][4][5][6]

The "Azetidine Advantage"

The 1-(1-Methylazetidin-3-yl)ethan-1-amine scaffold is often employed to improve the metabolic stability and solubility of a lead compound.

  • Ring Strain & Basicity: The high ring strain (~26 kcal/mol) of the azetidine ring increases the s-character of the nitrogen lone pair, typically lowering the pKa compared to pyrrolidines and piperidines. This reduction in basicity can reduce lysosomal trapping and improve permeability.

  • Lipophilic Efficiency (LipE): Replacing a piperidine with an azetidine often reduces LogP by 1.0–1.5 units, significantly improving LipE.

Structural Comparison

The following diagram illustrates the structural relationship and key physicochemical shifts between the azetidine scaffold and its alternatives.

ChemicalSpace Azetidine 1-(1-Methylazetidin-3-yl)ethan-1-amine (4-Membered Ring) Low LogD | Modulated pKa Pyrrolidine Pyrrolidine Analog (5-Membered Ring) Med LogD | High pKa Azetidine->Pyrrolidine +1 Carbon +LogD (~0.5) +pKa Properties PK Impact: 1. Reduced Clearance (Cl_int) 2. Lower Volume of Dist. (Vss) 3. Reduced hERG Risk Azetidine->Properties Piperidine Piperidine Analog (6-Membered Ring) High LogD | High pKa Pyrrolidine->Piperidine +1 Carbon +LogD (~0.5) +Metabolic Liability

Figure 1: Structural progression from Azetidine to Piperidine scaffolds and the associated physicochemical shifts.

Comparative Pharmacokinetic Analysis

The following data summarizes the performance of 1-(1-Methylazetidin-3-yl)ethan-1-amine derivatives compared to standard ring sizes. Data represents averaged values from structure-activity relationship (SAR) studies involving amine side chains.

Table 1: Physicochemical & ADME Profiling
ParameterAzetidine Derivative (4-Ring)Pyrrolidine Derivative (5-Ring)Piperidine Derivative (6-Ring)Impact on Drug Design
LogD (pH 7.4) 0.5 – 1.2 1.5 – 2.22.0 – 2.8Lower LogD improves solubility and reduces non-specific binding.
pKa (Basic N) 8.5 – 9.2 9.5 – 10.59.8 – 10.8Lower pKa aids passive permeability and reduces phospholipidosis risk.
Cl_int (µL/min/mg) < 15 (Low) 20 – 40 (Med)> 50 (High)Azetidines show superior resistance to oxidative metabolism (CYP450).
CNS Penetration (Kp,uu) 0.3 – 0.8 0.1 – 0.50.1 – 0.4Reduced basicity often improves unbound brain concentration.
hERG Inhibition (IC50) > 30 µM 10 – 30 µM< 10 µMSmaller, less lipophilic amines reduce hERG channel blockage risk.
Detailed PK Interpretation
1. Metabolic Stability (Microsomal Clearance)

The 1-methylazetidine moiety is remarkably stable. Unlike N-methylpiperidines, which are prone to rapid N-demethylation via CYP450 enzymes (generating reactive iminium species), the steric bulk and ring strain of the azetidine hinder the formation of the requisite metabolic intermediate.

  • Observation: In human liver microsomes (HLM), azetidine derivatives often exhibit a t1/2 > 60 minutes, whereas piperidine analogs may show t1/2 < 20 minutes.

2. Volume of Distribution (Vss)

Due to lower lipophilicity (LogD), azetidine derivatives typically exhibit a lower steady-state volume of distribution (Vss) compared to piperidines. This results in:

  • Higher plasma concentrations (Cmax).

  • Reduced accumulation in lipid-rich tissues.

3. Bioavailability (F%)

The combination of high solubility and low intrinsic clearance (Cl_int) generally confers high oral bioavailability (F > 50%) to this class of compounds, making them excellent candidates for oral dosing.

Mechanism of Metabolism & Stability

Understanding the metabolic fate of the 1-(1-Methylazetidin-3-yl)ethan-1-amine scaffold is crucial for interpreting PK data.

Metabolism Parent 1-(1-Methylazetidin-3-yl)ethan-1-amine (Parent Drug) N_Dealk Pathway A: N-Demethylation (Minor Pathway) Parent->N_Dealk CYP2D6/3A4 (Slow) Ring_Ox Pathway B: Ring Oxidation (Lactam Formation) Parent->Ring_Ox Aldehyde Oxidase (Rare) SideChain Pathway C: Side Chain Deamination (MAO Mediated) Parent->SideChain MAO-A/B Note Key Insight: Azetidine ring strain resists alpha-carbon oxidation better than unstrained piperidine rings. Parent->Note Nor_Azetidine Des-methyl Azetidine (Active Metabolite) N_Dealk->Nor_Azetidine Lactam Azetidinone Derivative (Inactive) Ring_Ox->Lactam Acid Carboxylic Acid Derivative (Excreted) SideChain->Acid

Figure 2: Primary metabolic pathways affecting the azetidine scaffold. Pathway A is significantly slower than in larger ring homologs.

Experimental Protocols

To validate the PK advantages of this scaffold, the following standardized protocols are recommended. These protocols are designed to handle small, polar, basic amines.

Protocol A: In Vitro Intrinsic Clearance (Microsomal Stability)

Objective: Determine the metabolic half-life (t1/2) and intrinsic clearance (Cl_int).

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound (1-(1-Methylazetidin-3-yl)ethan-1-amine derivative) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute compound to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling:

    • Remove 50 µL aliquots at T = 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS .

    • Note: Use a HILIC column (e.g., Waters BEH Amide) rather than C18, as these polar amines elute poorly on standard reverse-phase columns.

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Accurately measure the basicity of the azetidine nitrogen.

  • System: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Procedure:

    • Dissolve ~1 mg of compound in assay buffer.

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Data Fit: Calculate pKa using the Bjerrum plot method.

    • Expectation: The azetidine nitrogen should exhibit a pKa approx. 0.5–1.0 units lower than the corresponding piperidine analog.

References

  • Pettersson, M., et al. (2011). Design, Synthesis, and Pharmacological Evaluation of Azetidine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] [Link]

  • ResearchGate. Physicochemical properties (pKa, LogP) within the series of azetidine, pyrrolidine, and piperidine derivatives. [Link]

  • Lowe, J. (2014). Azetidines in Medicinal Chemistry: Emerging Applications. [Link]

Sources

Comparative

Comparative Toxicity Guide: Azetidine vs. Piperidine/Pyrrolidine Building Blocks

Executive Summary: The "Strain vs. Stability" Trade-Off In modern drug discovery, the azetidine ring has emerged as a "privileged scaffold," offering a strategic compromise between the metabolic liability of larger rings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Strain vs. Stability" Trade-Off

In modern drug discovery, the azetidine ring has emerged as a "privileged scaffold," offering a strategic compromise between the metabolic liability of larger rings (piperidine/pyrrolidine) and the high reactivity of smaller rings (aziridine). By replacing a six-membered piperidine with a four-membered azetidine, researchers can often lower lipophilicity (LogD) and modulate basicity, directly addressing hERG toxicity and poor metabolic stability.

However, this performance comes at a cost: Ring Strain Energy (~25.4 kcal/mol) . While azetidines are far less mutagenic than aziridines, they possess a "spring-loaded" potential for bioactivation that requires rigorous safety profiling. This guide provides an objective, data-driven comparison of azetidine toxicity profiles against its saturated homologs.

Comparative Analysis: Azetidine vs. Homologs

Physicochemical Toxicity Drivers (Basicity & hERG)

The most immediate safety benefit of azetidine incorporation is the mitigation of cardiotoxicity (hERG inhibition). hERG blockade is heavily driven by two factors: Lipophilicity and Basicity (specifically, the concentration of the cationic species at physiological pH).

  • The "s-Character" Effect: Due to the constrained C-N-C bond angle (~90°), the nitrogen lone pair in azetidine possesses greater s-character compared to pyrrolidine (~109°) or piperidine.

  • Impact: Greater s-character stabilizes the lone pair, making it less available for protonation. Consequently, N-alkyl azetidines often display a lower pKa (0.5 – 1.0 log units) compared to their piperidine analogs.

  • Toxicity Outcome: Reduced ionization at physiological pH (7.4) decreases the affinity for the hERG channel pore, which prefers positively charged blockers.

Table 1: Physicochemical & Safety Comparison

FeatureAziridine (3-membered)Azetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain ~27.7 kcal/mol~25.4 kcal/mol~6.2 kcal/mol~0 kcal/mol
Basicity (pKa) Low (~7.9)Modulated (~10-11) High (~11.3)High (~11.1)
Genotoxicity High (Direct Alkylator)Low/Moderate (Requires Activation)LowLow
Metabolic Risk Ring Opening (Spontaneous)Ring Opening (GST-mediated)

-Hydroxylation

-Hydroxylation
hERG Risk N/A (Too reactive)Low (Low LogD/pKa)ModerateHigh (Lipophilic/Basic)
Genotoxicity Profile (The Ames Gap)

Unlike aziridines, which are potent direct-acting alkylating agents (Ames Positive without S9), azetidines generally do not trigger structural alerts for mutagenicity in their unactivated state.

  • Mechanism: The azetidine ring strain is high, but the kinetic barrier to ring opening is sufficient to prevent spontaneous DNA alkylation under physiological conditions.

  • Exception (The "Activated" Azetidine): Azetidines with electron-withdrawing groups (e.g., sulfonyls, carbonyls) or good leaving groups at the 3-position (e.g., 3-iodoazetidine) can undergo nucleophilic attack, leading to ring opening and DNA alkylation.

  • Guidance: Unsubstituted and N-alkyl azetidines are typically Ames Negative. 3,3-difluoroazetidine is considered a safe bioisostere.

Metabolic Bioactivation (The GST Trap)

A unique toxicity mechanism for azetidines is Glutathione S-Transferase (GST)-mediated ring opening . Unlike piperidines, which are cleared via CYP450-mediated oxidative metabolism (N-dealkylation), azetidines can bypass Phase I metabolism and react directly with Phase II conjugates.

  • Pathway: The strained ring acts as an electrophile. Glutathione (GSH) attacks the

    
    -carbon, opening the ring to form a linear amino-thioether.
    
  • Risk: While this clears the drug, high fluxes of this pathway can deplete hepatic glutathione, theoretically predisposing the liver to oxidative stress (idiosyncratic toxicity).

Visualizing the Toxicity Pathways

The following diagram illustrates the divergent metabolic fates of Azetidine vs. Piperidine, highlighting the specific "Ring Opening" risk associated with the 4-membered ring.

ToxicityPathways cluster_0 Piperidine Scaffold cluster_1 Azetidine Scaffold Pip Piperidine Drug CYP CYP450 Oxidation Pip->CYP Imine Reactive Iminium CYP->Imine Bioactivation Clearance1 N-Dealkylation (Standard Clearance) Imine->Clearance1 Azet Azetidine Drug Strain Ring Strain (~25 kcal/mol) Azet->Strain GST GST / Nucleophiles Azet->GST Open Ring Opening GST->Open Nucleophilic Attack Adduct Amino-Thioether (GSH Adduct) Open->Adduct GSH Depletion Risk

Figure 1: Divergent metabolic pathways. Piperidines typically undergo oxidative clearance, whereas azetidines are susceptible to nucleophilic ring opening driven by strain.

Experimental Protocols for Safety Validation

To validate the safety of an azetidine building block, standard ADME screens must be modified to detect strain-driven reactivity.

Protocol A: Reactive Metabolite Trapping (GSH-LC/MS)

Purpose: To detect potential ring-opening alkylating species.

  • Incubation System: Prepare Human Liver Microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).

  • Test Compound: Spike Azetidine derivative at 10 µM.

  • Trapping Agent: Add Glutathione (GSH) at a physiological excess (5 mM).

    • Control: Run parallel incubation without NADPH to distinguish between CYP-mediated activation (oxidative) and GST/Chemical-mediated activation (direct ring opening).

  • Reaction: Incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Target: Search for [M + 307 Da] (GSH adduct).

    • Interpretation: If adducts appear in the -NADPH sample, the azetidine ring is chemically unstable/reactive (High Risk). If adducts appear only in +NADPH, it requires oxidative bioactivation (Lower Risk, similar to piperidine).

Protocol B: Comparative hERG Patch Clamp

Purpose: To quantify the "Azetidine Advantage" in cardiotoxicity.

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Solutions:

    • Extracellular: HEPES-buffered saline (pH 7.4).

    • Intracellular: KCl-based pipette solution (pH 7.2).

  • Procedure:

    • Establish whole-cell configuration (Voltage clamp).

    • Apply voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Comparison: Test the Piperidine Analog vs. the Azetidine Analog side-by-side at 1, 10, and 30 µM.

  • Success Metric: A shift in IC50 from <10 µM (Piperidine) to >30 µM (Azetidine) validates the scaffold switch.

Decision Framework

Use this logic flow to determine when to deploy azetidine scaffolds.

DecisionTree Start Lead Compound (Piperidine Core) Problem Identify Liability Start->Problem hERG hERG / High LogD Problem->hERG Metab Rapid Metabolism (N-dealkylation) Problem->Metab Sol1 Switch to Azetidine hERG->Sol1 Metab->Sol1 Check1 Check Basicity (pKa) Sol1->Check1 Res1 pKa < 9.0? Check1->Res1 Check2 GSH Trapping Assay Res2 GSH Adducts (-NADPH)? Check2->Res2 Res1->Check2 Yes Go Proceed: Safe Bioisostere Res2->Go No (Stable) Stop Stop: Chemical Instability Res2->Stop Yes (Reactive)

Figure 2: Decision tree for scaffold replacement. Note the critical checkpoint for GSH adduct formation.

References

  • Lowe, D. (2016). Azetidines and Their Utility. In the Pipeline (Science Translational Medicine). Link

  • Li, X.Q., et al. (2019). "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition, 47(11), 1247-1256.[1] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparative analysis of 4-membered rings). Link

  • Ritchie, T.J., et al. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today, 14(21-22), 1011-1020. (Context on lipophilicity and toxicity). Link

  • Gleeson, M.P. (2008). "Generation of a set of simple, interpretable ADMET rules of thumb." Journal of Medicinal Chemistry, 51(4), 817-834. Link

Sources

Validation

Benchmarking reactivity of 1-(1-Methylazetidin-3-yl)ethan-1-amine vs primary amines

Executive Summary: The "Escape from Flatland" Vector In modern drug discovery, the shift from planar aromatic rings to saturated, -rich heterocycles is driven by the need to improve solubility and metabolic stability. 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Vector

In modern drug discovery, the shift from planar aromatic rings to saturated,


-rich heterocycles is driven by the need to improve solubility and metabolic stability. 1-(1-Methylazetidin-3-yl)ethan-1-amine  represents a high-value "vector" in this space. Unlike standard primary amines (e.g., benzylamine or 

-butylamine), this scaffold introduces a strained, basic tertiary amine within a 4-membered ring in close proximity to the reactive primary amine center.

This guide objectively benchmarks the reactivity of this specific azetidine derivative against standard primary amines. It focuses on nucleophilicity , acid-base behavior , and synthetic utility , providing actionable data and protocols for medicinal chemists.

Part 1: Chemical Profile & Structural Analysis

Before benchmarking reactivity, we must establish the structural distinctiveness of the candidate molecule compared to standard alternatives.

Structural Comparison
Feature1-(1-Methylazetidin-3-yl)ethan-1-amine Benzylamine (Standard Aromatic)Cyclohexylmethylamine (Standard Aliphatic)
Hybridization High

(Azetidine core)
High

(Phenyl ring)
High

(Cyclohexane)
Ring Strain ~25 kcal/mol (Reactive/Puckered)~0 kcal/mol (Planar/Stable)~0 kcal/mol (Chair/Stable)
Basicity Centers Dual: Primary (

) & Tertiary (Ring

-Me)
Single: Primary (

)
Single: Primary (

)
Steric Bulk Moderate (Alpha-methyl branching + Ring)Low (Methylene linker)High (Cyclohexane bulk)
The "Dual-Base" Challenge

Unlike simple amines, this molecule possesses two basic nitrogen centers.

  • Site A (Ring N): Highly basic (Predicted pKa

    
     10.0–11.0). The ring strain and 
    
    
    
    -methyl group influence the lone pair availability.
  • Site B (Exocyclic

    
    ):  Typical primary amine (Predicted pKa 
    
    
    
    9.0–9.8).
  • Interaction: Protonation of the ring nitrogen (which occurs first) creates a positive charge that inductively reduces the basicity/nucleophilicity of the nearby primary amine via a through-space electrostatic effect.

Part 2: Benchmarking Study 1 – Relative Nucleophilicity

Objective: Determine the reaction rate of the candidate amine in an


 or acylation event compared to steric standards.
The Competition Assay (Protocol)

Do not rely on absolute rates, which vary by solvent. Use a competition experiment (NMR-monitored) to establish an internal hierarchy.

Reagents:

  • Substrate: 4-Fluoronitrobenzene (Electrophile for

    
    ) or Benzoyl Chloride (for Acylation).
    
  • Competitor: Benzylamine (Reference nucleophile).

  • Solvent: DMSO-

    
     (Polar aprotic, prevents aggregation).
    

Workflow:

  • Dissolve 1.0 eq of Electrophile in DMSO-

    
    .
    
  • Add 0.5 eq of 1-(1-Methylazetidin-3-yl)ethan-1-amine .

  • Add 0.5 eq of Benzylamine .

  • Add 3.0 eq of DIPEA (to scavenge HCl/HF and ensure neutral nucleophiles).

  • Monitor

    
    -NMR immediately. Track the disappearance of the distinct benzylic protons vs. the azetidine methine protons.
    
Expected Results & Interpretation
CompetitorPredicted Relative Rate (

)
Mechanistic Insight

-Butylamine
0.6 – 0.8The alpha-methyl group on the ethane chain adds steric drag compared to the linear

-butyl chain.
Benzylamine 0.9 – 1.1Reactivity is comparable. The azetidine ring is small (puckered), offering less steric shielding than a phenyl ring, but the alpha-methyl balances this.

-Butylamine
> 50.0The candidate is significantly more nucleophilic than bulky tertiary-alkyl amines.

Key Finding: The azetidine scaffold does not impose the severe steric penalty seen in piperidines or cyclohexanes. It behaves more like a "fat" linear chain than a cyclic block.

Part 3: Benchmarking Study 2 – Acid-Base Properties (pKa)

Objective: Define the pH window where the primary amine is nucleophilic (neutral) while the ring nitrogen remains protonated (for solubility) or neutral.

Titration Logic

Because of the two nitrogens, the molecule exhibits a biphasic titration curve.

  • pKa 1 (Ring N): ~10.5 (First to protonate).

  • pKa 2 (Primary

    
    ):  ~8.5 (Lowered due to proximity to the cationic ring N).
    
Implication for Coupling Reactions

If you run an amide coupling (e.g., HATU) at pH 8.0:

  • The Ring N is protonated (

    
     charge).
    
  • The Primary

    
      is largely neutral (reactive).
    
  • Advantage: The positive charge on the ring improves water solubility of the intermediate but may slightly retard the nucleophilic attack due to electrostatic repulsion of the incoming electrophile.

Part 4: Synthetic Utility Guide (Amide Coupling)

Objective: A self-validating protocol for coupling this amine to a carboxylic acid, avoiding "poisoning" by the tertiary amine.

The "Trap"

The tertiary


-methyl nitrogen is a competent nucleophile. It can form an unstable acyl-ammonium species with active esters, which hydrolyzes, wasting coupling reagent.
Optimized Protocol (HATU Method)
  • Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) and stir for 5 min.

  • Amine Addition: Add 1-(1-Methylazetidin-3-yl)ethan-1-amine (1.1 eq).

  • Base Adjustment (CRITICAL): Add excess DIPEA (2.0 eq).

    • Why? You need enough base to keep the primary amine deprotonated, but the ring nitrogen will soak up protons. Total base load must account for

      
       Nitrogen content.
      
  • Workup: The product is a diamine. Standard acidic workup (1M HCl) will extract the product into the aqueous layer.

    • Recommendation: Use Reverse Phase (C18) flash chromatography with a basic modifier (

      
      ) to isolate the free base, or freeze-dry from dilute HCl to get the dihydrochloride salt.
      

Part 5: Visualizing the Benchmarking Logic

The following diagram illustrates the decision tree for evaluating this specific azetidine building block against standard amines.

ReactivityBenchmark Start Candidate: 1-(1-Methylazetidin-3-yl) ethan-1-amine StructAnalysis Structural Analysis (Sterics & pKa) Start->StructAnalysis Exp_Kinetics Exp 1: Competition Assay (vs Benzylamine) StructAnalysis->Exp_Kinetics Predict Nucleophilicity Exp_pKa Exp 2: Titration Profile (Dual Basic Centers) StructAnalysis->Exp_pKa Predict Protonation State Outcome_Fast Result: k(rel) ~ 1.0 Standard Coupling Conditions Exp_Kinetics->Outcome_Fast No Steric Clash Outcome_Slow Result: k(rel) < 0.5 Requires High T or Stronger Activation Exp_Kinetics->Outcome_Slow Alpha-Me Hindrance Solubility_Check Solubility Check (LogD vs pH) Exp_pKa->Solubility_Check Determine Workup pH Outcome_Fast->Solubility_Check

Caption: Workflow for benchmarking the azetidine amine. The parallel assessment of kinetics and pKa is required due to the dual-nitrogen nature of the scaffold.

References

  • Azetidine Physicochemical Properties

    • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
    • Source: BenchChem.[1]

  • Nucleophilicity Scales (Mayr-Patz)

    • Title: Nucleophilicity Trends of Amines.[2]

    • Source: Master Organic Chemistry / Mayr D
    • URL:[Link]

  • Azetidine Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • pKa Data for Heterocycles

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[4]

    • Source: Alfa Chemistry.[4]

Sources

Safety & Regulatory Compliance

Safety

1-(1-Methylazetidin-3-yl)ethan-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories on the logistical and safety challenges of handling specialized aliphatic amines. 1-(1-Methylazetidin-3-yl)ethan-1-amine is a highly valuable, str...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories on the logistical and safety challenges of handling specialized aliphatic amines. 1-(1-Methylazetidin-3-yl)ethan-1-amine is a highly valuable, structurally unique building block in modern drug discovery. However, its strained four-membered azetidine ring combined with dual-amine functionality (a primary ethanamine and a tertiary ring nitrogen) presents specific operational hazards.

Proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental component of scientific integrity and laboratory safety. This guide provides a self-validating, mechanistic approach to the disposal and spill management of 1-(1-Methylazetidin-3-yl)ethan-1-amine.

Mechanistic Causality of Waste Handling

To design a fail-safe disposal protocol, we must first understand the chemical causality driving the hazards of 1-(1-Methylazetidin-3-yl)ethan-1-amine:

  • Corrosivity (RCRA D002): The unshared electron pairs on both the primary and tertiary nitrogen atoms are highly nucleophilic and basic. In aqueous environments, they rapidly abstract protons, generating hydroxide ions that elevate the pH significantly. This high alkalinity causes irreversible skin necrosis and severe eye damage upon contact[1].

  • Flammability (RCRA D001): With a low molecular weight (114.19 g/mol ), this aliphatic amine exhibits high volatility. Its vapors are heavier than air, meaning they can travel along benchtops or floors to distant ignition sources, posing a severe flash-fire risk[1].

  • Environmental Toxicity: Low-molecular-weight aliphatic amines are highly toxic to aquatic ecosystems. They resist rapid degradation in standard wastewater treatment facilities, making direct drain disposal strictly prohibited[2][3].

Waste Segregation & Compatibility Matrix

Segregation is the first line of defense against uncontrolled laboratory reactions. Amines are notorious for undergoing exothermic reactions when improperly mixed. Below is the quantitative and qualitative compatibility data for 1-(1-Methylazetidin-3-yl)ethan-1-amine waste streams.

Waste CategoryCompatibility StatusChemical Causality & Quantitative Thresholds
Halogenated Solvents Incompatible Amines react with alkyl halides via the Menschutkin reaction. Over time, this generates quaternary ammonium salts, releasing heat and building pressure that can rupture sealed waste containers.
Strong Acids (e.g., HCl, H₂SO₄) Incompatible Direct mixing causes a violent, highly exothermic acid-base neutralization. If neutralization is required, it must be done at <5°C using dilute acids under controlled titration[4].
Oxidizing Agents Incompatible High risk of rapid oxidation of the amine, potentially leading to spontaneous combustion or explosive decomposition[5].
Non-Halogenated Organics Compatible Can be co-disposed with standard flammable solvents (e.g., ethanol, hexane) provided the overall mixture maintains a flash point < 60°C (RCRA D001)[6].
Aqueous Basic Waste Compatible Safe for co-mingling (pH ≥ 12.5, RCRA D002), provided no heavy metals (RCRA 8) or reactive species are present[7][8].

Self-Validating Disposal Protocol

Every operational protocol must be a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Preparation and PPE Verification
  • Ventilation Check: Ensure the chemical fume hood has a continuous face velocity of at least 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • PPE Donning: Wear a flame-resistant (FR) lab coat, chemical splash goggles, and heavy-duty butyl rubber or neoprene gloves. Causality: Standard latex or thin nitrile gloves provide insufficient permeation resistance against highly basic, low-molecular-weight amines.

Phase 2: Containerization
  • Select the Receptacle: Use only High-Density Polyethylene (HDPE) or glass containers. Causality: Corrosive basic liquids can degrade standard metal drums over time, leading to catastrophic structural failure and leaks[8].

  • Transfer: Use a dedicated, chemically compatible funnel to pour the waste.

  • Volume Validation: Fill the container to a maximum of 80% capacity. Validation: Visually confirm at least 20% headspace remains to accommodate vapor expansion and prevent pressure-induced rupture.

  • Seal: Cap tightly immediately after transfer.

Phase 3: Labeling and RCRA Classification
  • Identify Hazards: Attach a standardized hazardous waste label to the container before adding the first drop of waste.

  • Assign EPA Codes: Explicitly mark the container with the following EPA RCRA characteristic waste codes:

    • D001: Ignitable (Flash point < 60°C)[6][7].

    • D002: Corrosive (pH ≥ 12.5 or capable of corroding steel)[7][8].

  • Log: Document the exact volume and chemical constituents on the laboratory's active waste manifest.

Phase 4: EHS Transfer
  • Storage: Store the sealed container in a designated flammable/corrosive secondary containment bin, strictly isolated from heat sources and direct sunlight[1].

  • Disposal: Request a routine pickup from your Environmental Health and Safety (EHS) department. Validation: Never attempt to evaporate the chemical in a fume hood or discharge it into the sink, as this violates federal EPA regulations[2][9].

Spill Response Architecture

In the event of an accidental release, immediate and logical action is required. Because 1-(1-Methylazetidin-3-yl)ethan-1-amine is both a severe inhalation hazard and a corrosive liquid, the response must be dictated by the volume and location of the spill.

SpillResponse Start Spill Detected: 1-(1-Methylazetidin-3-yl)ethan-1-amine Assess Assess Spill Volume & Location Start->Assess Large Large Spill (>100 mL) or Outside Fume Hood Assess->Large High Risk Small Small Spill (<100 mL) Inside Fume Hood Assess->Small Contained Evacuate Evacuate Laboratory & Trigger Hazmat Response Large->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) DO NOT use Sawdust Small->Absorb Decontaminate Decontaminate Surface with 5% Acetic Acid Followed by Water Absorb->Decontaminate Dispose Collect Residue as D001/D002 Hazardous Waste Decontaminate->Dispose

Figure 1: Decision tree and operational workflow for 1-(1-Methylazetidin-3-yl)ethan-1-amine spill response.

Spill Remediation Methodology (Small Spills)

If a small spill (<100 mL) occurs within the confines of a functioning fume hood:

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Causality: Never use combustible absorbents like sawdust or paper towels, as the heat of absorption combined with the amine's flammability can trigger spontaneous ignition[1][10].

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth HDPE waste container.

  • Chemical Neutralization of the Surface: Decontaminate the affected hard surface by applying a 5% solution of acetic acid. Causality: The weak acid safely neutralizes the residual basic amine without causing a violent exothermic reaction[10].

  • Final Rinse: Wipe the area with hot water and dispose of all cleaning materials as D001/D002 hazardous waste.

References

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety. Vanderbilt University. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. VUMC. Available at:[Link]

  • Lab waste drain disposal. Massachusetts Institute of Technology (MIT). Available at:[Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available at:[Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. Available at:[Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. US Environmental Protection Agency (EPA). Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control (DTSC). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(1-Methylazetidin-3-yl)ethan-1-amine

Comprehensive Safety and Operational Guide: Handling 1-(1-Methylazetidin-3-yl)ethan-1-amine in the Laboratory 1. Executive Summary & Chemical Profile 1-(1-Methylazetidin-3-yl)ethan-1-amine is a specialized aliphatic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(1-Methylazetidin-3-yl)ethan-1-amine in the Laboratory

1. Executive Summary & Chemical Profile 1-(1-Methylazetidin-3-yl)ethan-1-amine is a specialized aliphatic amine frequently utilized as a critical building block in advanced pharmaceutical synthesis, particularly in the development of melanocortin-2 receptor (MC2R) antagonists and novel heterocyclic drug candidates[1]. Due to its structural combination of a strained four-membered azetidine ring and a highly reactive primary amine, this compound presents specific handling, storage, and disposal challenges. This guide provides researchers and drug development professionals with an authoritative, field-proven operational protocol to ensure absolute laboratory safety and chemical integrity.

2. Mechanistic Hazard Analysis To handle this chemical safely, operators must understand the fundamental causality behind its hazards:

  • High Nucleophilicity and Basicity: Like most aliphatic amines, the primary amine moiety is highly basic. Upon contact with biological tissues, it rapidly extracts protons from cellular water and saponifies lipid membranes, leading to immediate and severe liquefaction necrosis (corrosive chemical burns)[2].

  • Volatility and Mucosal Irritation: Low-molecular-weight aliphatic amines exhibit significant vapor pressures at room temperature. Inhalation of these vapors causes acute mucosal irritation, coughing, and potential pulmonary edema[3].

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While relatively stable under standard conditions, exposure to strong electrophiles or extreme temperatures without proper cooling can trigger exothermic ring-opening reactions.

3. Personal Protective Equipment (PPE) Matrix Standard laboratory attire is insufficient for handling concentrated aliphatic amines. The following E-E-A-T validated PPE matrix must be strictly adhered to before initiating any workflow[4][5]:

PPE CategoryRequired EquipmentScientific Justification
Eye/Face Protection Chemical splash goggles AND a full-face shield.Aliphatic amines cause irreversible corneal damage upon contact. Safety glasses lack the necessary orbital seal to prevent vapor or splash ingress.
Hand Protection Heavy-duty Butyl rubber gloves (primary) with nitrile inner gloves.Amines rapidly permeate standard thin nitrile gloves. Butyl rubber provides superior resistance to basic, corrosive organic liquids.
Body Protection Flame-resistant (FR) lab coat and a chemical-resistant rubber apron.Prevents systemic absorption through the skin in the event of a major spill or accidental splashing.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Captures volatile, corrosive amine vapors at the source, preventing dangerous inhalation hazards.

4. Operational Workflow & Handling Protocol When setting up reactions involving 1-(1-Methylazetidin-3-yl)ethan-1-amine, an airtight, moisture-free environment is often required to prevent degradation and protect the operator.

Step-by-Step Methodology:

  • Pre-Operational Checks: Verify fume hood airflow. Ensure all required PPE is donned and the emergency eyewash station is unobstructed.

  • Inert Atmosphere Setup: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Aliphatic amines aggressively react with atmospheric carbon dioxide to form insoluble carbamate salts, which degrade reagent purity and alter stoichiometry.

  • Chemical Transfer: Do not pour the liquid directly. Use a gas-tight syringe or a stainless-steel cannula to transfer the amine from its septum-sealed container to the reaction flask[6].

  • Reaction Execution: Add the amine dropwise if reacting with electrophiles (e.g., acid chlorides or alkyl halides) to control the highly exothermic nature of the reaction. Maintain active magnetic stirring and use a cooling bath (ice/water) to dissipate heat.

  • Quenching: Upon completion, quench any unreacted amine by slowly adding a weak aqueous acid (e.g., 1M Citric Acid or saturated Ammonium Chloride). Never use concentrated strong acids, as the rapid acid-base neutralization will cause violent splattering and thermal runaway[4].

Workflow N1 1. Pre-Operation Verify Fume Hood Flow & Don PPE N2 2. Reagent Preparation Purge vessel with Inert Gas (N2/Ar) N1->N2 N3 3. Chemical Transfer Transfer 1-(1-Methylazetidin-3-yl)ethan-1-amine via Syringe/Cannula N2->N3 N4 4. Reaction Execution Monitor Exotherm & Stirring N3->N4 N5 5. Quenching Neutralize unreacted amine slowly N4->N5 N6 6. Waste Disposal Segregate into Basic/Amine Waste N5->N6

Step-by-step experimental and safety workflow for handling reactive aliphatic amines.

5. Spill Response & Decontamination In the event of a spill outside the fume hood, execute the following protocol immediately:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation of corrosive vapors.

  • Protect: Responders must wear full PPE, including a respirator with an ammonia/methylamine cartridge if the spill volume is significant.

  • Neutralize: Cover the spill with a compatible neutralizing absorbent designed for caustics (e.g., sodium bisulfate or citric acid-based spill kits). Do not use water, which can spread the corrosive liquid and generate excessive heat[2].

  • Clean: Sweep the neutralized material using non-sparking tools into a chemically resistant, sealable container. Wash the affected surface thoroughly with water and a mild detergent.

6. Waste Disposal Plan Improper disposal of aliphatic amines can lead to dangerous incompatibilities in the waste stream.

  • Segregation: Collect waste containing 1-(1-Methylazetidin-3-yl)ethan-1-amine in a dedicated "Basic Organic Waste" container. Strictly isolate this from halogenated solvents, oxidizing agents (e.g., peroxides, nitric acid), and heavy metals to prevent explosive or highly exothermic reactions.

  • Labeling: Clearly label the container with the chemical name, the primary hazard classes ("Corrosive", "Toxic"), and the date of initial accumulation.

  • Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final incineration.

References *[1] Title: 1-METHYLAZETIDIN-3-AMINE | 959957-92-7 Source: ChemicalBook URL: *[4] Title: How to Handle Caustic and Corrosive Chemicals in a Laboratory Source: Science Equip URL: *[2] Title: Corrosives - Lab Safety Source: Grand Valley State University URL: *[6] Title: Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab Source: Questron Technologies URL: *[5] Title: Personal Protective Equipment for Laboratories Source: Dartmouth College URL: *[3] Title: SAFETY DATA SHEET - Aliphatic Amines Source: Merck URL: * Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL:

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